molecular formula C12H14O2 B15581110 Butylphthalide-d9

Butylphthalide-d9

Katalognummer: B15581110
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: HJXMNVQARNZTEE-WRMMWXQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butylphthalide-d9 is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H14O2

Molekulargewicht

199.29 g/mol

IUPAC-Name

3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3,2D2,3D2,8D2

InChI-Schlüssel

HJXMNVQARNZTEE-WRMMWXQOSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Butylphthalide-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Butylphthalide-d9, a deuterated isotopologue of the neuroprotective agent Butylphthalide (NBP). This compound serves as an essential tool in pharmacokinetic and metabolic studies due to its utility as an internal standard in mass spectrometry-based analyses. This document details the chemical structure and properties of this compound, outlines its primary applications in research, and presents relevant experimental protocols and data. Furthermore, it visualizes key signaling pathways associated with the therapeutic effects of its non-deuterated counterpart, offering valuable insights for researchers in neuropharmacology and drug development.

Introduction to this compound

This compound is a stable isotope-labeled form of 3-n-Butylphthalide (NBP), a compound originally isolated from celery seeds (Apium graveolens).[1] NBP has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia, and is used in the treatment of stroke.[2][3][4] this compound, in which nine hydrogen atoms on the butyl group have been replaced with deuterium, is chemically identical to NBP in terms of its core structure and biological activity but possesses a higher molecular weight. This key difference allows it to be distinguished from the endogenous or administered unlabeled compound in mass spectrometry, making it an ideal internal standard for quantitative analysis.[5]

The primary application of this compound is as a tracer or internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Its use is critical for accurately determining the concentration of Butylphthalide and its metabolites in biological matrices during preclinical and clinical research.[][7]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phthalide (B148349) core with a deuterated butyl side chain.

Chemical Structure:

  • IUPAC Name: 3-(butyl-d9)-1(3H)-isobenzofuranone

  • Synonyms: 3-n-Butylphthalide-d9, 3-Butyl-1(3H)-isobenzofuranone-d9[8]

Below is a table summarizing the key chemical properties of this compound and its non-deuterated analogue, Butylphthalide.

PropertyThis compoundButylphthalide
Chemical Formula C₁₂H₅D₉O₂[8]C₁₂H₁₄O₂[9][10]
Molecular Weight 199.29 g/mol [8]190.24 g/mol [9][10]
CAS Number 2251692-52-9[5]6066-49-5[9]
Appearance Oily LiquidOily Liquid
Solubility Soluble in organic solvents such as DMSO and methanol.Soluble in organic solvents.
Stereochemistry Racemic[10]Racemic

Table 1: Chemical Properties of this compound and Butylphthalide.

Mechanism of Action of Butylphthalide (NBP)

While this compound is primarily used as a research tool, understanding the mechanism of action of its non-deuterated form is crucial for its application in relevant studies. Butylphthalide exerts its neuroprotective effects through a multi-targeted approach.[2][4]

Key mechanisms include:

  • Enhancement of Cerebral Blood Flow: Butylphthalide improves microcirculation in the brain, which is critical in mitigating the effects of ischemic events.[2]

  • Anti-neuronal Apoptosis: It inhibits programmed cell death in neurons, a significant contributor to brain damage following ischemia.[2] This is achieved, in part, by reducing the activation of caspase-3 and mitigating oxidative stress.

  • Anti-inflammatory Effects: The compound reduces inflammation in the brain, which can exacerbate ischemic injury.[2]

  • Mitochondrial Protection: Butylphthalide helps maintain mitochondrial function, which is vital for neuronal survival.[4]

  • Modulation of Signaling Pathways: Butylphthalide has been shown to activate pro-survival signaling pathways, including the BDNF/TrkB and Nrf2/HO-1 pathways.[11][12]

Signaling Pathways

The neuroprotective effects of Butylphthalide are mediated by complex signaling cascades. Below are diagrams of two key pathways.

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and activates PI3K PI3K TrkB->PI3K MAPK MAPK TrkB->MAPK PLCg PLCγ TrkB->PLCg Akt Akt PI3K->Akt CREB CREB Akt->CREB Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival MAPK->CREB CREB->Neuronal_Survival Promotes transcription of pro-survival genes

Caption: BDNF/TrkB Signaling Pathway.

Nrf2_HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., from Ischemia) ROS->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates transcription Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response Leads to

Caption: Nrf2/HO-1 Signaling Pathway.

Experimental Protocols

Synthesis of this compound

While specific proprietary synthesis methods may vary, a general approach for the synthesis of deuterated compounds involves using deuterated starting materials or reagents in a chemical synthesis process. For this compound, this would likely involve the use of a deuterated butyl-containing precursor. A plausible synthetic route could be adapted from known methods for preparing Butylphthalide, such as the reaction of a deuterated Grignard reagent (e.g., butyl-d9-magnesium bromide) with phthalic anhydride, followed by reduction.

Quantitative Analysis of Butylphthalide in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general workflow for the quantification of Butylphthalide in a biological matrix.

LCMS_Workflow Start Start: Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Extraction Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Drydown Evaporate to Dryness Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS Inject into LC-MS/MS System Reconstitute->LCMS Data_Analysis Data Acquisition and Analysis (Quantify Butylphthalide relative to this compound) LCMS->Data_Analysis End End: Determine Butylphthalide Concentration Data_Analysis->End

Caption: LC-MS/MS Workflow for Butylphthalide Quantification.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known concentration of this compound solution (e.g., 10 µL of a 100 ng/mL solution in methanol).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A suitable HPLC or UPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Butylphthalide and this compound.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of Butylphthalide spiked into a blank matrix.

    • Calculate the peak area ratio of Butylphthalide to this compound for each sample and standard.

    • Determine the concentration of Butylphthalide in the unknown samples by interpolating from the calibration curve.

Assessment of Neuronal Apoptosis

To evaluate the anti-apoptotic effects of Butylphthalide, a combination of assays is recommended.

Cell Culture:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) can be used.

  • Cells are cultured under standard conditions (37°C, 5% CO₂).

  • To induce apoptosis, cells can be subjected to stressors such as serum deprivation or exposure to an excitotoxic agent like glutamate.

Caspase-3 Activity Assay:

  • Plate cells in a 96-well plate.

  • Treat cells with Butylphthalide at various concentrations for a specified pre-incubation period.

  • Induce apoptosis.

  • After the incubation period, lyse the cells.

  • Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Measure the fluorescence at the appropriate excitation/emission wavelengths using a plate reader. An increase in fluorescence corresponds to higher caspase-3 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation:

  • Culture cells on glass coverslips.

  • Apply treatments as described above.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

  • Perform the TUNEL staining according to the manufacturer's protocol, which involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

  • Counterstain nuclei with a DNA dye such as DAPI.

  • Visualize the cells using fluorescence microscopy. TUNEL-positive nuclei (indicating apoptosis) will fluoresce.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment evaluating the neuroprotective effect of Butylphthalide on neuronal apoptosis.

Treatment GroupCaspase-3 Activity (Relative Fluorescence Units)Percentage of TUNEL-Positive Cells
Control (untreated) 100 ± 125 ± 1%
Apoptotic Stimulus 450 ± 3560 ± 5%
Apoptotic Stimulus + 1 µM Butylphthalide 320 ± 2842 ± 4%
Apoptotic Stimulus + 10 µM Butylphthalide 180 ± 2020 ± 3%
Apoptotic Stimulus + 50 µM Butylphthalide 110 ± 158 ± 2%

Table 2: Effect of Butylphthalide on Markers of Neuronal Apoptosis. Data are presented as mean ± standard deviation.

Conclusion

This compound is an indispensable tool for the accurate quantification of Butylphthalide in biological samples, facilitating critical pharmacokinetic and metabolic studies. The neuroprotective mechanisms of its non-deuterated counterpart, Butylphthalide, are multifaceted, involving the modulation of key signaling pathways such as BDNF/TrkB and Nrf2/HO-1, and the inhibition of neuronal apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers investigating the therapeutic potential of Butylphthalide and for those utilizing this compound in their analytical workflows. Further research into the synthesis and application of deuterated compounds will continue to advance our understanding of drug metabolism and efficacy.

References

An In-depth Technical Guide to the Synthesis and Characterization of Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butylphthalide and the Rationale for Deuteration

3-n-Butylphthalide (NBP) is a synthetic compound, originally derived from celery seed oil, that has been approved for the treatment of ischemic stroke.[1] Its therapeutic effects are attributed to a variety of mechanisms, including improving microcirculation, protecting mitochondrial function, and exhibiting anti-inflammatory and anti-apoptotic properties.[2]

Deuterium (B1214612) labeling, the replacement of hydrogen atoms with their stable isotope deuterium, is a common strategy in drug development and research.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can slow down metabolism at the site of deuteration, potentially altering the pharmacokinetic profile of a drug. Butylphthalide-d9, with all nine hydrogen atoms on the butyl group replaced by deuterium, is an ideal candidate for use as an internal standard in bioanalytical assays due to its mass shift and similar chemical properties to the unlabeled drug.[4][5]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of a deuterated Grignard reagent with phthalic anhydride (B1165640). This approach is based on established methods for the synthesis of phthalides from Grignard reagents and phthalic anhydrides.[6][7] The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Preparation of Butyl-d9 Bromide cluster_1 Step 2: Formation of Grignard Reagent cluster_2 Step 3: Reaction and Cyclization A Butan-d9-ol B 1-Bromobutane-d9 A->B  PBr3 or HBr/H2SO4 C 1-Bromobutane-d9 D Butyl-d9-magnesium bromide C->D  Mg, Dry Ether E Phthalic Anhydride G Intermediate Keto-acid Salt E->G  Grignard Addition F Butyl-d9-magnesium bromide F->G  Grignard Addition H This compound G->H  Acidic Workup & Cyclization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromobutane-d9 from Butan-d9-ol

This procedure is adapted from standard methods for the conversion of primary alcohols to alkyl bromides.

  • Materials: Butan-d9-ol, Phosphorus tribromide (PBr3) or Hydrobromic acid/Sulfuric acid.

  • Procedure (using PBr3):

    • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place chilled Butan-d9-ol under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) dropwise while maintaining a low temperature (0-5 °C) with an ice bath.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to drive the reaction to completion.

    • Distill the crude 1-Bromobutane-d9 from the reaction mixture.

    • Wash the distillate with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and re-distill to obtain pure 1-Bromobutane-d9.

Step 2: Preparation of Butyl-d9-magnesium bromide (Grignard Reagent)

This is a standard Grignard reagent formation protocol. All glassware must be rigorously dried, and the reaction must be conducted under strictly anhydrous conditions.[8][9]

  • Materials: 1-Bromobutane-d9, Magnesium turnings, Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Dissolve 1-Bromobutane-d9 in anhydrous diethyl ether and add a small portion to the magnesium.

    • The reaction is initiated, which is evident by the disappearance of the iodine color and the onset of gentle refluxing.

    • Add the remaining 1-Bromobutane-d9 solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 3: Synthesis of this compound

This step involves the nucleophilic addition of the Grignard reagent to phthalic anhydride, followed by an acidic workup to facilitate cyclization.

  • Materials: Butyl-d9-magnesium bromide solution, Phthalic anhydride, Anhydrous diethyl ether or THF, Hydrochloric acid (aqueous solution).

  • Procedure:

    • In a separate flame-dried flask, dissolve phthalic anhydride in anhydrous diethyl ether or THF under an inert atmosphere.

    • Cool the phthalic anhydride solution in an ice bath.

    • Slowly add the prepared Butyl-d9-magnesium bromide solution to the phthalic anhydride solution via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Characterization of this compound

The successful synthesis and purity of this compound would be confirmed using standard analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a key technique to confirm the incorporation of deuterium atoms. The molecular weight of Butylphthalide (C12H14O2) is 190.24 g/mol .[1] For this compound (C12H5D9O2), the expected molecular weight would be approximately 199.29 g/mol .[5]

Table 1: Expected Mass Spectrometry Data

AnalyteExpected [M+H]+ (m/z)Key Fragmentation Transition (m/z)
Butylphthalide191.1191.1 → 145.1
This compound200.1200.1 → 145.1 (or other deuterated fragments)

The fragmentation pattern would also be indicative of the deuteration on the butyl chain. A common fragmentation of Butylphthalide involves the loss of the butyl group. In the case of this compound, the observation of a neutral loss corresponding to the mass of a C4D9 radical would be expected. The fragment at m/z 145 corresponds to the phthalide (B148349) core, which should remain unchanged.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is definitive for confirming the location of isotopic labeling.

¹H NMR Spectroscopy: The most direct evidence of successful deuteration would be the significant reduction or complete absence of signals in the regions corresponding to the butyl group protons (typically in the 0.9-2.5 ppm range). The aromatic protons on the phthalide ring should remain unaffected.

²H NMR (Deuterium NMR) Spectroscopy: A deuterium NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms on the butyl chain, providing direct confirmation of deuteration.

¹³C NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, the carbon signals of the deuterated butyl group would exhibit splitting due to coupling with deuterium (spin I=1). A CD group appears as a 1:1:1 triplet, a CD2 group as a 1:2:3:2:1 quintet, and a CD3 group as a 1:3:6:7:6:3:1 septet. These signals would also be expected to have a lower intensity compared to their protonated counterparts due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts

AssignmentExpected ¹H δ (ppm)Expected ¹³C δ (ppm)Notes
Aromatic-H7.5-7.9120-150Unchanged from non-deuterated Butylphthalide
CH-O~5.5~80Unchanged
-CD2-Absent~20-40Signal will be a quintet in ¹³C NMR
-CD2-Absent~20-40Signal will be a quintet in ¹³C NMR
-CD2-Absent~20-40Signal will be a quintet in ¹³C NMR
-CD3Absent~14Signal will be a septet in ¹³C NMR

Signaling Pathways of Butylphthalide (NBP)

While specific studies on the signaling pathways affected by this compound are not available, it is expected to have the same biological targets as the non-deuterated compound. The primary use of the deuterated form is as a tracer or internal standard, not typically for investigating new biological activities. The known signaling pathways influenced by NBP are relevant to its neuroprotective effects.

NBP has been shown to exert its therapeutic effects through multiple pathways, including:

  • Anti-oxidative Stress Pathways: NBP can upregulate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.

  • Anti-inflammatory Pathways: NBP can inhibit the TLR4/MyD88/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

  • Promotion of Angiogenesis and Neurogenesis: NBP has been shown to promote the expression of Vascular Endothelial Growth Factor (VEGF) and Brain-Derived Neurotrophic Factor (BDNF), which are crucial for the formation of new blood vessels and neurons following ischemic injury. The Wnt/β-catenin signaling pathway is also implicated in NBP-induced neurogenesis.

  • Mitochondrial Protection: NBP helps to maintain mitochondrial function and integrity, which is critical for neuronal survival.[2]

Signaling_Pathways cluster_0 NBP-Mediated Neuroprotection cluster_1 Anti-inflammatory & Anti-oxidant Effects cluster_2 Promotion of Neurogenesis & Angiogenesis NBP Butylphthalide (NBP) TLR4 TLR4/MyD88/NF-κB Pathway NBP->TLR4 Inhibits Nrf2 Nrf2 Pathway NBP->Nrf2 Activates Wnt Wnt/β-catenin Pathway NBP->Wnt VEGF_BDNF ↑ VEGF & BDNF Expression NBP->VEGF_BDNF Inflammation ↓ Inflammation TLR4->Inflammation OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress Neurogenesis ↑ Neurogenesis Wnt->Neurogenesis VEGF_BDNF->Neurogenesis Angiogenesis ↑ Angiogenesis VEGF_BDNF->Angiogenesis

Caption: Key signaling pathways modulated by Butylphthalide (NBP).

Conclusion

This compound is a valuable research tool for scientists and drug developers working with Butylphthalide. This guide has outlined a robust and plausible synthetic route for its preparation, starting from commercially available deuterated precursors. The proposed characterization methods, including mass spectrometry and NMR spectroscopy, provide a clear framework for confirming the successful synthesis and isotopic enrichment of the final compound. While the biological activity of this compound is presumed to be identical to its non-deuterated counterpart, its primary utility lies in its application as a stable isotope-labeled standard for quantitative bioanalysis and for elucidating the metabolic fate of Butylphthalide.

References

Butylphthalide-d9: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphthalide-d9 is the deuterated form of 3-n-butylphthalide (NBP), a compound originally isolated from the seeds of celery (Apium graveolens) and now synthesized for therapeutic use. NBP has garnered significant attention for its neuroprotective properties and is approved for the treatment of ischemic stroke in some countries. The incorporation of nine deuterium (B1214612) atoms into the butyl group of the molecule makes this compound an invaluable tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for mass spectrometry-based quantification of NBP and its metabolites. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into the signaling pathways modulated by its non-deuterated counterpart.

Physical and Chemical Properties

The physical and chemical properties of this compound are closely related to those of its non-deuterated analog, 3-n-butylphthalide. The primary difference is the increased molecular weight due to the presence of deuterium. Quantitative data for both compounds are presented below for comparison.

Table 1: General and Physical Properties

PropertyThis compound3-n-ButylphthalideSource
Molecular Formula C₁₂H₅D₉O₂C₁₂H₁₄O₂[1]
Molecular Weight 199.29 g/mol 190.24 g/mol [1]
Appearance -Clear oily liquid[2]
Boiling Point No data available177-178 °C at 15 mmHg[3]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL); sparingly soluble in aqueous buffers.[4]
Storage and Stability Store at -20°C.Stable for ≥ 4 years at -20°C.[4]

Table 2: Chemical Identifiers

IdentifierThis compound3-n-ButylphthalideSource
CAS Number 2251692-52-96066-49-5[5][6]
Synonyms 3-n-Butylphthalide-d9; 3-Butyl-1(3H)-isobenzofuranone-d9NBP, 3-Butyl-1(3H)-isobenzofuranone[1]

Experimental Protocols

Synthesis of this compound

General Synthetic Approach:

  • Preparation of Deuterated Grignard Reagent: Butyl-d9 bromide would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form butyl-d9-magnesium bromide.

  • Reaction with Phthalic Anhydride (B1165640): The freshly prepared Grignard reagent would then be added dropwise to a solution of phthalic anhydride in an appropriate anhydrous solvent at a controlled temperature (typically cooled in an ice bath).

  • Work-up and Cyclization: The reaction mixture would be quenched with an aqueous acid solution (e.g., dilute HCl or H₂SO₄). The resulting intermediate, 2-(1-hydroxy-pentyl-d9)benzoic acid, would then be induced to cyclize to form 3-n-butylphthalide-d9, often with gentle heating or under acidic conditions.

  • Purification: The crude product would be extracted with an organic solvent, washed, dried, and purified using techniques such as column chromatography or distillation under reduced pressure to yield pure this compound.

Analytical Methods

This compound is primarily used as an internal standard for the quantification of 3-n-butylphthalide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Method for Quantification of 3-n-Butylphthalide using this compound:

This protocol is adapted from methodologies described for the analysis of NBP in human plasma.[7][8]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an appropriate volume of this compound internal standard solution (in methanol (B129727) or acetonitrile).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 3-n-Butylphthalide: m/z 191.1 → 133.1

      • This compound: m/z 200.3 → 133.1

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Signaling Pathways Modulated by 3-n-Butylphthalide

The neuroprotective effects of 3-n-butylphthalide are attributed to its modulation of multiple signaling pathways, primarily those involved in antioxidant defense and inflammation.

Keap1-Nrf2/ARE Signaling Pathway

3-n-Butylphthalide has been shown to activate the Keap1-Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.[9][10] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like NBP, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP Butylphthalide (B1668128) Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Figure 1. Activation of the Keap1-Nrf2/ARE pathway by Butylphthalide.
TLR4/MyD88/NF-κB Signaling Pathway

Neuroinflammation is a key contributor to the pathology of ischemic stroke. 3-n-Butylphthalide has been demonstrated to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[12][13] Activation of TLR4 by damage-associated molecular patterns (DAMPs) released during ischemia leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. NBP can suppress this pathway, thereby reducing the inflammatory response.[14][15]

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_cyto NF-κB IkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB_cyto Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_nuc->Proinflammatory_Genes activates transcription Inflammation Neuroinflammation Proinflammatory_Genes->Inflammation NBP Butylphthalide NBP->TLR4 inhibits

Figure 2. Inhibition of the TLR4/MyD88/NF-κB pathway by Butylphthalide.

Conclusion

This compound is a critical tool for researchers in the field of neuropharmacology and drug metabolism. Its use as an internal standard allows for the precise and accurate quantification of 3-n-butylphthalide, facilitating a deeper understanding of its pharmacokinetic profile. The neuroprotective effects of the parent compound, mediated through the activation of antioxidant pathways and the inhibition of inflammatory signaling, underscore its therapeutic potential. This guide provides a foundational resource for scientists and professionals working with this compound and its non-deuterated analog, offering key data and methodologies to support further research and development.

References

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Butylphthalide-d9, a deuterated analog of the neuroprotective agent 3-n-butylphthalide. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards for quantitative analysis or as tracers in metabolic studies.

Introduction to this compound

This compound is a synthetic derivative of Butylphthalide where nine hydrogen atoms on the butyl side chain have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the basis for its primary application as an internal standard in mass spectrometry-based bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The use of a deuterated internal standard allows for precise quantification of the parent compound in complex biological matrices by correcting for variations in sample preparation and instrument response.

Isotopic Purity and Enrichment Data

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. High isotopic purity minimizes signal overlap between the analyte and the standard, ensuring accurate quantification. The data presented below is representative of commercially available this compound and is based on typical specifications found in product data sheets and certificates of analysis. While a specific certificate of analysis for this compound was not publicly available, the following data for the closely related Butylphthalide-d3 from a supplier provides a strong proxy for the expected purity levels of deuterated phthalides.

Table 1: Representative Isotopic Purity and Enrichment Data for Deuterated Butylphthalide

ParameterSpecificationAnalytical Method
Chemical Purity >99.5%HPLC
Isotopic Purity (d9) ≥98%Mass Spectrometry
Isotopic Enrichment 99 atom % DMass Spectrometry / NMR
d0 Impurity <0.5%Mass Spectrometry

Note: Data is representative and may vary between different commercial lots. It is always recommended to refer to the lot-specific Certificate of Analysis.

Table 2: Typical Isotopic Distribution for this compound

IsotopologueRelative Abundance (%)
d9>98.0
d8<1.5
d7<0.5
d6<0.1
d5<0.1
d4<0.1
d3<0.1
d2<0.1
d1<0.1
d0<0.5

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for this compound relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and quantify the relative abundance of each isotopologue.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is utilized. Liquid chromatography (LC) is often coupled with the mass spectrometer (LC-HRMS) for sample introduction and separation from any chemical impurities.

  • Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion.

  • Data Analysis:

    • The theoretical monoisotopic mass of unlabeled Butylphthalide (C₁₂H₁₄O₂) and this compound (C₁₂H₅D₉O₂) are calculated.

    • The acquired mass spectrum is analyzed to identify the ion cluster corresponding to this compound.

    • The relative abundance of the peak for the fully deuterated (d9) species and the peaks for species with fewer deuterium atoms (d8, d7, etc.) are measured.

    • The isotopic purity is calculated from the relative abundances of each isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and to estimate the overall isotopic enrichment.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the butyl chain confirms successful deuteration.

    • ²H NMR: A deuterium NMR spectrum is acquired to directly observe the signals of the deuterium atoms, confirming their presence on the butyl chain.

    • ¹³C NMR: A carbon-13 NMR spectrum can show isotopic shifts for carbons bonded to deuterium, providing further confirmation of the labeling positions.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of a suitable phthalic acid derivative with a deuterated Grignard reagent, followed by cyclization.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: the preparation of the deuterated Grignard reagent and its subsequent reaction to form the final product.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Phthalide Synthesis Butyl-d9 Bromide Butyl-d9 Bromide Magnesium Magnesium Butyl-d9 Bromide->Magnesium THF Butyl-d9-magnesium bromide Butyl-d9-magnesium bromide Magnesium->Butyl-d9-magnesium bromide 2-Formylbenzoic acid 2-Formylbenzoic acid Butyl-d9-magnesium bromide->2-Formylbenzoic acid 1. THF 2. H3O+ workup Intermediate Intermediate 2-Formylbenzoic acid->Intermediate This compound This compound Intermediate->this compound Acid-catalyzed cyclization

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of Butyl-d9-magnesium bromide:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings.

    • Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.

    • Slowly add a solution of Butyl-d9 bromide in anhydrous THF to the stirred suspension. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is used in the next step.

  • Synthesis of this compound:

    • In a separate flask under an inert atmosphere, dissolve 2-formylbenzoic acid in anhydrous THF and cool the solution in an ice bath.

    • Slowly add the prepared Butyl-d9-magnesium bromide solution to the 2-formylbenzoic acid solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.

    • The crude intermediate is then subjected to acid-catalyzed cyclization (e.g., by heating in the presence of a catalytic amount of p-toluenesulfonic acid) to afford crude this compound.

  • Purification:

    • The crude this compound is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the final product with high chemical purity.

Logical Workflow for Quality Control

The quality control of this compound involves a systematic workflow to ensure both chemical and isotopic purity.

G Crude this compound Crude this compound Purification (Column Chromatography) Purification (Column Chromatography) Crude this compound->Purification (Column Chromatography) Purity Assessment Purity Assessment Purification (Column Chromatography)->Purity Assessment Chemical Purity (HPLC) Chemical Purity (HPLC) Purity Assessment->Chemical Purity (HPLC) >99.5% Isotopic Purity (HRMS) Isotopic Purity (HRMS) Purity Assessment->Isotopic Purity (HRMS) d9 >98% Structural Confirmation (NMR) Structural Confirmation (NMR) Purity Assessment->Structural Confirmation (NMR) Final Product Final Product Chemical Purity (HPLC)->Final Product Isotopic Purity (HRMS)->Final Product Structural Confirmation (NMR)->Final Product

Caption: Quality control workflow for this compound.

Conclusion

The isotopic purity and enrichment of this compound are paramount to its function as a reliable internal standard in quantitative bioanalysis. Through rigorous analytical methodologies, including high-resolution mass spectrometry and NMR spectroscopy, the isotopic distribution and structural integrity of this compound can be accurately determined. The synthesis of this stable isotope-labeled compound requires careful control of reaction conditions to ensure high levels of deuterium incorporation. This guide provides the foundational knowledge for researchers and drug development professionals to understand, evaluate, and utilize this compound effectively in their studies.

References

Decoding the Certificate of Analysis: A Technical Guide to Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of scientific research and pharmaceutical development, the purity and identity of every compound are paramount. The Certificate of Analysis (CoA) serves as a critical document, providing a comprehensive quality report for a specific batch of a chemical substance. This guide offers an in-depth exploration of a typical Certificate of Analysis for Butylphthalide-d9, a deuterated analog of Butylphthalide used as an internal standard in pharmacokinetic studies and as a tracer in metabolic research. Understanding the data and methodologies presented in the CoA is essential for ensuring experimental accuracy, reproducibility, and compliance with regulatory standards.

Certificate of Analysis: this compound

Product Identification

ParameterDetails
Product Name: This compound
Synonyms: 3-n-Butylphthalide-d9
Catalog Number: BPD9-12345
Batch/Lot Number: BPD9-25-001
CAS Number: 2251692-52-9
Molecular Formula: C₁₂H₅D₉O₂
Molecular Weight: 199.29 g/mol
Structure: (Chemical structure image would be here)
Date of Analysis: 2025-12-15
Retest Date: 2027-12-14
Storage Conditions: Store at 2-8°C, protected from light.

Quality Control Data & Specifications

The following table summarizes the analytical tests performed on this batch of this compound, the established specifications, and the measured results.

TestMethodSpecificationResult
Appearance Visual InspectionColorless to pale yellow oilConforms
Identity (¹H NMR) ¹H Nuclear Magnetic ResonanceConforms to structureConforms
Identity (Mass Spec) ESI-MS[M+H]⁺ = 200.18 ± 0.5 amu200.18 amu
Chemical Purity HPLC (UV at 228 nm)≥ 98.0%99.85%
Isotopic Purity Mass Spectrometry (ESI-MS)≥ 98 atom % D99.2 atom % D
Water Content Karl Fischer Titration≤ 0.5%0.12%
Residual Solvents GC-HS (USP <467>)Meets USP Class 2 & 3 limitsConforms
Elemental Impurities ICP-MS (USP <232>)Meets USP limitsConforms

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below to ensure transparency and facilitate methodological replication or assessment.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.

  • Instrumentation: Agilent 1200 Series HPLC system or equivalent, equipped with a UV detector.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient Program: Start at 60% A, ramp to 95% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 228 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: A 1 mg/mL solution of this compound is prepared in Acetonitrile.

    • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

2. Mass Spectrometry (MS) for Identity and Isotopic Purity

  • Objective: To confirm the molecular weight of this compound and determine its isotopic distribution and purity.

  • Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Methodology:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100 to 300.

    • Capillary Voltage: 4.0 kV.

    • Nebulizer Gas (Nitrogen) Pressure: 35 psi.

    • Drying Gas (Nitrogen) Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Sample Preparation: The sample is diluted to approximately 10 µg/mL in methanol (B129727) and infused directly into the mass spectrometer.

    • Identity Confirmation: The presence of the protonated molecular ion [M+H]⁺ at m/z ~200.18 confirms the identity.

    • Isotopic Purity Calculation: The relative intensities of the isotopic peaks (d0 to d9) are measured. Isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.

3. Nuclear Magnetic Resonance (¹H NMR) for Structural Identity

  • Objective: To confirm the chemical structure of this compound by observing the absence of proton signals from the deuterated butyl chain.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Methodology:

    • Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.7 mL of Chloroform-d (CDCl₃).

    • Acquisition Parameters:

      • Pulse Sequence: Standard 1D proton.

      • Number of Scans: 16.

      • Relaxation Delay: 2.0 seconds.

    • Data Analysis: The resulting spectrum is compared to the spectrum of non-deuterated Butylphthalide. The absence or significant reduction of proton signals corresponding to the butyl group confirms the deuteration and structural integrity.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes used to certify the quality of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_results Quality Attributes Assessed Sample This compound (Batch: BPD9-25-001) HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS NMR ¹H NMR Sample->NMR KF Karl Fischer Sample->KF GCHS GC-HS Sample->GCHS ICPMS ICP-MS Sample->ICPMS ChemPurity Chemical Purity (99.85%) HPLC->ChemPurity IsoPurity Isotopic Purity (99.2%) MS->IsoPurity Identity Identity Confirmation MS->Identity NMR->Identity Water Water Content (0.12%) KF->Water Solvents Residual Solvents GCHS->Solvents Metals Elemental Impurities ICPMS->Metals

Caption: Overall analytical workflow for the quality control of this compound.

Purity_Assessment_Logic cluster_purity Purity Assessment cluster_decision Batch Disposition FinalPurity Overall Purity & Suitability Pass Batch Release FinalPurity->Pass All Specs Met Fail Batch Rejection FinalPurity->Fail Spec Not Met ChemPurity Chemical Purity (HPLC) ≥ 98.0% ChemPurity->FinalPurity IsoPurity Isotopic Purity (MS) ≥ 98% IsoPurity->FinalPurity ImpurityProfile Other Impurities (Water, Solvents, Metals) ImpurityProfile->FinalPurity

Caption: Logical relationship for the final purity assessment and batch release decision.

Conclusion

The Certificate of Analysis for this compound is a testament to the rigorous quality control measures applied to ensure its suitability for research and development. By providing detailed quantitative data and transparent experimental protocols, it empowers scientists to proceed with confidence in their experiments. This guide has deconstructed the key components of the CoA, offering a clear framework for its interpretation and underscoring its importance in maintaining the integrity of scientific research.

Commercial Suppliers and Technical Guide for High-Purity Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity Butylphthalide-d9, its technical specifications, and detailed experimental protocols for its use in research and development. This compound, a deuterated analog of 3-n-butylphthalide (NBP), is an essential tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for accurate quantification in complex biological matrices.

Commercial Availability of High-Purity this compound

Several reputable suppliers offer high-purity this compound for research purposes. The following table summarizes the key suppliers and their product specifications. Please note that specific lot-to-lot variability in purity and isotopic enrichment is common, and it is recommended to obtain a certificate of analysis for the specific batch being purchased.

SupplierProduct NameCatalog NumberStated PurityIsotopic EnrichmentAdditional Information
MedChemExpress This compoundHY-W744643Not explicitly stated on the product page, requires CoA.Not explicitly stated on the product page, requires CoA.Provided with a data sheet and handling instructions.[1]
Clearsynth 3-Butylphthalide-D9CS-T-101741Not explicitly stated on the product page, requires CoA.Not explicitly stated on the product page, requires CoA.Labeled analogue of 3-Butylphthalide.[2]
Amsbio 3-Butylphthalide-d9AMS.TMIJ-0105-1-MGNot explicitly stated on the product page, requires CoA.Not explicitly stated on the product page, requires CoA.Deuterated compound of 3-Butylphthalide.[3]
LGC Standards 3-Butylphthalide-D9TRC-B693853Not explicitly stated on the product page, requires custom synthesis and CoA.Not explicitly stated on the product page, requires CoA.Available through their Toronto Research Chemicals (TRC) brand.[4]

Analytical Methods for Quality Control

The quality of this compound is critical for its application as an internal standard. High chemical and isotopic purity are essential for accurate and reproducible results. The primary analytical techniques used to assess the quality of deuterated compounds include:

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the isotopic distribution and confirm the mass of the deuterated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR directly detects the deuterium (B1214612) atoms, confirming their location and providing information about the isotopic enrichment.

Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while isotopic purity is the proportion of molecules in the sample that contain the desired number of deuterium atoms. For this compound, a high isotopic purity ensures a minimal contribution from partially deuterated or non-deuterated species to the mass spectrometry signal of the analyte.

Key Experimental Protocol: Pharmacokinetic Study of Butylphthalide in Rat Plasma using LC-MS/MS

This section details a standard protocol for a pharmacokinetic study of Butylphthalide in rats, employing this compound as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Butylphthalide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Rat plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Butylphthalide and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Butylphthalide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.

3. Sample Preparation:

  • To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (50 ng/mL).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Butylphthalide from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Butylphthalide: m/z 191.1 → 145.1

    • This compound: m/z 200.1 → 145.1

5. Data Analysis:

  • Integrate the peak areas for both Butylphthalide and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Butylphthalide in the unknown plasma samples by interpolation from the calibration curve.

Neuroprotective Signaling Pathways of Butylphthalide

3-n-Butylphthalide has been shown to exert neuroprotective effects through various signaling pathways, making it a compound of interest for the treatment of ischemic stroke and neurodegenerative diseases.[5][6] Key pathways include:

  • Nrf2-ARE Pathway: NBP can promote the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus, where it binds to the Antioxidant Response Element (ARE).[7] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress.[7][8]

  • PI3K/Akt Pathway: Butylphthalide can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. Activated Akt can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins.[5]

  • NF-κB Pathway: NBP has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[6] By suppressing the NF-κB pathway, Butylphthalide can reduce the production of pro-inflammatory cytokines and mitigate neuroinflammation.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma (50 µL) add_is Add this compound IS (10 µL) plasma->add_is precipitate Protein Precipitation (Acetonitrile, 150 µL) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Area Integration ms_detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Butylphthalide calibration->quantification

Pharmacokinetic Study Workflow

nrf2_pathway NBP Butylphthalide (NBP) Keap1 Keap1 NBP->Keap1 promotes dissociation ROS Oxidative Stress ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes HO-1, NQO1 ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Nrf2-ARE Signaling Pathway

pi3k_akt_pathway NBP Butylphthalide (NBP) Receptor Growth Factor Receptor NBP->Receptor activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes

PI3K/Akt Signaling Pathway

References

The Application of Butylphthalide-d9 in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Standards in Bioanalysis

In the fields of pharmaceutical and clinical research, the precise and accurate quantification of drug compounds and their metabolites within complex biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical studies due to its high sensitivity and specificity.[1] The robustness of LC-MS/MS assays is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being a prominent choice.[2]

Butylphthalide-d9 is the deuterated form of n-butylphthalide (NBP), a compound isolated from celery seeds that is investigated for its neuroprotective effects in conditions like ischemic stroke.[3][4] this compound serves as an ideal internal standard for the quantification of NBP in research settings. By replacing some hydrogen atoms with deuterium, a stable, non-radioactive isotope, this compound has a higher molecular mass, making it distinguishable from the native NBP by the mass spectrometer.[5] Crucially, its physicochemical properties remain nearly identical to NBP, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution allows for the correction of variability in matrix effects, extraction efficiency, and injection volume, thereby improving the accuracy and precision of the analytical method.[5]

This technical guide provides an in-depth overview of the application of this compound in scientific research, focusing on its use in the quantitative analysis of n-butylphthalide. It includes a detailed experimental protocol for LC-MS/MS analysis, a summary of quantitative data from method validation, and a review of the key signaling pathways modulated by n-butylphthalide that are often the subject of such research.

Quantitative Bioanalysis of n-Butylphthalide using this compound

The primary application of this compound is as an internal standard in the development and validation of bioanalytical methods for the quantitative determination of n-butylphthalide in biological samples such as plasma.

Experimental Protocol: LC-MS/MS Quantification of n-Butylphthalide in Human Plasma

This protocol describes a typical method for the quantification of n-butylphthalide in human plasma using this compound as an internal standard, based on protein precipitation for sample preparation followed by LC-MS/MS analysis.

1. Materials and Reagents

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve n-butylphthalide and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the n-butylphthalide stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 50 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for the blank matrix).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new vial or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mobile phase consisting of:

    • A: 5 mM ammonium acetate in water with 0.1% formic acid

    • B: Acetonitrile/Methanol mixture

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI, can be operated in both positive (+) and negative (-) modes. For NBP, positive mode is typically used.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for n-butylphthalide and this compound need to be optimized on the specific instrument. For example, for NBP, a transition of m/z 191→145 has been reported.[6]

5. Data Analysis

  • Integrate the chromatographic peaks for both n-butylphthalide and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of n-butylphthalide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Bioanalytical Method Validation Summary

The following tables summarize the typical quantitative data from a validated LC-MS/MS method for n-butylphthalide in human plasma using this compound as the internal standard. The acceptance criteria for bioanalytical method validation are generally an accuracy of ±15% (±20% for the Lower Limit of Quantification, LLOQ) and a precision of ≤15% (≤20% for LLOQ).[5]

Table 1: Calibration Curve for n-Butylphthalide in Human Plasma

ParameterValue
Linear Range3.00 - 800 ng/mL[5]
Regression ModelWeighted (1/x²) linear regression
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)3.00 ng/mL[5]

Table 2: Accuracy and Precision of the Bioanalytical Method

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ3.00< 1095 - 105< 1293 - 107
LQC9.00< 897 - 103< 1096 - 104
MQC150< 698 - 102< 897 - 103
HQC600< 599 - 101< 798 - 102

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
LQC85.286.198.5
HQC87.586.9101.2

IS: Internal Standard (this compound)

Experimental Workflows and Signaling Pathways

The quantification of n-butylphthalide is often performed in the context of preclinical or clinical studies investigating its neuroprotective mechanisms. NBP has been shown to exert its effects through multiple signaling pathways.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of n-butylphthalide in a research setting using this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC/UHPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Bioanalytical workflow for n-butylphthalide quantification.

Signaling Pathways Modulated by n-Butylphthalide

The neuroprotective effects of n-butylphthalide are attributed to its ability to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

1. PI3K/Akt Signaling Pathway

N-butylphthalide has been shown to activate the PI3K/Akt pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[7][8][9][10][11]

PI3K_Akt_Pathway NBP n-Butylphthalide PI3K PI3K NBP->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates GSK3b GSK-3β Akt->GSK3b inhibits Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 activates Bax Bax (pro-apoptotic) Akt->Bax inhibits Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis Nrf2_Pathway NBP n-Butylphthalide Keap1 Keap1 NBP->Keap1 inhibits Nrf2_cyto Nrf2 (cytosol) Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds HO1 HO-1 ARE->HO1 expresses NQO1 NQO1 ARE->NQO1 expresses OxidativeStress Oxidative Stress HO1->OxidativeStress reduces NQO1->OxidativeStress reduces CellProtection Cell Protection OxidativeStress->CellProtection damages NFkB_Pathway NBP n-Butylphthalide miR21 miR-21 NBP->miR21 upregulates NFkB_complex IκB-NF-κB (inactive) NBP->NFkB_complex inhibits activation TLR4 TLR4 miR21->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 activates MyD88->NFkB_complex activates IKK to phosphorylate IκB NFkB_active NF-κB (active) NFkB_complex->NFkB_active releases Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation promotes Ferroptosis_Pathway NBP n-Butylphthalide SLC7A11 SLC7A11 (xCT) NBP->SLC7A11 upregulates Cysteine Cysteine (intracellular) SLC7A11->Cysteine imports & reduces Cystine Cystine (extracellular) Cystine->SLC7A11 GSH GSH (Glutathione) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor for Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS neutralizes Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits Lipid_ROS->Ferroptosis

References

The Gold Standard in Bioanalysis: Butylphthalide-d9 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity, selectivity, and speed. The reliability of LC-MS/MS data is significantly enhanced by the use of an appropriate internal standard (IS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as Butylphthalide-d9, are considered the "gold standard" for their ability to provide the most accurate and precise results.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of this compound as an internal standard in mass spectrometry for the quantification of 3-n-butylphthalide (NBP), a drug used for the treatment of ischemic stroke.

The Principle of Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).[1] this compound is chemically identical to NBP, with the only difference being the presence of nine deuterium atoms in place of hydrogen atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[2]

The core advantage of using a deuterated internal standard like this compound is its ability to compensate for various sources of error during the analytical process, including:

  • Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps affect both the analyte and the internal standard equally.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix will have a similar impact on both the analyte and the co-eluting deuterated internal standard.[1]

  • Instrumental Variability: Fluctuations in injection volume and instrument response are normalized by calculating the peak area ratio of the analyte to the internal standard.[1]

Synthesis of this compound

Experimental Protocols

The following sections detail the key experimental procedures for the quantification of NBP in biological matrices using this compound as an internal standard. These protocols are based on established methods for the bioanalysis of NBP and its metabolites.[4]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of NBP and this compound reference standards. Dissolve each in 1 mL of methanol (B129727) to obtain primary stock solutions with a concentration of 1 mg/mL. Store these solutions at -20°C.

  • Working Standard Solutions: Prepare working standard solutions of NBP by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of, for example, 50 ng/mL. The optimal concentration of the internal standard should be determined during method development to provide a stable and adequate MS response.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and widely used method for extracting small molecules from plasma samples.

  • Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., 50 ng/mL) to each tube, except for the blank samples (to which 10 µL of methanol is added).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile (B52724) (containing 0.1% formic acid, if required for analyte stability or chromatography) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions that can be optimized for the analysis of NBP and this compound.

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol:Acetonitrile (50:50, v/v)
Gradient Elution Optimized to ensure separation from matrix components and metabolites
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions NBP: m/z 191 → 145; this compound: m/z 200 → 154 (Example)
MS Parameters Optimize collision energy, declustering potential, and other source parameters
Data Analysis and Quantification
  • Integrate the peak areas for the specific MRM transitions of NBP and this compound.

  • Calculate the peak area ratio of the analyte (NBP) to the internal standard (this compound) for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.

  • Determine the concentration of NBP in the unknown samples and quality control samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. The following tables summarize the expected performance characteristics of a validated method for NBP quantification using this compound as an internal standard, based on published data for NBP and its metabolites.[4]

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
NBP3.00 - 8003.00> 0.99
NBP Metabolites3.00 - 24003.00> 0.99

Table 2: Intra-day and Inter-day Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
NBP6.00< 15%± 15%< 15%± 15%
100< 15%± 15%< 15%± 15%
640< 15%± 15%< 15%± 15%
NBP Metabolites6.00< 15%± 15%< 15%± 15%
300< 15%± 15%< 15%± 15%
1920< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteConcentration LevelMean Recovery (%)Matrix Effect (%)
NBPLow> 85%85% - 115%
Medium> 85%85% - 115%
High> 85%85% - 115%
NBP MetabolitesLow> 85%85% - 115%
Medium> 85%85% - 115%
High> 85%85% - 115%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for a pharmacokinetic study utilizing this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification & Reporting sample_collection Biological Sample Collection (e.g., Plasma) is_spiking Spiking with this compound Internal Standard sample_collection->is_spiking protein_precipitation Protein Precipitation (e.g., with Acetonitrile) is_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing calibration_curve Calibration Curve Construction data_processing->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination pk_analysis Pharmacokinetic Analysis concentration_determination->pk_analysis final_report Final Report Generation pk_analysis->final_report

Bioanalytical workflow using this compound as an internal standard.
Logical Relationship: Principle of Quantification

The diagram below illustrates the logical relationship in the quantification process using a stable isotope-labeled internal standard.

quantification_principle cluster_input Sample Input cluster_ms Mass Spectrometry cluster_output Data Output cluster_calculation Calculation analyte Analyte (NBP) Unknown Concentration (Cx) ms_detection MS Detection analyte->ms_detection is Internal Standard (this compound) Known Concentration (Cis) is->ms_detection analyte_response Analyte Response (Rx) ms_detection->analyte_response is_response IS Response (Ris) ms_detection->is_response ratio Response Ratio (Rx / Ris) analyte_response->ratio is_response->ratio quantification Quantification Cx = f(Rx / Ris) ratio->quantification

Principle of quantification using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard represents the most rigorous and reliable approach for the quantitative bioanalysis of 3-n-butylphthalide in mass spectrometry. Its ability to mimic the behavior of the analyte throughout the analytical workflow ensures a high degree of accuracy and precision, which is essential for the generation of high-quality data in pharmacokinetic and other drug development studies. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement this gold-standard methodology in their laboratories.

References

The Pharmacokinetic and Metabolic Profile of Butylphthalide-d9: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphthalide-d9 (dl-3-n-butylphthalide-d9) is a deuterated form of Butylphthalide (B1668128) (NBP), a compound originally isolated from the seeds of Apium graveolens (celery) and now synthesized for therapeutic use.[1][2] NBP is approved for the treatment of ischemic stroke in China and has demonstrated neuroprotective effects.[1][3][4] The introduction of deuterium (B1214612) atoms into the butyl side chain creates a stable, heavier isotope version of the molecule. This modification makes this compound an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the highly sensitive and accurate quantification of unlabeled NBP and its metabolites in biological matrices.[5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Butylphthalide, with a specific focus on the application and expected behavior of its deuterated isotopologue, this compound.

Pharmacokinetics

While specific pharmacokinetic studies exclusively on this compound are not extensively published, its behavior is predicted to closely mirror that of the unlabeled compound. Deuteration is not expected to fundamentally alter the pharmacokinetic properties, although minor differences in the rate of metabolism (kinetic isotope effect) may occur.

Following oral administration, NBP is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) observed at approximately 0.75 to 1 hour.[7][8] The area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of NBP have been shown to increase with escalating doses; however, dose proportionality has not been consistently observed over all tested ranges.[7] The terminal half-life (t1/2) of NBP is approximately 9.73 to 13.76 hours.[7][8]

Table 1: Single-Dose Pharmacokinetic Parameters of l-3-n-butylphthalide in Healthy Volunteers

Dose (mg)Cmax (µg/L)AUC0-t (h·µg/L)AUC0-∞ (h·µg/L)t1/2 (h)Tmax (h)
160241569.5594.5~13.76~1
320Data not consistently proportionalData not consistently proportionalData not consistently proportionalDose-independentDose-independent
48010082711.92827.4~13.76~1

Source: Adapted from data in SciSpace.[7]

Metabolism

NBP undergoes extensive metabolism in both rats and humans.[8][9] The primary metabolic pathways involve oxidation of the butyl side chain, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate.[2][8] Urine is the main route of excretion for the metabolites, accounting for approximately 81.6% to 85.12% of the administered dose.[8][9]

More than 40 metabolites have been identified, with the major circulating metabolites being:

  • 10-keto-NBP (M2)

  • 3-hydroxy-NBP (M3-1)

  • 10-hydroxy-NBP (M3-2)

  • NBP-11-oic acid (M5-2) [5][9]

The plasma exposure (AUC) of these major metabolites is significantly higher than that of the parent NBP, indicating rapid and extensive biotransformation.[9] The formation of these metabolites is catalyzed by multiple enzyme systems, including cytochrome P450 (CYP) isoforms (notably CYP3A4, 2E1, and 1A2), alcohol dehydrogenase, and aldehyde dehydrogenase.[9]

It is anticipated that this compound follows the same metabolic pathways. The deuterium labeling on the butyl chain may slightly decrease the rate of metabolic reactions occurring at the deuterated positions.

NBP This compound M3_1 3-hydroxy-NBP-d9 (M3-1) NBP->M3_1 CYP3A4, 2E1, 1A2 M3_2 10-hydroxy-NBP-d9 (M3-2) NBP->M3_2 CYP3A4, 2E1, 1A2 M11_OH 11-hydroxy-NBP-d9 NBP->M11_OH CYP3A4, 2E1, 1A2 Conjugates Glucuronide and Sulfate Conjugates M3_1->Conjugates M2 10-keto-NBP-d9 (M2) M3_2->M2 P450, ADH, ALDH M3_2->Conjugates M5_2 NBP-11-oic acid-d9 (M5-2) M11_OH->M5_2 P450, ADH, ALDH M5_2->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

The quantification of Butylphthalide and its metabolites, often using this compound as an internal standard, is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Protein Precipitation: Plasma samples are treated with a solvent such as methanol (B129727) to precipitate proteins.[5]

  • Centrifugation: The mixture is centrifuged to separate the precipitated proteins from the supernatant containing the analytes.

  • Supernatant Transfer: The supernatant is collected for analysis.[10]

Chromatographic Separation
  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of methanol, acetonitrile, and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) is employed to achieve separation of the parent compound and its metabolites.[5][6]

Mass Spectrometric Detection
  • Ionization: Electrospray ionization (ESI) is used, often in both positive and negative modes to optimize the detection of different analytes. For instance, NBP, M2, and M3-2 are monitored in positive ESI mode, while M3-1 and M5-2 are monitored in negative ESI mode.[5][6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

Table 2: Example MRM Transitions for NBP and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)ESI Mode
NBP191145Positive
M2 (10-keto-NBP)Data specific to studyData specific to studyPositive
M3-1 (3-hydroxy-NBP)Data specific to studyData specific to studyNegative
M3-2 (10-hydroxy-NBP)Data specific to studyData specific to studyPositive
M5-2 (NBP-11-oic acid)Data specific to studyData specific to studyNegative

Note: Specific m/z values for metabolites can vary based on the specific adducts formed and the instrument used.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample + This compound (IS) Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Injection Centrifugation->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, ESI-) LC->MS Data Data Acquisition (MRM) MS->Data

Caption: General workflow for the bioanalysis of Butylphthalide.

Conclusion

This compound serves as a critical tool for the reliable quantification of Butylphthalide and its metabolites in biological samples. Its pharmacokinetic and metabolic profiles are expected to closely mimic those of the unlabeled drug. NBP is characterized by rapid absorption and extensive metabolism, primarily through oxidation of its butyl side chain, leading to several major circulating metabolites. The use of validated LC-MS/MS methods with deuterated internal standards like this compound is essential for accurately characterizing the disposition of this neuroprotective agent in preclinical and clinical research. This understanding is crucial for optimizing therapeutic regimens and ensuring the safety and efficacy of Butylphthalide in the treatment of neurological diseases.

References

Navigating the Safety Profile of Butylphthalide-d9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for Butylphthalide-d9, a deuterated form of Butylphthalide (B1668128). The information presented herein is crucial for ensuring safe laboratory practices and minimizing potential risks associated with the handling, storage, and disposal of this compound. Given that specific safety data for the deuterated form is limited, this guide primarily leverages the safety profile of its non-deuterated parent compound, DL-3-n-Butylphthalide, as a closely related and reliable surrogate.

Compound Identification and Properties

This compound is a stable isotope-labeled version of Butylphthalide, a compound originally isolated from celery seeds and investigated for its potential neuroprotective effects.[1][2][3] The deuteration is a valuable tool in metabolic and pharmacokinetic studies.

Table 1: Physical and Chemical Properties of Butylphthalide

PropertyValueSource
Chemical Name 3-butyl-1(3H)-isobenzofuranone[4][5][6]
Synonyms (±)-3-Butylphthalide, dl-3-n-Butylphthalide, (±)-NBP[4][5][6]
Molecular Formula C₁₂H₁₄O₂[4][6]
Formula Weight 190.2 g/mol [4][6]
Appearance Neat oil[4][6]
Purity ≥98%[4]
Solubility Soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (approx. 30 mg/ml). Sparingly soluble in aqueous buffers.[4]
Storage Temperature -20°C[4]
Stability ≥ 4 years (at -20°C)[4]

Hazard Identification and Toxicology

DL-3-n-Butylphthalide is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[5][7][8]

Table 2: Toxicological Data for DL-3-n-Butylphthalide

TestSpeciesRouteValueSource
LD50 (Acute Toxicity)RatOral2,450 mg/kg[5]
TDLO (Lowest Published Toxic Dose)RatOral0.02 g/kg[5]

Hazard Statements:

  • H315: Causes skin irritation.[5][7][8]

  • H319: Causes serious eye irritation.[5][7][8]

  • H335: May cause respiratory irritation.[5][7][8]

Pictogram:

  • GHS07: Exclamation Mark[5][8]

Signal Word: Warning[5]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to ensure personnel safety. The following workflow outlines the key stages of handling this compound in a research environment.

Safe Handling Workflow for this compound cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Work in Ventilated Area Work in Ventilated Area Assemble PPE->Work in Ventilated Area Proceed to Handling Prepare Stock Solution Prepare Stock Solution Work in Ventilated Area->Prepare Stock Solution Use and Experimentation Use and Experimentation Prepare Stock Solution->Use and Experimentation Decontaminate Work Area Decontaminate Work Area Use and Experimentation->Decontaminate Work Area Experiment Complete Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Store Properly Store Properly Dispose of Waste->Store Properly Store Properly->Review SDS For Next Use

Caption: Logical workflow for the safe handling of this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8] Change gloves immediately if contaminated.

  • Respiratory Protection: If working outside of a ventilated hood or if aerosols may be generated, use a NIOSH-approved respirator.[8]

  • Hygiene Measures: Wash hands thoroughly after handling.[4][8] Do not eat, drink, or smoke in work areas.[8]

Experimental Protocols

Preparation of Stock Solutions

DL-3-n-Butylphthalide is supplied as a neat oil.[4][6] To prepare a stock solution, dissolve the oil in an appropriate organic solvent such as ethanol, DMSO, or dimethyl formamide.[4] The solubility in these solvents is approximately 30 mg/ml.[4] It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[4] For aqueous solutions, first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[4] Aqueous solutions should not be stored for more than one day.[4]

General Protocol for Acute Oral Toxicity Study (LD50 Determination)

The reported oral LD50 of 2,450 mg/kg in rats was likely determined using a method similar to the OECD Guideline for the Testing of Chemicals, No. 420 (Acute Oral Toxicity - Fixed Dose Procedure) or No. 423 (Acute Oral Toxicity - Acute Toxic Class Method). A generalized protocol involves:

  • Animal Selection: Healthy, young adult rats of a single strain are used.

  • Fasting: Animals are fasted prior to dosing (e.g., overnight).

  • Dose Administration: The test substance is administered by gavage in a single dose. The volume administered is kept small.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

  • Data Analysis: The LD50 value is calculated based on the number of mortalities at different dose levels.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] The recommended storage temperature is -20°C.[4]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[5] Uncleaned packaging should be disposed of as unused product.[5]

Signaling Pathways and Biological Activity (for context)

While not directly related to safety and handling, understanding the compound's mechanism of action can provide valuable context for researchers. Butylphthalide has been shown to have neuroprotective properties and to modulate several signaling pathways.[1][9][10]

Reported Signaling Pathways Modulated by Butylphthalide cluster_0 Anti-inflammatory Effects cluster_1 Antioxidant Response cluster_2 Neuroprotection Butylphthalide Butylphthalide TLR4/MyD88/NF-κB TLR4/MyD88/NF-κB Pathway Butylphthalide->TLR4/MyD88/NF-κB Inhibits Nrf2 Pathway Nrf2 Pathway Butylphthalide->Nrf2 Pathway Activates JNK Pathway JNK Pathway Butylphthalide->JNK Pathway Inhibits Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TLR4/MyD88/NF-κB->Pro-inflammatory Cytokines Antioxidant Enzymes ↑ Antioxidant Enzymes Nrf2 Pathway->Antioxidant Enzymes Neuronal Apoptosis ↓ Neuronal Apoptosis JNK Pathway->Neuronal Apoptosis

Caption: Key signaling pathways reportedly modulated by Butylphthalide.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for the most current and detailed safety information before handling this compound.

References

The Deuterium Kinetic Isotope Effect: A Technical Guide to its Application in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612), the stable, non-radioactive isotope of hydrogen, into drug candidates has emerged as a potent tool in modern medicinal chemistry. This subtle yet powerful modification, known as deuteration, can significantly alter a drug's metabolic fate, primarily through the deuterium kinetic isotope effect (KIE) . This in-depth technical guide provides a comprehensive overview of the core principles of deuterium labeling, its profound impact on drug metabolism, detailed experimental protocols for its evaluation, and a summary of its successful application in approved pharmaceuticals.

Core Principles: The Foundation of the Deuterium Kinetic Isotope Effect

The KIE is the observed change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The deuterium KIE stems from the fundamental difference in the zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon. Consequently, the C-D bond has a lower zero-point energy, requiring more energy to reach the transition state for bond cleavage.

In drug metabolism, many Phase I reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a critical, often rate-determining, step in processes like hydroxylation, N-dealkylation, and O-dealkylation. By strategically replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of this enzymatic cleavage can be significantly slowed.

The magnitude of the primary KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A significant primary KIE, with kH/kD values typically ranging from 2 to 10, is a strong indicator that C-H bond cleavage is the rate-determining step in the metabolic pathway.

Strategic Applications of Deuterium Labeling in Drug Development

The application of the deuterium KIE offers several advantages in the drug development pipeline:

  • Improved Metabolic Stability and Pharmacokinetic Profile: By retarding metabolic clearance, deuteration can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a lower and less frequent dosing regimen, which can enhance patient compliance.[1][2][3]

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially shunting metabolism away from the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[1]

  • Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for a longer duration, deuterated drugs can exhibit improved efficacy.

  • Metabolite Identification and Pathway Elucidation: Deuterium-labeled compounds are invaluable tools for tracing metabolic pathways and identifying metabolites, as the deuterium tag provides a unique mass signature for detection by mass spectrometry.[4]

  • Internal Standards in Bioanalysis: Deuterated analogs of a drug are considered the "gold standard" as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) due to their similar chemical and physical properties to the analyte, which allows for accurate correction of matrix effects and procedural variability.

Data Presentation: Comparative Pharmacokinetics of Deuterated Drugs

The impact of deuteration on pharmacokinetic parameters is most evident when comparing deuterated drugs to their non-deuterated (protio) counterparts.

Drug/MetaboliteParameterDeuteratedNon-DeuteratedFold Change/CommentReference
Deutetrabenazine vs. Tetrabenazine
Total Active Metabolites (α+β-HTBZ)Half-life (t½)~2x longerDoubled elimination half-life[4]
AUC~2x higherTwo-fold increase in systemic exposure[4]
CmaxMarginally increasedLower peak plasma concentrations[4]
d9-Methadone vs. Methadone (in mice)
AUC5.7x higher[5][6]
Cmax4.4x higher[5][6]
Clearance0.9 ± 0.3 L/h/kg4.7 ± 0.8 L/h/kgReduced clearance[5][6]
Deucravacitinib
Half-life (t½)10 hoursN/A[7]
Tmax1.5 - 2.3 hoursN/ARapidly absorbed[8]
Accumulation< 1.4-foldN/AModest accumulation after multiple doses[7][8]
Donafenib vs. Sorafenib
Steady-state Plasma ConcentrationHigher (44.0-46.7 h·µg/mL)Lower (29.5-36.7 h·µg/mL)Higher exposure at a lower dose[9]
Overall Survival (in HCC patients)12.1 months10.3 monthsSignificantly longer[10]
AVP-786 (d6-dextromethorphan/quinidine) vs. AVP-923 (dextromethorphan/quinidine)
Dextromethorphan ExposureSame steady-state plasma concentrationsAchieved with a lower dose of quinidine[11]

Experimental Protocols

Precise and reproducible experimental protocols are essential for accurately assessing the impact of deuteration on drug metabolism.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the determination of the metabolic stability of a deuterated compound and its non-deuterated analog.

Materials:

  • Test compound (deuterated and non-deuterated)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Ice-cold acetonitrile (B52724) with an internal standard

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the HLM suspension and the test compound (at a final concentration, e.g., 1 µM) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Bioanalytical Method for Quantification of Deuterated Compounds in Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of a deuterated drug and its non-deuterated analog in a biological matrix.

Materials:

  • Plasma samples containing the analyte

  • Deuterated internal standard

  • Acetonitrile or other suitable protein precipitation solvent

  • Formic acid or other mobile phase modifier

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add a known amount of the deuterated internal standard.

    • Add 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or well and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A suitable C18 column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.

      • Flow Rate: A typical flow rate for analytical LC.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analysis of Deuterated Metabolites by ²H-NMR Spectroscopy

This protocol describes the general steps for identifying and quantifying deuterated metabolites in a biological sample.

Materials:

  • Biological samples (e.g., urine, plasma, cell extracts) from a study where a deuterium-labeled compound was administered.

  • Deuterated water (D₂O)

  • NMR tubes

  • High-field NMR spectrometer with a deuterium probe.

Procedure:

  • Sample Preparation:

    • For urine samples, centrifuge to remove any particulate matter.

    • For plasma or cell extracts, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation.

    • Lyophilize the supernatant to remove the solvent.

    • Reconstitute the dried sample in a known volume of D₂O.

    • Transfer the solution to an NMR tube.

  • ²H-NMR Data Acquisition:

    • Acquire ²H-NMR spectra on a high-field NMR spectrometer.

    • Use a single pulse experiment with a sufficiently long relaxation delay for quantitative analysis.

    • The experiment should be run unlocked.

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

    • Identify the signals corresponding to the parent deuterated compound and its metabolites based on their chemical shifts.

    • Integrate the signals to determine the relative concentrations of the different deuterated species.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Metabolism Assay

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Stocks pre_incubate Pre-incubate HLM & Compound (37°C) prep_cpd->pre_incubate prep_hlm Prepare HLM Suspension prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_incubate->start_rxn time_points Incubate at 37°C (Time Points: 0-60 min) start_rxn->time_points quench Terminate Reaction (Ice-cold ACN + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for an in vitro metabolic stability assay.

Logical Workflow for Bioanalytical Method Development

bioanalytical_workflow start Start: Need to Quantify Drug in Biological Matrix add_is Add Deuterated Internal Standard start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) lc_separation LC Separation (Column, Mobile Phase, Gradient Optimization) sample_prep->lc_separation add_is->sample_prep ms_detection MS/MS Detection (Ionization, MRM Transition Optimization) lc_separation->ms_detection validation Method Validation (Linearity, Accuracy, Precision, Stability) ms_detection->validation sample_analysis Routine Sample Analysis validation->sample_analysis end End: Quantified Drug Concentrations sample_analysis->end

Caption: Bioanalytical method development workflow.

Signaling Pathway of Drug Metabolism

drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug (Protio/Deuterated) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation, Hydrolysis, etc. Metabolite1 Oxidized/Hydrolyzed Metabolite CYP450->Metabolite1 UGT UGTs Metabolite1->UGT Conjugation SULT SULTs Metabolite1->SULT GST GSTs Metabolite1->GST Conjugated_Metabolite Conjugated Metabolite (Glucuronide, Sulfate, etc.) UGT->Conjugated_Metabolite SULT->Conjugated_Metabolite GST->Conjugated_Metabolite Excretion Excretion (Urine/Feces) Conjugated_Metabolite->Excretion

Caption: General pathway of drug metabolism.

Conclusion

Deuterium-labeled compounds have transitioned from being niche tools in mechanistic studies to becoming a mainstream strategy in drug discovery and development. The ability to predictably and favorably modulate the metabolic properties of a drug through the kinetic isotope effect offers a powerful approach to designing safer and more effective medicines with improved pharmacokinetic profiles. The successful clinical development and regulatory approval of several deuterated drugs underscore the viability and potential of this innovative approach in pharmaceutical sciences. As our understanding of drug metabolism continues to deepen, the strategic application of deuterium labeling is poised to play an increasingly important role in the future of drug design.

References

The Cornerstone of Precision: A Technical Guide to the Role of Internal Standards in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a preeminent technique for its sensitivity and selectivity in quantifying analytes within complex biological matrices. However, the inherent variability of the analytical process—from sample preparation to instrument response—can compromise the accuracy and precision of quantitative data. The use of an internal standard (IS) is a critical and non-negotiable practice to mitigate these variables and ensure the reliability and integrity of bioanalytical results. This in-depth technical guide elucidates the principles, selection, and practical application of internal standards in LC-MS/MS analysis, providing a comprehensive resource for professionals in drug development and research.

The Fundamental Role of an Internal Standard

An internal standard is a well-characterized compound of a known and fixed concentration that is added to every calibrator, quality control (QC) sample, and unknown study sample prior to any sample processing steps.[1] Its primary function is to correct for variations that can occur at multiple stages of the analytical workflow.[2] By introducing the IS early in the process, it experiences nearly the same experimental conditions as the analyte of interest.[3] Quantification is then based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte.[1] This ratio remains stable even with fluctuations in sample preparation, injection volume, or instrument drift, thereby ensuring accurate and reproducible quantification.[4][5]

Internal standards are essential for compensating for several sources of variability:

  • Sample Preparation: Analyte loss can occur during various steps such as liquid-liquid extraction, solid-phase extraction, or protein precipitation.[6]

  • Injection Volume: Minor variations in the injected volume can lead to proportional changes in the analyte signal.[4]

  • Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over the course of an analytical run.[6]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A suitable internal standard will experience similar matrix effects, allowing for their correction.[7]

Types of Internal Standards: A Comparative Overview

The selection of an appropriate internal standard is paramount to the success of a quantitative LC-MS/MS assay. The ideal IS should closely mimic the physicochemical properties and behavior of the analyte throughout the entire analytical process.[5] There are two principal types of internal standards used in LC-MS/MS analysis: Stable Isotope-Labeled Internal Standards (SIL-ISs) and Structural Analogue Internal Standards.

Stable Isotope-Labeled Internal Standards (SIL-ISs): The Gold Standard

SIL-ISs are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2] These are widely considered the most appropriate choice for quantitative bioanalysis.[3]

Advantages of SIL-ISs:

  • Nearly Identical Properties: SIL-ISs have almost identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[8]

  • Co-elution: They typically co-elute with the analyte, meaning they experience the same matrix effects at the same time.[6]

  • High Accuracy and Precision: The use of a SIL-IS generally leads to better assay performance and precision compared to other types of internal standards.[9][10]

Considerations for SIL-ISs:

  • Isotopic Purity: The SIL-IS should have high isotopic purity to prevent its contribution to the analyte signal.[11]

  • Mass Difference: The mass difference between the SIL-IS and the analyte should ideally be at least 3-4 Da to avoid isotopic crosstalk.[2]

  • Deuterium Exchange: Deuterium-labeled compounds may sometimes exhibit slightly different chromatographic retention times or be susceptible to back-exchange, which needs to be evaluated during method development.[9][12]

  • Cost and Availability: SIL-ISs can be expensive and may not be commercially available for all analytes.[9][12]

Structural Analogue Internal Standards

When a SIL-IS is not feasible, a structural analogue can be a viable alternative. This is a compound that is chemically similar to the analyte but not isotopically labeled.[3]

Advantages of Structural Analogues:

  • Lower Cost and Greater Availability: They are often more readily available and less expensive than SIL-ISs.[9]

Disadvantages of Structural Analogues:

  • Differences in Physicochemical Properties: Even small structural differences can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[12]

  • Differential Matrix Effects: As they may not co-elute with the analyte, they might not experience and correct for matrix effects to the same extent.[13]

Quantitative Data Comparison: SIL-IS vs. Structural Analogue

The choice of internal standard can significantly impact the performance of an LC-MS/MS assay. The following tables summarize representative data comparing the accuracy and precision of methods using a SIL-IS versus a structural analogue (SA-IS).

Analyte Concentration (ng/mL)Internal Standard TypeMean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (%CV)
Low QC (5) SIL-IS5.10+2.03.5
SA-IS5.45+9.08.2
Mid QC (50) SIL-IS49.75-0.52.8
SA-IS53.50+7.06.5
High QC (500) SIL-IS505.00+1.02.1
SA-IS470.00-6.07.1

This table presents illustrative data synthesized from typical performance characteristics described in the literature. Actual results will vary depending on the specific analyte, internal standard, and matrix.

As the data suggests, the use of a SIL-IS generally results in lower bias and better precision across the calibration range. A study comparing isotopically labeled and structural analog internal standards for the quantification of immunosuppressive drugs found that while both could meet validation criteria, the SIL-IS often provides a higher degree of confidence in the results.[11] Another investigation into the selection of a structural analog for 6-methylmercaptopurine (B131649) highlighted that while some analogs performed well, others with minor structural differences showed significant bias (≥15%) compared to the SIL-IS.[14]

Experimental Protocols

The successful implementation of an internal standard in a quantitative LC-MS/MS assay requires rigorous method development and validation. The following are detailed methodologies for key experiments.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard in a suitable organic solvent at a high concentration (e.g., 1 mg/mL). Store these solutions under appropriate conditions to ensure stability.

  • Working Solutions: Prepare a series of working solutions for the analyte by serially diluting the stock solution to create calibration standards. Prepare separate working solutions for the quality control samples at low, medium, and high concentrations. Prepare a working solution of the internal standard at a fixed concentration.

  • Spiking: To prepare the calibration standards and QC samples, add a small volume of the respective analyte working solution to a known volume of the biological matrix (e.g., plasma, urine).

  • Internal Standard Addition: Add a fixed volume of the internal standard working solution to all calibration standards, QC samples, and unknown study samples. This should be done at the earliest step of sample preparation to account for variability in all subsequent steps.

Method Validation According to Regulatory Guidelines (ICH M10)

A comprehensive validation should be performed to ensure the reliability of the LC-MS/MS method. Key validation parameters include:

  • Selectivity and Specificity: Analyze at least six different sources of blank biological matrix to ensure that no endogenous components interfere with the detection of the analyte or the internal standard.[10]

  • Calibration Curve: The calibration curve should consist of a blank sample, a zero standard (matrix with IS), and at least six non-zero concentration levels covering the expected range. The linearity should be assessed using an appropriate regression model.

  • Accuracy and Precision: Analyze QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least three independent analytical runs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[10]

  • Matrix Effect:

    • Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.[10]

    • Protocol:

      • Obtain at least six different lots of blank biological matrix from individual donors.

      • Prepare three sets of samples:

        • Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).

        • Set B: Blank matrix extracts spiked with the analyte and IS at the same concentrations as Set A.

        • Set C: Blank matrix spiked with the analyte and IS before extraction.

      • Analyze all three sets.

      • Calculate the Matrix Factor (MF) by comparing the peak areas from Set B to Set A. The IS-normalized MF should be calculated to assess the ability of the IS to compensate for matrix effects.

  • Recovery: The extraction recovery of the analyte and the IS should be determined by comparing the peak areas from extracted samples (Set C) to unextracted samples (Set B). Recovery does not need to be 100%, but it should be consistent and reproducible.

  • Stability: The stability of the analyte in the biological matrix should be evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for illustrating complex analytical processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

General Workflow for Quantitative LC-MS/MS Analysis

This workflow outlines the key steps from sample receipt to final data reporting in a typical quantitative bioanalytical study using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt & Logging Thawing Sample Thawing Sample_Receipt->Thawing Aliquoting Aliquoting Thawing->Aliquoting IS_Spiking Internal Standard Spiking Aliquoting->IS_Spiking Extraction Extraction (e.g., SPE, LLE, PPT) IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Analyte/IS Ratio Calculation Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification Report Data Review & Report Generation Quantification->Report

General workflow for quantitative LC-MS/MS analysis.
Logical Relationship in Internal Standard Selection

The selection of an internal standard is a critical decision-making process with a clear logical flow. This diagram illustrates the preferred path and alternatives.

G Start Begin IS Selection Evaluate_SIL Evaluate Availability & Cost Start->Evaluate_SIL SIL_IS Stable Isotope-Labeled IS (SIL-IS) Validate_SIL Validate SIL-IS Performance SIL_IS->Validate_SIL SA_IS Structural Analogue IS (SA-IS) Validate_SA Validate SA-IS Performance SA_IS->Validate_SA No_IS Method without IS (Not Recommended) Evaluate_SIL->SIL_IS Available & Cost-Effective Evaluate_SIL->SA_IS Not Available or Prohibitive Cost Method_Finalized Finalized Quantitative Method Validate_SIL->Method_Finalized Passes Validation Validate_SA->No_IS Fails Validation Validate_SA->Method_Finalized Passes Validation

Decision-making flowchart for internal standard selection.
Example Signaling Pathway Analysis: Central Carbon Metabolism

LC-MS/MS with internal standards is extensively used in metabolomics to quantify changes in metabolic pathways. This diagram shows a simplified view of central carbon metabolism, where SIL-ISs for key metabolites would be used for accurate quantification.

G cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-Bisphosphate F6P->FBP DHAP DHAP FBP->DHAP GAP Glyceraldehyde-3-Phosphate FBP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PEP Phosphoenolpyruvate BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Simplified diagram of Central Carbon Metabolism pathways.

Conclusion

The judicious use of internal standards is a fundamental requirement for robust and reliable quantitative LC-MS/MS analysis. By compensating for the inherent variability in the analytical process, internal standards dramatically improve the accuracy and precision of the resulting data. While stable isotope-labeled internal standards represent the gold standard, carefully selected and validated structural analogues can also provide reliable performance. Adherence to rigorous method validation protocols, as outlined by regulatory bodies such as the ICH, is essential to ensure the integrity of bioanalytical data used to support research and drug development. This comprehensive guide provides the foundational knowledge and practical methodologies for the effective implementation of internal standards, empowering researchers to generate high-quality, reproducible data.

References

Understanding the Mass Spectrum of Butylphthalide-d9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Butylphthalide-d9, a deuterated analog of the neuroprotective agent 3-n-butylphthalide. This compound is crucial as an internal standard for the accurate quantification of butylphthalide (B1668128) in complex biological matrices during pharmacokinetic and metabolic studies.[1][2] This document outlines the predicted fragmentation patterns, presents data in a structured format, details relevant experimental protocols, and visualizes the fragmentation pathway.

Data Presentation: Predicted Mass Spectral Data

The mass spectrum of this compound is characterized by a predictable mass shift compared to its non-labeled counterpart due to the presence of nine deuterium (B1214612) atoms on the butyl chain.[3] The molecular weight of Butylphthalide is 190.24 g/mol , while this compound has a molecular weight of approximately 199.29 g/mol .[4] This mass difference is the foundation for its use in isotope dilution mass spectrometry.

Based on the known fragmentation of 3-n-butylphthalide, the predicted mass-to-charge ratios (m/z) for the major ions of this compound in positive ion mode mass spectrometry are summarized below. The primary fragmentation involves the loss of the deuterated butyl group.

Ion Type Predicted m/z for this compound Description
Precursor Ion ([M+H]⁺)200.3Protonated molecule
Fragment Ion 1145.1Loss of the deuterated butyl group (C4D9)
Fragment Ion 2117.1Further fragmentation of the phthalide (B148349) ring
Fragment Ion 389.1Further fragmentation of the phthalide ring

Table 1: Predicted m/z values for the major ions of this compound in positive ion mode mass spectrometry.

Experimental Protocols

The analysis of this compound is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the quantitative analysis of butylphthalide using this compound as an internal standard in a biological matrix.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard solution at a known concentration.

  • Add 300 µL of a protein precipitation agent, such as acetonitrile (B52724) or methanol (B129727).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid is commonly used.

  • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

  • Injection Volume: 5-10 µL of the prepared sample is injected.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally employed.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored.

    • Butylphthalide: m/z 191.1 → 145.1[5]

    • This compound: m/z 200.3 → 145.1

  • Instrument Parameters: Parameters such as capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity for each analyte.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its use in quantitative analysis.

cluster_fragmentation Predicted Fragmentation Pathway of this compound Precursor_Ion This compound [M+H]⁺ m/z = 200.3 Fragment_1 Loss of C4D9 m/z = 145.1 Precursor_Ion->Fragment_1 - C4D9

Caption: Predicted fragmentation of this compound.

cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation LC_MS LC-MS/MS Analysis (MRM Mode) Centrifugation->LC_MS Quantification Quantification of Butylphthalide LC_MS->Quantification

Caption: Experimental workflow for quantitative analysis.

References

Methodological & Application

Preparation of Butylphthalide-d9 Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylphthalide-d9 is a deuterated analog of Butylphthalide (NBP), a compound isolated from celery seeds with demonstrated neuroprotective properties. It is frequently utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification of Butylphthalide. Accurate and reproducible experimental results hinge on the correct preparation of stock and working solutions. This document provides a detailed protocol for researchers, scientists, and drug development professionals on the proper preparation of this compound solutions for both in vitro and in vivo applications.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of this compound solutions. As the deuterated form, its physical and chemical properties, including solubility, are expected to be nearly identical to the non-deuterated form, DL-3-n-Butylphthalide.

Table 1: Solubility of Butylphthalide

SolventSolubility (approx.)
Dimethyl Sulfoxide (B87167) (DMSO)~30 mg/mL
Ethanol~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Aqueous Buffers (e.g., PBS, pH 7.2)Sparingly soluble
1:2 solution of Ethanol:PBS (pH 7.2)~0.33 mg/mL[1]

Table 2: Typical Working Concentrations for Butylphthalide

ApplicationConcentration/Dosage Range
In Vitro Cell-Based Assays0.1 µM - 100 µM[2][3]
In Vivo Studies (Mice)80 mg/kg - 100 mg/kg[4][5]
In Vivo Studies (Rats)4 mg/kg - 120 mg/kg[6][7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO).

Materials:

  • This compound (neat oil or solid)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C₁₂H₅D₉O₂) is approximately 199.3 g/mol .

  • Weigh the compound: Accurately weigh the calculated amount of this compound into a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of high-purity DMSO to the tube containing the this compound.

  • Dissolution: Securely cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1]

Preparation of In Vitro Working Solutions

This protocol outlines the preparation of working solutions for cell-based assays from the 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, nuclease-free pipette tips

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). A step-wise dilution is recommended to avoid precipitation of the compound.

  • DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to prevent cytotoxicity. A vehicle control (cell culture medium with the same final concentration of DMSO) should be included in all experiments.

  • Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.

Preparation of In Vivo Working Solutions

This protocol provides a general guideline for preparing this compound for administration in animal models. The final formulation will depend on the route of administration and the specific experimental requirements.

Materials:

  • This compound (neat oil or solid)

  • Vehicle (e.g., corn oil, vegetable oil, or a mixture of DMSO and saline)

  • Sterile tubes

  • Vortex mixer or sonicator

Procedure for Oil-based Formulation (e.g., for oral gavage):

  • Weigh the compound: Weigh the required amount of this compound for the desired dose and number of animals.

  • Add vehicle: Add the calculated volume of the oil vehicle (e.g., corn oil).

  • Dissolution/Suspension: Vortex or sonicate the mixture until a homogenous solution or suspension is formed.

Procedure for Aqueous-based Formulation (e.g., for intraperitoneal injection):

  • Prepare a concentrated stock: Dissolve this compound in a minimal amount of a suitable solvent like DMSO.

  • Dilute in vehicle: Further dilute the DMSO stock in a suitable aqueous vehicle such as sterile saline. It is crucial to keep the final DMSO concentration low (typically below 10%) to minimize toxicity. Co-solvents such as Tween 80 may be used to improve solubility.

  • Vehicle Control: Prepare a vehicle control solution containing the same concentrations of all solvents used in the drug formulation.

Visualizations

The following diagrams illustrate the workflows for preparing this compound stock and working solutions.

Stock_Solution_Preparation cluster_start Start cluster_process Process cluster_output Output start This compound (solid/oil) weigh Weigh Compound start->weigh solvent High-Purity DMSO dissolve Add DMSO & Dissolve (Vortex/Sonicate) solvent->dissolve weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot store Store at -20°C / -80°C aliquot->store Working_Solution_Preparation cluster_input Input cluster_invitro In Vitro cluster_invivo In Vivo stock 10 mM Stock Solution (in DMSO) dilute_vitro Serial Dilution in Cell Culture Medium stock->dilute_vitro For In Vitro Use dilute_vivo Dilution/Suspension in Vehicle (e.g., Corn Oil, Saline) stock->dilute_vivo For In Vivo Use final_vitro Final Working Solutions (0.1 - 100 µM) DMSO < 0.5% dilute_vitro->final_vitro final_vivo Final Dosing Solution (4 - 120 mg/kg) dilute_vivo->final_vivo

References

Application Notes and Protocols for the Optimal Use of Butylphthalide-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of Butylphthalide-d9 as an internal standard in quantitative bioanalytical methods, particularly for the analysis of 3-n-butylphthalide (NBP) and its metabolites.

Application Notes

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust and reliable quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) based assays. This compound, a deuterated analog of 3-n-butylphthalide, is an ideal internal standard for the quantification of NBP. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution behavior allows this compound to effectively compensate for variability in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision of the analytical method.

The selection of an appropriate concentration for the internal standard is a critical step in method development. An optimal concentration should yield a consistent and reproducible signal that is sufficient to be accurately measured without saturating the detector. It should also be in a range that provides a stable analyte/internal standard peak area ratio across the entire calibration curve. An inadequately low concentration may lead to poor precision, while an excessively high concentration can cause ion suppression of the analyte or lead to unnecessary costs.

This protocol outlines a systematic approach to determine the optimal concentration of this compound for use as an internal standard in the bioanalysis of NBP.

Experimental Protocols

Objective

To determine the optimal working concentration of this compound as an internal standard for the quantitative analysis of 3-n-butylphthalide (NBP) in a biological matrix (e.g., human plasma) by LC-MS/MS.

Materials and Reagents
  • This compound (certified reference material)

  • 3-n-butylphthalide (NBP) (certified reference material)

  • Control biological matrix (e.g., human plasma, drug-free)

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Standard laboratory equipment (pipettes, vials, centrifuges, etc.)

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound reference standard.

    • Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

    • Store at -20°C or as recommended by the supplier.

  • This compound Intermediate and Working Solutions:

    • Prepare a series of intermediate solutions by serially diluting the stock solution with methanol or an appropriate solvent.

    • From the intermediate solutions, prepare a range of working solutions to be tested (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, 500 ng/mL).

  • NBP Stock and Calibration Standard Solutions:

    • Prepare a stock solution of NBP at 1 mg/mL in methanol.

    • Prepare a series of calibration standards by spiking the control biological matrix with known concentrations of NBP covering the expected analytical range.

Protocol for Determining Optimal this compound Concentration
  • Sample Preparation:

    • Aliquot the control biological matrix into a series of tubes.

    • Spike the matrix with NBP at three concentration levels: low quality control (LQC), medium quality control (MQC), and high quality control (HQC).

    • For each NBP concentration level, create multiple sample sets.

    • To each sample set, add one of the this compound working solutions to achieve a specific final concentration of the internal standard in the sample.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a validated LC-MS/MS method for NBP.

    • Monitor the signal intensity (peak area) of both NBP and this compound.

  • Data Evaluation:

    • For each concentration of this compound tested, evaluate the following parameters:

      • Signal Intensity of this compound: The peak area of the internal standard should be consistent across all samples and provide a robust signal-to-noise ratio.

      • Analyte/Internal Standard Peak Area Ratio: This ratio should be consistent and reproducible for each NBP concentration level.

      • Accuracy and Precision: Calculate the accuracy and precision for the LQC, MQC, and HQC samples at each internal standard concentration. The optimal concentration should provide accuracy and precision within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification - LLOQ).

Data Presentation

The following tables summarize hypothetical data from an experiment to determine the optimal concentration of this compound.

Table 1: Signal Intensity of this compound at Different Concentrations

This compound Concentration (ng/mL)Mean Peak Area (n=6)% RSD
1050,12312.5
50255,6784.2
100510,9872.1
2001,025,4321.8
5002,567,890 (Detector Saturation)-

Table 2: Accuracy and Precision of NBP Quantification with Different this compound Concentrations

This compound Conc. (ng/mL)NBP Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (% RSD)
10 10 (LQC)11.5115.018.2
100 (MQC)112.3112.315.5
800 (HQC)890.1111.314.8
50 10 (LQC)10.8108.08.5
100 (MQC)105.2105.25.1
800 (HQC)835.6104.54.8
100 10 (LQC)10.2102.04.3
100 (MQC)98.798.72.5
800 (HQC)795.499.42.1
200 10 (LQC)10.1101.04.1
100 (MQC)99.199.12.3
800 (HQC)803.2100.41.9

Based on the data above, a concentration of 100 ng/mL or 200 ng/mL for this compound would be considered optimal, as it provides excellent accuracy and precision with a stable and robust internal standard signal.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_eval Data Evaluation stock_is Prepare this compound Stock Solution (1 mg/mL) work_is Prepare this compound Working Solutions (10, 50, 100, 200, 500 ng/mL) stock_is->work_is spike_is Spike QC Samples with different concentrations of This compound Working Solutions work_is->spike_is stock_analyte Prepare NBP Stock Solution (1 mg/mL) cal_standards Prepare NBP Calibration Standards in Matrix stock_analyte->cal_standards qc_samples Prepare NBP QC Samples in Matrix (LQC, MQC, HQC) stock_analyte->qc_samples qc_samples->spike_is extract Perform Sample Extraction (e.g., Protein Precipitation) spike_is->extract analyze Analyze Samples by LC-MS/MS extract->analyze eval_is Evaluate IS Signal Intensity and Reproducibility analyze->eval_is eval_ratio Evaluate Analyte/IS Peak Area Ratio analyze->eval_ratio eval_acc_prec Calculate Accuracy and Precision of QC Samples analyze->eval_acc_prec select_opt Select Optimal IS Concentration eval_is->select_opt eval_ratio->select_opt eval_acc_prec->select_opt

Caption: Workflow for Determining the Optimal Concentration of this compound.

logical_relationship start Start: Select a Range of This compound Concentrations to Test process For each concentration: - Prepare and analyze QC samples (LQC, MQC, HQC) - Measure IS peak area and Analyte/IS ratio start->process decision_is Is the IS Peak Area Consistent and Robust? (%RSD < 5%) process->decision_is decision_acc_prec Is Accuracy and Precision within acceptable limits? (e.g., 85-115%) decision_is->decision_acc_prec Yes fail_is Concentration is not suitable. - Too low: poor signal-to-noise - Too high: detector saturation decision_is->fail_is No fail_acc_prec Concentration is not optimal. May lead to inaccurate results. decision_acc_prec->fail_acc_prec No pass Concentration is a candidate for the optimal concentration. decision_acc_prec->pass Yes final_selection Select the concentration that provides the best overall performance. fail_is->final_selection fail_acc_prec->final_selection pass->final_selection

Caption: Logical Diagram for Selecting the Optimal Internal Standard Concentration.

Application Notes and Protocols for LC-MS/MS Analysis of Butylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of 3-n-butylphthalide (NBP) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are compiled from validated methods and are intended to ensure sensitive, specific, and reproducible results.

Introduction

3-n-butylphthalide (NBP) is a compound extracted from celery seeds and is utilized in the treatment of ischemic stroke.[1] Accurate quantification of NBP and its metabolites in biological samples is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis of NBP.[2][3] This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of NBP.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix and the desired level of cleanliness. Protein precipitation is a rapid and simple method suitable for many applications, while liquid-liquid extraction offers cleaner extracts.

Protocol 1: Protein Precipitation [1][2]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., 250 ng/mL glipizide).[1]

  • Vortex the mixture for 1-5 minutes to ensure thorough mixing and protein precipitation.[2][4]

  • Centrifuge the sample at 10,900 g for 5 minutes.[1]

  • Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) [5]

  • To a plasma sample, add the internal standard (e.g., senkyunolide I).

  • Add a mixture of ethyl acetate (B1210297) and ethyl ether (1:5, v/v) as the extraction solvent.

  • Vortex the mixture to ensure efficient extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.

  • Column: ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 μm) or equivalent.[5]

  • Mobile Phase A: Water with 0.1% formic acid.[1][5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1][5]

  • Flow Rate: 0.3 - 0.8 mL/min.[1][5]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:

    • 0-2.0 min, 75%-95% B[1]

    • 2.0-6.5 min, 95% B[1]

    • 6.5-7.0 min, 95%-75% B[1]

    • 7.0-8.0 min, 75% B[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40°C.[1]

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization Source: Electrospray Ionization (ESI), positive mode for NBP.[2] For simultaneous analysis of metabolites, polarity switching may be necessary as some metabolites ionize better in negative mode.[6]

  • MRM Transitions:

    • Butylphthalide (NBP): m/z 191.1 > 145.1[2][5]

    • 10-hydroxy-NBP (Metabolite): m/z 207.1 > 171.1[5]

    • Glipizide (Internal Standard): m/z 446 > 321[2]

    • Senkyunolide I (Internal Standard): m/z 207.1 > 161.1[5]

  • Key MS Parameters:

    • Capillary Voltage: +5.0 kV[7]

    • Nebulizer Gas Pressure: 25 psi[7]

    • Carrier Gas Flow: 10 L/min at 280°C[7]

    • Sheath Gas Flow: 6 L/min at 280°C[7]

Data Presentation

The quantitative performance of the LC-MS/MS methods for Butylphthalide analysis is summarized in the tables below.

Table 1: Method Validation Parameters for Butylphthalide Quantification

ParameterRat Plasma[2]Human Plasma[6]Rat Plasma[5]
Linearity Range (ng/mL) 11.14 - 3480.003.00 - 8000.5 - 1000
LLOQ (ng/mL) 5.573.000.5
Internal Standard GlipizideDeuterated NBPSenkyunolide I
Sample Preparation Protein PrecipitationProtein PrecipitationLiquid-Liquid Extraction

Table 2: Accuracy and Precision Data for Butylphthalide Quantification

MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Human Plasma Low QCWithin ±15%Within ±15%Within ±15%[6]
Medium QCWithin ±15%Within ±15%Within ±15%[6]
High QCWithin ±15%Within ±15%Within ±15%[6]

QC: Quality Control, %RSD: Percent Relative Standard Deviation

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (100 µL) Add_IS_PPT Add Internal Standard in Acetonitrile (150 µL) Sample->Add_IS_PPT Vortex Vortex (1-5 min) Add_IS_PPT->Vortex Centrifuge Centrifuge (10,900 g, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chromatography MS_Detection Mass Spectrometric Detection (ESI+, MRM Mode) Chromatography->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Results Pharmacokinetic Parameters Quantification->Results

Caption: Experimental workflow for Butylphthalide quantification.

Metabolic Pathway of Butylphthalide

Butylphthalide undergoes extensive metabolism in humans, primarily through hydroxylation and subsequent oxidation.[8]

G cluster_hydroxylation Hydroxylation (CYP3A4, 2E1, 1A2) cluster_oxidation Oxidation (P450, ADH, ALDH) cluster_conjugation Conjugation NBP 3-n-Butylphthalide (NBP) M3_1 3-hydroxy-NBP (M3-1) NBP->M3_1 M3_2 10-hydroxy-NBP (M3-2) NBP->M3_2 11_hydroxy_NBP 11-hydroxy-NBP NBP->11_hydroxy_NBP Glucuronide_conjugates Glucuronide Conjugates M3_1->Glucuronide_conjugates M2 10-keto-NBP (M2) M3_2->M2 M3_2->Glucuronide_conjugates M5_2 NBP-11-oic acid (M5-2) 11_hydroxy_NBP->M5_2 M5_2->Glucuronide_conjugates

Caption: Metabolic pathway of Butylphthalide in humans.

Signaling Pathway of Butylphthalide in Stroke

Butylphthalide has been shown to exert neuroprotective effects in stroke by modulating levels of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF).[9]

G NBP Butylphthalide (NBP) MMP9 MMP-9 Levels NBP->MMP9 decreases VEGF VEGF Levels NBP->VEGF increases Stroke Ischemic Stroke Stroke->MMP9 increases Neuroprotection Neuroprotection MMP9->Neuroprotection contributes to damage VEGF->Neuroprotection promotes angiogenesis and neurogenesis

Caption: Butylphthalide's effect on MMP-9 and VEGF in stroke.

References

Application Notes: Sample Preparation for Butylphthalide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and performance data for common sample preparation techniques used in the quantification of 3-n-butylphthalide (NBP) from biological matrices, primarily plasma. The methods described are essential for researchers, scientists, and professionals involved in pharmacokinetic studies and drug development.

Overview of Sample Preparation Techniques

Effective sample preparation is critical for accurate and reproducible quantification of NBP. The primary goals are to remove interfering matrix components, such as proteins and lipids, and to concentrate the analyte of interest. The most frequently employed techniques for NBP analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Workflow for Butylphthalide (B1668128) Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_methods Extraction Method cluster_analysis Analysis start Biological Sample (e.g., Plasma, Tissue Homogenate) is Add Internal Standard (IS) start->is ppt Protein Precipitation (PPT) is->ppt Choose one lle Liquid-Liquid Extraction (LLE) is->lle Choose one spe Solid-Phase Extraction (SPE) is->spe Choose one centrifuge Centrifugation ppt->centrifuge lle->centrifuge supernatant Collect Supernatant/ Organic Layer spe->supernatant Elution centrifuge->supernatant evap Evaporation to Dryness (if applicable) supernatant->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute analysis Instrumental Analysis (e.g., LC-MS/MS, HPLC) reconstitute->analysis

Caption: General workflow for butylphthalide sample preparation and analysis.

Quantitative Data Summary

The choice of sample preparation technique can significantly impact the performance of the analytical method. The following tables summarize quantitative data from various studies employing different preparation and analytical methods for NBP quantification in plasma.

Table 1: Protein Precipitation (PPT) Methods

Analytical MethodPrecipitation SolventLinear Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
HPLC-MS/MSAcetonitrile (B52724)11.14 - 3480.005.57Not Specified[1]
LC-MS/MSMethanol (B129727)3.00 - 800.003.00Not Specified[2]
SFC-MS/MSMethanol1.02 - 1021.001.02Not Specified[3]
SFC-MS/MSAcetoneNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Liquid-Liquid Extraction (LLE) Methods

Analytical MethodExtraction SolventLinear Range (µg/mL)LLOQ (µg/mL)Recovery (%)Reference
HPLC-FLDDiethyl Ether0.0212 - 4.240.0212101.0[4]
HPLC-UVDiethyl Ether0.0256 - 1.025Not Specified~80.16[5]
UPLC-MS/MSEthyl acetate-ethyl ether (1:5, v/v)Not SpecifiedNot SpecifiedNot Specified[4]

Note: LLOQ = Lower Limit of Quantification; HPLC-MS/MS = High-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS/MS = Liquid Chromatography-Tandem Mass Spectrometry; SFC-MS/MS = Supercritical Fluid Chromatography-Tandem Mass Spectrometry; HPLC-FLD = High-Performance Liquid Chromatography with Fluorescence Detection; HPLC-UV = High-Performance Liquid Chromatography with Ultraviolet Detection.

Experimental Protocols

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is particularly well-suited for high-throughput analysis. Acetonitrile is a common choice as it effectively precipitates proteins, leading to a clean supernatant.[1][6]

start 1. Aliquot 100 µL Plasma Sample is 2. Add Internal Standard (e.g., Glipizide) start->is precip 3. Add 400 µL cold Acetonitrile (Plasma:Solvent Ratio 1:4) is->precip vortex 4. Vortex Mix (e.g., 1-2 minutes) precip->vortex centrifuge 5. Centrifuge (e.g., 13,000 rpm for 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant to a clean tube centrifuge->supernatant analysis 7. Inject directly or Evaporate and Reconstitute supernatant->analysis

Caption: Workflow for the Protein Precipitation (PPT) method.

Protocol:

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard (IS) Addition: Add the appropriate volume of the internal standard solution (e.g., glipizide) to the plasma sample.[1]

  • Precipitation: Add 400 µL of cold acetonitrile to the tube. The 1:4 ratio of plasma to solvent is crucial for efficient protein removal.[6]

  • Mixing: Vortex the mixture thoroughly for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Analysis: The supernatant can be injected directly into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[1][7]

Liquid-Liquid Extraction (LLE)

LLE separates analytes from matrix components based on their differential solubilities in two immiscible liquid phases (typically an aqueous sample and an organic solvent). This technique is effective for removing proteins and highly polar or non-polar interferences.

start 1. Aliquot 200 µL Plasma Sample is 2. Add Internal Standard (e.g., Ibuprofen) start->is acidify 3. Acidify Sample (e.g., with Perchloric Acid) is->acidify solvent 4. Add 200 µL Diethyl Ether (or other organic solvent) acidify->solvent vortex 5. Vortex Mix (e.g., 5 minutes) solvent->vortex centrifuge 6. Centrifuge to Separate Phases (e.g., 6,000 x g for 10 min) vortex->centrifuge organic 7. Transfer Organic Layer to a clean tube centrifuge->organic evap 8. Evaporate to Dryness (Nitrogen stream, 40°C) organic->evap reconstitute 9. Reconstitute in 100 µL Mobile Phase evap->reconstitute

Caption: Workflow for the Liquid-Liquid Extraction (LLE) method.

Protocol:

  • Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean glass tube.[5]

  • Internal Standard (IS) Addition: Add a known amount of internal standard solution (e.g., 40 µL of 11 µg/mL Ibuprofen).[5]

  • Acidification: Acidify the sample. For instance, add 100 µL of 6% perchloric acid to deproteinize the sample.[5] This step may vary depending on the specific method. Some protocols extract under acidic conditions without prior deproteinization.[4]

  • Solvent Addition: Add a suitable volume of an immiscible organic solvent, such as 200 µL of diethyl ether.[5]

  • Extraction: Vortex the mixture vigorously for at least 5 minutes to facilitate the transfer of NBP into the organic phase.[5]

  • Phase Separation: Centrifuge the sample at approximately 6,000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.[5]

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a water bath at 40°C.[5]

  • Reconstitution: Dissolve the dried residue in a specific volume (e.g., 100 µL) of the mobile phase and vortex before injection.[5]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte, interferences, or both. For nonpolar compounds like phthalates in aqueous matrices, reversed-phase sorbents such as C18 are commonly used.[8] This protocol is a general guideline and should be optimized for NBP specifically.

condition 1. Condition Cartridge (e.g., Methanol, then Water) load 2. Load Pre-treated Sample condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute Analyte (NBP) (e.g., Methanol, Dichloromethane) wash->elute collect 5. Collect Eluate elute->collect post 6. Evaporate and Reconstitute for Analysis collect->post

Caption: General workflow for the Solid-Phase Extraction (SPE) method.

Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry out.[9]

  • Sample Loading:

    • Pre-treat the plasma sample, which may involve dilution with a buffer or protein precipitation followed by dilution of the supernatant.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5 mL of 5% methanol in water) to remove polar interferences while retaining NBP on the sorbent.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Elution:

    • Elute NBP from the cartridge using a small volume (e.g., 2 x 1 mL) of a strong, non-polar organic solvent such as methanol or dichloromethane.[9]

  • Post-Elution Processing:

    • Collect the eluate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Butylphthalide and Butylphthalide-d9 for Pharmacokinetic and Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-n-butylphthalide (NBP) is a synthetic compound based on a component isolated from the seeds of Apium graveolens (celery) and is utilized in the treatment of ischemic stroke.[1][2] Pharmacokinetic and metabolic studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as Butylphthalide-d9, is essential for accurate quantification in complex biological matrices by compensating for variations during sample preparation and analysis. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Butylphthalide and its deuterated analog, this compound.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into UPLC-MS/MS Collect->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Figure 1. General workflow for the LC-MS/MS analysis of Butylphthalide.

Protocol: LC-MS/MS Quantification of Butylphthalide and this compound

This protocol is a representative method based on published literature for the analysis of Butylphthalide and its deuterated internal standard in biological matrices.[2]

1. Materials and Reagents

  • Butylphthalide (NBP) reference standard

  • This compound (NBP-d9) internal standard (IS)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (B129727) (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Control plasma (e.g., rat or human)

2. Sample Preparation

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Spike with 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex and transfer to an autosampler vial for injection.

3. Chromatographic Conditions A reversed-phase separation is typically employed for Butylphthalide analysis.

ParameterValue
Chromatography System Ultra-High-Performance Liquid Chromatography (UPLC) system
Column ACQUITY BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent[1]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Gradient Elution A gradient is typically used to ensure good separation and peak shape.
Column Temperature 40°C
Injection Volume 5 - 10 µL

4. Mass Spectrometry Conditions A triple quadrupole mass spectrometer is used for sensitive and selective detection in Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the mass transitions for Butylphthalide and its deuterated internal standard, this compound. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Butylphthalide 191.1145.1ESI+
This compound 200.1 (Predicted)145.1 or other specific fragmentESI+

Note: The exact m/z values for this compound may vary slightly based on the synthesis and specific fragmentation pattern. The product ion is often the same as the unlabeled compound if the deuterium (B1214612) atoms are not on the fragmented portion of the molecule.

Linearity and Sensitivity

Based on published methods, this analytical approach typically demonstrates excellent linearity and sensitivity.

ParameterTypical Performance
Linearity Range 0.5 - 1000 ng/mL[1] or 3.00 - 800 ng/mL[2]
Correlation Coefficient (r²) > 0.998[1]
Lower Limit of Quantification (LLOQ) 0.5 - 3.0 ng/mL[1][2]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the simultaneous quantification of Butylphthalide and its stable isotope-labeled internal standard, this compound. The use of a deuterated internal standard is critical for correcting matrix effects and ensuring data accuracy in complex biological samples. This protocol is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research in the field of drug development.

References

Application Note: High-Sensitivity Detection of Butylphthalide-d9 by Triple Quadrupole Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the sensitive and specific detection of Butylphthalide-d9 (NBP-d9), a common internal standard for the quantification of the active pharmaceutical ingredient 3-n-butylphthalide (NBP). The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This application note outlines the optimized mass spectrometry parameters, a comprehensive experimental protocol, and a workflow for method implementation.

Introduction

3-n-butylphthalide (NBP) is a drug used in the treatment of ischemic stroke.[1][2] Accurate quantification of NBP in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and improving the accuracy and precision of the analytical method.[1] This document details the key mass spectrometry parameters for the robust detection of this compound.

Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. These parameters were established based on a comprehensive review of published methodologies and tailored for a triple quadrupole mass spectrometer.[3]

Table 1: Mass Spectrometry Parameters for this compound Detection

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 200.3
Product Ion (Q3) m/z 145.1
Dwell Time 200 ms
Collision Energy (CE) 15-25 V (Optimization Recommended)
Declustering Potential (DP) 50-70 V (Optimization Recommended)
Entrance Potential (EP) 10 V
Collision Cell Exit Potential (CXP) 10 V
Ion Source Gas 1 (Nebulizer Gas) 40 psi
Ion Source Gas 2 (Turbo Gas) 50 psi
Curtain Gas 30 psi
Collision Gas (CAD) Medium
IonSpray Voltage 5500 V
Temperature 500 °C

Note: Collision Energy (CE) and Declustering Potential (DP) are compound-dependent and instrument-dependent parameters. The provided ranges are typical starting points for optimization.

Experimental Protocol

This protocol describes the steps for sample preparation and LC-MS/MS analysis for the quantification of Butylphthalide, using this compound as an internal standard.

Materials and Reagents
  • Butylphthalide and this compound reference standards

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, serum)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix sample in a microcentrifuge tube, add the appropriate amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-3.0 min: 30% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-6.0 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Collision Energy and Declustering Potential Optimization

To achieve the highest sensitivity, it is crucial to optimize the collision energy (CE) and declustering potential (DP) for the m/z 200.3 → 145.1 transition of this compound.

  • Prepare a working solution of this compound (e.g., 100 ng/mL) in the mobile phase.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • In the instrument control software, set up a method to monitor the m/z 200.3 → 145.1 transition.

  • Perform a ramping experiment for the DP, typically from 20 V to 100 V, while keeping the CE at a constant value (e.g., 20 V). Identify the DP value that yields the maximum signal intensity.

  • Using the optimized DP, perform a similar ramping experiment for the CE, typically from 10 V to 40 V. Identify the CE value that provides the highest intensity for the product ion.

  • Use the optimized DP and CE values for all subsequent analyses.

Data Presentation

The following table presents the key quantitative parameters for both Butylphthalide and its deuterated internal standard, this compound.

Table 2: MRM Transitions for Butylphthalide and this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization Mode
Butylphthalide (NBP)191.1145.1ESI Positive
This compound (NBP-d9)200.3145.1ESI Positive

Workflow Visualization

The following diagram illustrates the general workflow for the detection and quantification of Butylphthalide using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Biological Sample B Spike with this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC Separation (C18 Column) F->G H ESI Ionization (+) G->H I Quadrupole 1 (Q1) Precursor Ion Selection (m/z 191.1 & 200.3) H->I J Quadrupole 2 (q2) Collision Induced Dissociation I->J K Quadrupole 3 (Q3) Product Ion Selection (m/z 145.1) J->K L Detector K->L M Peak Integration L->M N Ratio Calculation (Analyte/IS) M->N O Quantification N->O

Caption: Workflow for Butylphthalide quantification using a deuterated internal standard.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.

G cluster_process Analytical Process cluster_detection Detection cluster_quantification Quantification Analyte Butylphthalide (NBP) Unknown Concentration Process Sample Prep & LC-MS/MS Analyte->Process IS This compound (NBP-d9) Known Concentration IS->Process Detection Mass Spectrometer Measures Response Ratio Process->Detection Quant Calculate NBP Concentration Based on Response Ratio Detection->Quant

References

Application Notes and Protocols for Butylphthalide-d9 in Plasma and Tissue Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Butylphthalide-d9 as an internal standard in the quantitative analysis of 3-n-butylphthalide (NBP) and its primary metabolites in plasma and tissue samples. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for pharmacokinetic and metabolic studies.

Introduction

3-n-butylphthalide (NBP) is a compound extracted from celery seeds with demonstrated neuroprotective effects, and it is utilized in the treatment of ischemic stroke.[1][2][3] Accurate quantification of NBP and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[4][5]

Metabolic Pathway of 3-n-Butylphthalide

Following oral administration, NBP undergoes extensive metabolism primarily through oxidation and conjugation pathways.[1][6][7] The major metabolic transformations include hydroxylation of the butyl side chain and subsequent oxidation.[1][8] The primary metabolites found in human plasma are 10-keto-NBP (M2), 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2).[1][4] Understanding this metabolic pathway is critical for designing comprehensive pharmacokinetic studies.

NBP 3-n-Butylphthalide (NBP) M3_1 3-hydroxy-NBP (M3-1) NBP->M3_1 Hydroxylation (CYP3A4, 2E1, 1A2) M3_2 10-hydroxy-NBP (M3-2) NBP->M3_2 Hydroxylation (CYP3A4, 2E1, 1A2) eleven_hydroxy 11-hydroxy-NBP NBP->eleven_hydroxy Hydroxylation conjugates Glucuronide and Sulfate Conjugates M3_1->conjugates M2 10-keto-NBP (M2) M3_2->M2 Oxidation (P450, ADH, ALDH) M3_2->conjugates M5_2 NBP-11-oic acid (M5-2) eleven_hydroxy->M5_2 Oxidation (P450, ADH, ALDH) beta_oxidation β-oxidation M5_2->beta_oxidation M5_2->conjugates phthalide_acetic Phthalide-3-acetic acid beta_oxidation->phthalide_acetic

Caption: Metabolic pathway of 3-n-butylphthalide (NBP).

Experimental Workflow for Sample Analysis

The general workflow for the analysis of NBP and its metabolites in plasma and tissue samples using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Plasma or Tissue Homogenate Extraction Extraction Internal Standard Spiking->Extraction Add this compound Evaporation and Reconstitution Evaporation and Reconstitution Extraction->Evaporation and Reconstitution Chromatographic Separation Chromatographic Separation Evaporation and Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Caption: General workflow for NBP analysis.

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation

This protocol is adapted from a validated method for the simultaneous quantification of NBP and its major metabolites.[4]

Materials:

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Spike with 10 µL of the internal standard working solution (this compound).

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Tissue Sample Preparation

This protocol provides a general guideline for tissue sample preparation. Optimization may be required for different tissue types.

Materials:

  • Tissue samples (e.g., brain, liver)

  • This compound (internal standard)

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Tissue homogenizer

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh the tissue sample.

  • Add homogenization buffer (typically 3-5 volumes of the tissue weight).

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • In a microcentrifuge tube, add a known volume of the tissue homogenate.

  • Spike with the internal standard working solution (this compound).

  • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following parameters are based on a published method and can be used as a starting point for method development.[4]

ParameterSetting
LC System UPLC System
Column Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent
Mobile Phase A 5 mM Ammonium acetate in water
Mobile Phase B Methanol:Acetonitrile (50:50, v/v)
Gradient Elution Optimized for separation of NBP and its metabolites (refer to specific validated methods)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), with polarity switching (Negative for M3-1 and M5-2; Positive for NBP, M2, and M3-2)
MRM Transitions See Table 2

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of NBP and its metabolites in human plasma.[4]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
NBP3.00 - 8003.00
M23.00 - 8003.00
M3-13.00 - 24003.00
M3-23.00 - 24003.00
M5-23.00 - 24003.00

Table 2: Mass Spectrometric Transitions (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
NBP191.1145.1Positive
This compound200.1145.1Positive
M2205.1145.1Positive
M3-1205.1161.1Negative
M3-2207.1128.1Positive
M5-2219.1175.1Negative

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 3-n-butylphthalide and its major metabolites in plasma and tissue samples. The detailed protocols and parameters provided in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating accurate and reproducible bioanalytical studies. The provided workflow and metabolic pathway diagrams offer a clear visual representation of the analytical process and the biotransformation of NBP.

References

Application Notes and Protocols for Spiking Butylphthalide-d9 into Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Butylphthalide-d9 as an internal standard in the quantitative analysis of Butylphthalide (also known as NBP) in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantification of Butylphthalide using this compound as an internal standard. The data is based on a validated LC-MS/MS method in human plasma and representative values for other matrices.

Table 1: LC-MS/MS Method Validation Parameters in Human Plasma

ParameterValue
Linearity Range3.00 - 800 ng/mL
Lower Limit of Quantification (LLOQ)          3.00 ng/mL
Intra-day Precision (RSD%)< 15%
Inter-day Precision (RSD%)< 15%
Intra-day Accuracy85% - 115%
Inter-day Accuracy85% - 115%
Data adapted from a validated method for Butylphthalide in human plasma using a deuterated internal standard[1].

Table 2: Typical Recovery and Matrix Effect Data

Biological MatrixAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
Human Plasma90 - 10592 - 10395 - 108
Whole Blood88 - 10289 - 10493 - 110
Brain Tissue Homogenate    85 - 10087 - 10190 - 112
Values are representative of typical performance for methods utilizing a deuterated internal standard.

Experimental Protocols

Protocol for Spiking and Extraction from Human Plasma

This protocol describes the preparation of human plasma samples for the quantification of Butylphthalide using this compound as an internal standard, followed by protein precipitation.

Materials:

  • Human plasma (K2-EDTA as anticoagulant)

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Butylphthalide analytical standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Preparation of Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with methanol.

  • Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of methanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol for Spiking and Extraction from Whole Blood

This protocol details the preparation of whole blood samples.

Materials:

  • Whole blood (K2-EDTA as anticoagulant)

  • This compound stock solution

  • Methanol (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Sample Thawing: Thaw frozen whole blood samples at room temperature.

  • Spiking: To 100 µL of whole blood, add 10 µL of the this compound working solution (e.g., 100 ng/mL). Vortex to mix.

  • Lysis: Add 200 µL of deionized water to lyse the red blood cells. Vortex for 30 seconds.

  • Protein Precipitation: Add 600 µL of methanol.

  • Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant for LC-MS/MS analysis.

Protocol for Spiking and Extraction from Brain Tissue Homogenate

This protocol is for the preparation of brain tissue samples.

Materials:

  • Brain tissue

  • This compound stock solution

  • Homogenization buffer (e.g., 4 volumes of cold methanol)

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Microcentrifuge tubes

Procedure:

  • Tissue Weighing: Accurately weigh a portion of the brain tissue (e.g., 100 mg).

  • Homogenization: Add 400 µL of cold methanol and homogenize the tissue until a uniform suspension is obtained.

  • Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL) to the homogenate.

  • Vortexing: Vortex the sample for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Transfer: Collect the supernatant for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plasma, Blood, Tissue) Spiking Spike with This compound BiologicalMatrix->Spiking Extraction Extraction (Protein Precipitation) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification signaling_pathway cluster_process Analytical Process cluster_output Output Analyte Butylphthalide (Analyte) Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction IS This compound (IS) IS->Extraction Matrix Biological Matrix Matrix->Extraction LC LC Separation Extraction->LC MS MS Detection (Ionization) LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Note: Structural Confirmation of Butylphthalide-d9 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphthalide, a compound originally isolated from celery seeds, has garnered significant interest in the pharmaceutical industry for its neuroprotective effects.[1][2] In drug development and metabolic studies, isotopically labeled compounds such as Butylphthalide-d9 are invaluable tools for tracing the molecule's fate in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of such deuterated molecules. This application note provides a detailed protocol and data interpretation guide for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.

The deuteration of the butyl side chain in this compound leads to characteristic changes in both the ¹H and ¹³C NMR spectra when compared to the non-deuterated (protium) analogue. These changes, primarily the disappearance of proton signals and alterations in the multiplicity of carbon signals, provide definitive evidence of successful isotopic labeling.

Experimental Protocols

Synthesis of this compound (Hypothetical Route)

For the purpose of this application note, it is assumed that this compound, where all nine protons of the butyl group are replaced by deuterium (B1214612), is synthesized. A plausible synthetic approach would involve the Grignard reaction of a phthalic anhydride (B1165640) derivative with a fully deuterated butyl magnesium halide (e.g., n-butyl-d9-magnesium bromide), followed by a reduction step to yield the final product. The precise confirmation of the deuteration pattern is achieved through the NMR analysis detailed below.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like this compound:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz). Instrument-specific parameters may require optimization.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Spectral Width: A range of 0 to 220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

NMR Data Processing

The raw Free Induction Decay (FID) data should be processed as follows:

  • Fourier Transformation: Apply a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Results and Discussion

The key to the structural confirmation of this compound lies in the direct comparison of its NMR spectra with those of its non-deuterated counterpart.

¹H NMR Spectral Analysis

In the ¹H NMR spectrum of unlabeled Butylphthalide, the signals corresponding to the butyl group protons are expected. Upon deuteration to form this compound, these signals will be absent. The aromatic and the benzylic proton signals, however, should remain unchanged.

  • Expected ¹H NMR Spectrum of Butylphthalide: The spectrum will show characteristic signals for the aromatic protons (in the range of 7-8 ppm), the benzylic proton (H-3, around 5.5 ppm), and the four sets of protons of the butyl chain (typically between 0.9 and 2.0 ppm).

  • Expected ¹H NMR Spectrum of this compound: The signals corresponding to the butyl group protons (H-8, H-9, H-10, and H-11) will be absent. The signals for the aromatic protons and the H-3 proton will remain, with their chemical shifts and multiplicities largely unaffected.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides further confirmation of deuteration. While the chemical shifts of the carbon atoms in the butyl chain will be very similar to the non-deuterated compound, their multiplicities in a proton-coupled ¹³C spectrum would be altered due to coupling with deuterium (a spin-1 nucleus). In a standard proton-decoupled ¹³C NMR spectrum, the primary effect observed is often a significant decrease in the intensity of the deuterated carbon signals.

  • Expected ¹³C NMR Spectrum of Butylphthalide: The spectrum will show distinct signals for all 12 carbon atoms.

  • Expected ¹³C NMR Spectrum of this compound: The signals for the carbons of the butyl chain (C-8, C-9, C-10, and C-11) will be present but may appear as multiplets with lower intensity in a proton-decoupled spectrum due to C-D coupling and longer relaxation times. The signals for the aromatic and lactone carbons will remain as sharp singlets.

Data Summary

The following tables summarize the expected ¹H and ¹³C NMR chemical shift data for Butylphthalide and this compound. The data for Butylphthalide is based on published literature.[3]

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton Position Butylphthalide This compound Expected Multiplicity
H-4, H-5, H-6, H-7~7.3 - 7.9~7.3 - 7.9m
H-3~5.47~5.47t
H-8~1.8 - 2.0Absentm
H-9~1.3 - 1.5Absentm
H-10~1.42Absentm
H-11~0.9Absentt

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon Position Butylphthalide This compound
C-1~170~170
C-3~81.4~81.4
C-3a~151~151
C-4~129~129
C-5~124~124
C-6~134~134
C-7~129~129
C-7a~125~125
C-8~35~35 (lower intensity)
C-9~27~27 (lower intensity)
C-10~22.4~22.4 (lower intensity)
C-11~13.8~13.8 (lower intensity)

Visualization of Experimental Workflow and Molecular Structure

G Figure 1: NMR Workflow for this compound Confirmation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Confirmation weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference compare_h1 Compare 1H Spectra reference->compare_h1 compare_c13 Compare 13C Spectra reference->compare_c13 confirm Structural Confirmation compare_h1->confirm compare_c13->confirm

Caption: Workflow for NMR-based structural confirmation.

Caption: this compound with deuterated positions highlighted.

Conclusion

NMR spectroscopy is an indispensable tool for the structural confirmation of isotopically labeled compounds like this compound. The comparison of the ¹H and ¹³C NMR spectra of the deuterated compound with its non-deuterated analog provides clear and definitive evidence of the position and extent of deuteration. The absence of signals from the butyl group in the ¹H NMR spectrum, along with the corresponding changes in the ¹³C NMR spectrum, confirms the successful synthesis of this compound. This analytical methodology is fundamental for ensuring the quality and identity of isotopically labeled compounds used in drug metabolism and pharmacokinetic studies.

References

Application Notes: Quantification of Butylphthalide in Preclinical Studies using Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylphthalide (NBP) is a compound initially isolated from the seeds of Apium graveolens (celery) and is utilized in the treatment of ischemic stroke.[1] Preclinical pharmacokinetic studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of NBP. Accurate quantification of NBP in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as Butylphthalide-d9, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity, selectivity, and accuracy for bioanalytical methods. This application note details a robust and reliable method for the quantification of Butylphthalide in plasma samples using this compound as an internal standard.

Analytical Method

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of Butylphthalide in plasma. The method utilizes protein precipitation for sample extraction and a stable isotope-labeled internal standard (this compound) to ensure accuracy and precision.

Liquid Chromatography
ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient As required to achieve separation
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 2.5 - 5 minutes
Mass Spectrometry
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 191.1 (for Butylphthalide)
Product Ion (m/z) 145.1 (for Butylphthalide)
Precursor Ion (m/z) 200.2 (for this compound)
Product Ion (m/z) 154.2 (for this compound)
Collision Energy Optimized for specific instrument
Capillary Voltage Optimized for specific instrument

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Precision (%CV) Within ±15% (±20% for LLOQ)
Accuracy (%Bias) Within ±15% (±20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under various storage and handling conditions

Experimental Protocols

Stock Solution Preparation
  • Butylphthalide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Butylphthalide reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Butylphthalide stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound by diluting the stock solution with methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Data Analysis

The concentration of Butylphthalide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Butylphthalide in the unknown samples is then interpolated from the calibration curve using a weighted linear regression model.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound IS (10 µL) plasma->add_is add_acn Add Acetonitrile (150 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection detection MRM Detection injection->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of Butylphthalide in plasma.

Proposed Signaling Pathway of Butylphthalide's Neuroprotective Effects

signaling_pathway cluster_effects Neuroprotective Outcomes ischemia Cerebral Ischemia/ Reperfusion ros Oxidative Stress (ROS Generation) ischemia->ros inflammation Neuroinflammation (Microglial Activation) ischemia->inflammation apoptosis Neuronal Apoptosis ischemia->apoptosis nbp Butylphthalide (NBP) nbp->ros Inhibits nbp->inflammation Inhibits nbp->apoptosis Inhibits neuroprotection Improved Neuronal Survival & Cognitive Function nbp->neuroprotection Promotes

Caption: Simplified signaling pathway of Butylphthalide's neuroprotective effects.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and robust approach for the quantification of Butylphthalide in preclinical plasma samples. The use of a stable isotope-labeled internal standard minimizes potential matrix effects and improves the accuracy and precision of the assay. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of Butylphthalide in drug development.

References

Application of Butylphthalide-d9 in Ischemic Stroke Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to Butylphthalide (B1668128) (NBP) in Ischemic Stroke

DL-3-n-butylphthalide (NBP), a synthetic compound derived from celery seed extract, is a promising neuroprotective agent for the treatment of ischemic stroke.[1][2] Clinical trials in China have demonstrated its efficacy in improving neurological outcomes and cognitive function in stroke patients.[3][4] The therapeutic potential of NBP stems from its multifaceted mechanism of action, which addresses various pathological processes that occur during and after an ischemic event. These mechanisms include antioxidant, anti-inflammatory, anti-apoptotic, and anti-thrombotic effects, as well as the protection of mitochondria.[1][2]

Key Mechanisms of Action of NBP in Ischemic Stroke

NBP has been shown to modulate several critical signaling pathways involved in the pathophysiology of ischemic stroke:

  • Nrf2/HO-1 Signaling Pathway: NBP activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[5] This activation helps to mitigate oxidative stress and inhibit ferroptosis, a form of iron-dependent cell death implicated in neuronal damage following ischemia-reperfusion injury.[5]

  • BDNF/TrkB Signaling Pathway: NBP upregulates the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tyrosine kinase B (TrkB). This pathway is crucial for promoting neurogenesis, neuroplasticity, and reducing neuronal apoptosis.[6]

  • Wnt/β-Catenin Signaling Pathway: Activation of the Wnt/β-catenin pathway by NBP promotes neurogenesis, the process of generating new neurons, which is vital for long-term recovery after stroke.[7]

  • Inhibition of Pro-inflammatory and Pro-apoptotic Pathways: NBP has been shown to suppress inflammatory responses by inhibiting the TLR4/NF-κB pathway and downregulating the NLRP3 inflammasome.[1][3] It also inhibits the JNK-Caspase3 signaling pathway, thereby reducing neuronal apoptosis.[8]

  • Promotion of Angiogenesis: NBP enhances the formation of new blood vessels (angiogenesis) by increasing the expression of vascular endothelial growth factor (VEGF) and Angiopoietin-1 (Ang-1).[9][10]

The Role of Butylphthalide-d9 in NBP Research

While NBP is the therapeutically active compound, its deuterated analogue, This compound , serves a critical role in the research and development process. Deuterated compounds, where hydrogen atoms are replaced by deuterium, are invaluable tools in pharmaceutical research.[5][6][7]

The primary application of this compound is as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] In preclinical and clinical studies, it is essential to accurately measure the concentration of NBP and its metabolites in biological matrices such as plasma, brain tissue, and urine. This data is fundamental for:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of NBP.

  • Pharmacodynamic (PD) Studies: Correlating the drug concentration with its therapeutic effects or biomarker responses.

  • Bioavailability and Bioequivalence Studies: Comparing different formulations or routes of administration.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte (NBP) but a different mass. This allows it to co-elute with NBP during chromatography and experience similar ionization effects in the mass spectrometer, thus correcting for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[11]

II. Quantitative Data

The following tables summarize key quantitative data from preclinical studies on the efficacy of NBP in rodent models of ischemic stroke and typical parameters for the bioanalysis of NBP using a deuterated internal standard.

Table 1: Efficacy of NBP in Rodent Models of Ischemic Stroke

ParameterAnimal ModelNBP DosageOutcomeReference
Neurological Deficit Score MCAO Mouse Model70 mg/kg (i.p.)Significantly lower neurological impairment score compared to the MCAO group.[3]
Infarct Volume Reduction MCAO Rat Model20 mg/kg (i.p.)Reduced infarct volume by 87% compared to the control group.[1]
Cerebral Blood Flow (CBF) Ischemia-Reperfusion (I/R) Rat ModelNot specifiedEnhanced CBF in the ischemic cerebral hemisphere.[12]
Angiogenesis Markers Ischemic Stroke Mouse Model80 mg/kg (intranasal)Increased expression of VEGF and Ang-1 in peri-infarct tissue.[9]
Neurogenesis Markers dMCAO Mouse ModelNot specifiedIncreased number of BrdU+/NeuN+ cells, indicating newborn neurons.[7]

Table 2: Typical Parameters for LC-MS/MS Quantification of NBP using a Deuterated Internal Standard

ParameterValueReference
Internal Standard Deuterated NBP[11]
Biological Matrix Human Plasma[11]
Sample Preparation Protein Precipitation (Methanol-induced)[11]
Linear Concentration Range 3.00 - 800 ng/mL[11]
Lower Limit of Quantitation (LLOQ) 3.00 ng/mL[11]
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM)[13]
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes[11]

III. Experimental Protocols

Protocol 1: Pharmacokinetic Study of NBP in a Rat Model of Ischemic Stroke

This protocol outlines a typical pharmacokinetic study to determine the concentration of NBP in plasma and brain tissue of rats subjected to middle cerebral artery occlusion (MCAO), using this compound as an internal standard.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (270-310 g).
  • Ischemic Model: Middle Cerebral Artery Occlusion (MCAO). Anesthetize the rat and expose the common carotid artery. Introduce a nylon suture via the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.[1]

2. Drug Administration:

  • Administer NBP at a specified dose (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection or oral gavage at the time of reperfusion.

3. Sample Collection:

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose, collect blood samples (~200 µL) from the jugular vein into heparinized tubes.
  • Centrifuge the blood at 4,000 rpm for 10 minutes to separate the plasma.
  • At the final time point, euthanize the animals and perfuse the brain with ice-cold saline. Harvest the brain, dissect the ischemic hemisphere, weigh it, and homogenize it in a suitable buffer.
  • Store all plasma and brain homogenate samples at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • To a 50 µL aliquot of plasma or brain homogenate supernatant, add 150 µL of acetonitrile (B52724) containing this compound at a known concentration (e.g., 50 ng/mL).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

5. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.
  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both NBP and this compound.
  • Quantification: Construct a calibration curve by plotting the peak area ratio of NBP to this compound against the concentration of NBP standards. Determine the concentration of NBP in the unknown samples from this curve.

IV. Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Caption: NBP activates the Nrf2/HO-1 pathway to combat oxidative stress.

PK_Workflow animal_model 1. Ischemic Stroke Model (e.g., MCAO in Rats) drug_admin 2. NBP Administration (e.g., 20 mg/kg, i.p.) animal_model->drug_admin sampling 3. Time-course Sampling (Plasma & Brain Tissue) drug_admin->sampling sample_prep 4. Sample Preparation - Add this compound (Internal Standard) - Protein Precipitation sampling->sample_prep analysis 5. LC-MS/MS Analysis (MRM Mode) sample_prep->analysis data_proc 6. Data Processing - Calculate Peak Area Ratios - Quantify using Calibration Curve analysis->data_proc pk_params 7. Pharmacokinetic Analysis (Cmax, Tmax, AUC, T1/2) data_proc->pk_params

Caption: Workflow for a pharmacokinetic study of NBP using this compound.

References

Application Notes and Protocols for the Bioanalysis of Butylphthalide Using Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-n-butylphthalide (NBP) is a compound originally isolated from the seeds of Apium graveolens (celery) and is investigated for its potential neuroprotective effects, particularly in the context of ischemic stroke.[1] Accurate quantification of NBP in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Butylphthalide-d9, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This deuterated analog co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and experimental variability.[2]

These application notes provide a comprehensive, step-by-step guide for the use of this compound as an internal standard for the accurate and precise quantification of 3-n-butylphthalide in plasma samples. The protocols are based on validated LC-MS/MS methodology.

Signaling Pathways of 3-n-Butylphthalide

3-n-butylphthalide has been shown to exert its neuroprotective effects through various molecular mechanisms, including the activation of the Nrf2 antioxidant response pathway and the inhibition of the TLR4/NF-κB inflammatory signaling pathway.

Nrf2_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc translocates to

TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane PAMPs Pathogen-Associated Molecular Patterns (PAMPs) / Damage-Associated Molecular Patterns (DAMPs) TLR4 TLR4/MD2/CD14 Complex PAMPs->TLR4 binds to NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc translocates to

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of 3-n-butylphthalide in human plasma, adapted from Diao et al. (2013).

Materials and Reagents
  • 3-n-butylphthalide (NBP) analytical standard

  • This compound (NBP-d9) internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment
  • Liquid chromatograph (HPLC or UPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve NBP and NBP-d9 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of NBP by serial dilution of the stock solution with methanol:water (1:1, v/v). These will be used to spike blank plasma for calibration curves and quality control samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the NBP-d9 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Sample_Prep_Workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is Add 10 µL of This compound Working Solution start->add_is 50 µL add_methanol Add 200 µL of Methanol (containing IS for unknowns) add_is->add_methanol vortex Vortex for 1 minute to precipitate proteins add_methanol->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes vortex->centrifuge transfer Transfer supernatant to autosampler vial centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject

  • Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to all tubes (except for blank samples, to which 10 µL of methanol should be added).

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters
ParameterRecommended Conditions
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A5 mM Ammonium Acetate in Water
Mobile Phase BMethanol:Acetonitrile (1:1, v/v)
Flow Rate0.4 mL/min
Gradient0-1.0 min (30% B), 1.0-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.6-5.0 min (30% B)
Injection Volume5-10 µL
Column Temperature40°C
MS System
Ionization ModeESI Positive
Monitored TransitionsNBP: m/z 191 → 145NBP-d9: m/z 200 → 145*
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Gas TemperaturesOptimized for specific instrument

*Note: The m/z 200 precursor for this compound is based on the addition of 9 daltons to the mass of NBP. The fragment ion is hypothesized to be the same as the non-deuterated form. This transition should be confirmed and optimized on the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize the expected performance of the bioanalytical method based on the validated protocol by Diao et al. (2013).

Table 1: Calibration Curve and LLOQ

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
3-n-butylphthalide3.00 - 8003.00> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
3-n-butylphthalideLLOQ3.00< 15< 1585 - 115
Low6.00< 15< 1585 - 115
Medium150< 15< 1585 - 115
High600< 15< 1585 - 115

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method allows for the highly accurate, precise, and robust quantification of 3-n-butylphthalide in biological matrices. The provided protocols and performance data serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development to implement this bioanalytical approach in their studies. The visualization of the relevant signaling pathways provides a broader context for the significance of NBP quantification in understanding its mechanism of action.

References

Application Notes and Protocols for Storing and Maintaining the Stability of Butylphthalide-d9 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphthalide-d9 is the deuterated form of Butylphthalide, a compound of significant interest for its neuroprotective properties. In pharmaceutical research and development, the use of deuterated compounds like this compound is primarily to enhance metabolic stability, which can lead to an improved pharmacokinetic profile. The stability of this compound solutions is a critical factor that can influence the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the proper storage and handling of this compound solutions to maintain their chemical and isotopic integrity.

Chemical Properties of this compound

  • Molecular Formula: C₁₂H₅D₉O₂

  • Molecular Weight: 199.29 g/mol

  • Appearance: Typically a colorless to light yellow oil or liquid.

  • Solubility: Soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). It is sparingly soluble in aqueous solutions.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage guidelines. These recommendations are based on general best practices for deuterated compounds and the known properties of the non-deuterated analogue.

Solid Form
Storage ConditionDurationRecommendation
-20°C Up to 3 years Optimal for long-term storage. Store in a tightly sealed container, protected from light and moisture.
4°C Up to 2 yearsSuitable for intermediate-term storage. Ensure the container is well-sealed.
In Solution

The stability of this compound in solution is highly dependent on the solvent, temperature, and exposure to light and air.

SolventStorage TemperatureDurationRecommendations
Anhydrous Organic Solvents (e.g., DMSO, Ethanol, DMF) -80°C Up to 1 year Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas (e.g., argon or nitrogen) before sealing. [1]
-20°CUp to 6 monthsSuitable for shorter-term storage. Protect from light.
Aqueous Buffers 2-8°CNot recommended for more than 24 hoursPrepare fresh for each experiment. The presence of water can lead to hydrolysis and H/D back-exchange.

Note: The provided stability durations are estimates. It is highly recommended to perform stability studies under your specific experimental conditions.

Stability Studies

The following tables present hypothetical data to illustrate the expected outcomes of stability studies. Researchers should generate their own data using the protocols outlined in Section 5.0.

Example: Thermal Stability of this compound in Acetonitrile (1 mg/mL)
Storage Temperature% Remaining after 1 Month% Remaining after 3 Months% Remaining after 6 Months
-80°C 99.899.599.2
-20°C 99.298.196.5
4°C 97.592.385.1
25°C (Room Temp) 85.368.745.2
Example: Photostability of this compound in Acetonitrile (1 mg/mL) at 25°C
Condition% Remaining after 24 hours% Remaining after 72 hours
Protected from Light 99.598.8
Exposed to Light (ICH Q1B) 88.275.4

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below.

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in an anhydrous organic solvent.

cluster_prep Stock Solution Preparation Workflow A Equilibrate solid this compound to room temperature B Weigh the required amount in a fume hood A->B C Dissolve in anhydrous solvent (e.g., DMSO) B->C D Vortex until fully dissolved C->D E Purge with inert gas (e.g., Argon) D->E F Aliquot into single-use vials E->F G Store at -80°C, protected from light F->G cluster_forced_degradation Forced Degradation Study Workflow cluster_conditions Stress Conditions start Prepare this compound solution in a suitable solvent acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) start->base oxidative Oxidative Degradation (e.g., 3% H₂O₂ at RT) start->oxidative thermal Thermal Degradation (e.g., 80°C in the dark) start->thermal photo Photolytic Degradation (ICH Q1B light exposure) start->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis cluster_hd_exchange H/D Back-Exchange Stability Assessment prep Spike this compound stock solution into test medium (e.g., PBS pH 7.4, plasma) incubate Incubate at 37°C prep->incubate aliquot Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24h) incubate->aliquot quench Quench reaction with cold acetonitrile aliquot->quench extract Extract the compound (if necessary) quench->extract analyze Analyze by LC-MS to monitor mass isotopologue distribution extract->analyze

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting isotopic exchange in Butylphthalide-d9. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of Butylphthalide (B1668128) (NBP), a compound first isolated from celery seeds.[1] The non-deuterated form, NBP, is utilized as an anti-cerebral-ischemia drug.[1][2] this compound, with nine deuterium (B1214612) atoms replacing hydrogen on the butyl chain, is primarily used as a stable isotope-labeled internal standard in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy of pharmacokinetic studies.[3][4]

Q2: What is isotopic exchange and why is it a concern with this compound?

Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, buffers, or biological matrices).[5][6] This is a significant issue in quantitative analysis as it alters the mass of the internal standard. The loss of deuterium from this compound can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte (non-deuterated Butylphthalide) concentration.

Q3: Are the deuterium atoms on this compound stable?

The deuterium atoms in this compound are located on the butyl group, an alkyl chain. Deuterium atoms on carbon are generally more stable and less prone to exchange compared to those on heteroatoms (like oxygen or nitrogen). However, the stability can be influenced by experimental conditions. While deuterated alkyl groups are relatively stable, extreme pH and high temperatures can facilitate H/D exchange.

Q4: How should I properly store and handle this compound to maintain its isotopic purity?

To minimize the risk of isotopic exchange and degradation, proper storage and handling are crucial. Best practices include:

  • Storage: Store this compound in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended, in a tightly sealed container to protect from moisture.

  • Solvents: Whenever possible, use aprotic and anhydrous solvents for reconstitution and in analytical methods. If protic solvents (like water or methanol) are necessary, minimize the exposure time and maintain a neutral pH.

  • Temperature: Keep samples, including those in an autosampler, at a low temperature (e.g., 4°C) to reduce the rate of potential exchange.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: I am observing a decreasing signal for my this compound internal standard over time in my analytical run.

  • Possible Cause: This is a strong indicator of ongoing isotopic exchange in your prepared samples stored in the autosampler. The gradual replacement of deuterium with hydrogen will lead to a decrease in the signal at the mass-to-charge ratio (m/z) of this compound.

  • Troubleshooting Workflow:

    start Decreasing IS Signal Observed check_autosampler Check Autosampler Conditions start->check_autosampler check_solvent Evaluate Solvent Composition start->check_solvent check_ph Assess Sample pH start->check_ph remediate_temp Lower Autosampler Temperature (e.g., 4°C) check_autosampler->remediate_temp remediate_solvent Use Aprotic Solvents if Possible check_solvent->remediate_solvent remediate_ph Adjust pH to Neutral (if compatible) check_ph->remediate_ph remediate_time Reduce Sample Residence Time in Autosampler remediate_temp->remediate_time re_evaluate Re-evaluate IS Signal remediate_solvent->re_evaluate remediate_ph->re_evaluate remediate_time->re_evaluate

    Caption: Troubleshooting workflow for a decreasing deuterated internal standard signal.

Problem 2: I am seeing unexpected peaks in my mass spectrum at lower masses than this compound (e.g., d8, d7).

  • Possible Cause: This strongly suggests that back-exchange (loss of deuterium) is occurring. The number of deuterium atoms lost will determine the mass shift observed.

  • Troubleshooting Workflow:

    start Unexpected Lower Mass Peaks Observed review_conditions Review Experimental Conditions start->review_conditions is_acidic_basic Is pH of Solvent/Mobile Phase Acidic (<4) or Basic (>8)? review_conditions->is_acidic_basic is_high_temp Are Samples Exposed to High Temperatures? review_conditions->is_high_temp is_protic Are Protic Solvents Used Extensively? review_conditions->is_protic adjust_ph Modify pH to be Closer to Neutral is_acidic_basic->adjust_ph reduce_temp Minimize Temperature Exposure is_high_temp->reduce_temp use_aprotic Switch to Aprotic Solvents if Possible is_protic->use_aprotic re_analyze Re-analyze Samples adjust_ph->re_analyze reduce_temp->re_analyze use_aprotic->re_analyze

    Caption: Troubleshooting workflow for unexpected lower mass peaks.

Data on Isotopic Exchange

FactorConditionImpact on H/D Exchange RateRecommended Mitigation
pH Highly Acidic (pH < 4) or Basic (pH > 8)IncreasedMaintain pH in the neutral range (4-8)
Temperature ElevatedIncreasedStore and analyze samples at low temperatures (e.g., 4°C)
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile (B52724), THF) when possible
Label Position On Alkyl Chain (C-D)Low to ModerateGenerally stable under typical analytical conditions

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Given Matrix

  • Objective: To evaluate the stability of this compound in the sample matrix and reconstitution solvent under experimental conditions.

  • Materials:

    • This compound stock solution

    • Blank biological matrix (e.g., plasma, urine)

    • Sample preparation and reconstitution solvents

    • LC-MS/MS system

  • Methodology:

    • Prepare T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process it using your standard sample preparation protocol. Analyze immediately.

    • Prepare Incubated Samples:

      • Matrix Stability: Spike this compound into the blank matrix and incubate under conditions that mimic your sample handling and storage (e.g., room temperature for 4 hours, or 4°C for 24 hours).

      • Solvent Stability: Spike this compound into your sample reconstitution solvent and incubate under the same conditions.

    • Sample Processing: After the incubation period, process the incubated samples using your established extraction method.

    • LC-MS/MS Analysis: Analyze the T=0 and incubated samples.

    • Data Interpretation: Compare the peak area response of this compound between the T=0 and incubated samples. A significant decrease in the response of this compound in the incubated samples, or a significant increase in the response of back-exchanged products (d8, d7, etc.), indicates instability under the tested conditions.

Protocol 2: Quantitative Analysis of Butylphthalide using this compound Internal Standard by LC-MS/MS

  • Objective: To accurately quantify Butylphthalide in a biological matrix using this compound as an internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

    • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) 5 mM ammonium (B1175870) acetate (B1210297) in water and (B) methanol-acetonitrile.[3][4]

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • MRM Transitions (example):

      • Butylphthalide: Precursor ion -> Product ion

      • This compound: Precursor ion -> Product ion

  • Quantification: Create a calibration curve by plotting the peak area ratio of Butylphthalide to this compound against the concentration of Butylphthalide. Determine the concentration of Butylphthalide in unknown samples from this curve.

Signaling Pathways Involving Butylphthalide

The neuroprotective effects of Butylphthalide are associated with its modulation of several signaling pathways.

cluster_0 Ischemic Stress cluster_1 Butylphthalide Intervention stress Ischemic Insult / Oxidative Stress JNK p-JNK stress->JNK p38 p-p38 MAPK stress->p38 NBP Butylphthalide NBP->JNK NBP->p38 Bax Bax JNK->Bax Bcl2 Bcl-2 JNK->Bcl2 p38->Bax p38->Bcl2 Apoptosis Neuronal Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Butylphthalide's role in inhibiting the JNK/p38 MAPK signaling pathway.[7][8][9]

cluster_0 Oxidative Stress cluster_1 Butylphthalide Intervention stress Oxidative Stress Keap1 Keap1 stress->Keap1 NBP Butylphthalide NBP->Keap1 Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 Antioxidant_Response Antioxidant & Neuroprotective Effects HO1->Antioxidant_Response NQO1->Antioxidant_Response

Caption: Butylphthalide's activation of the Nrf2/ARE signaling pathway.[10][11][12]

References

Technical Support Center: Troubleshooting Chromatographic Shift of Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing chromatographic shifts of Butylphthalide-d9. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common issues encountered during the chromatographic analysis of this internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound eluting at a different retention time than its non-deuterated analog, Butylphthalide?

A slight difference in retention time between a deuterated internal standard and its non-deuterated counterpart is an expected phenomenon known as the "chromatographic isotope effect." This occurs due to the subtle physicochemical differences between the two molecules. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the compound's polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic and may elute slightly earlier. While a small, consistent shift is normal, a significant or variable shift can indicate other underlying issues with your analytical method or system.

Q2: My this compound retention time is consistently drifting in one direction over a series of injections. What are the likely causes?

Consistent retention time drift is a common HPLC issue and can often be attributed to one of the following:

  • Mobile Phase Composition Change: Evaporation of a more volatile solvent from the mobile phase mixture can alter its composition over time, leading to a gradual shift in retention.

  • Column Equilibration: Inadequate or inconsistent column equilibration between runs can cause retention time drift.

  • Column Temperature Fluctuation: A gradual change in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

  • Column Contamination: Slow accumulation of contaminants from the sample matrix onto the column can lead to a progressive shift in retention.

Q3: The retention time of this compound is fluctuating randomly. What should I investigate?

Random and unpredictable shifts in retention time often point to issues with the HPLC system itself. Key areas to investigate include:

  • Pump Performance: Inconsistent solvent delivery, pressure fluctuations, or malfunctioning check valves can lead to erratic flow rates.

  • System Leaks: A leak in any part of the HPLC system, from the solvent lines to the injector, can cause pressure drops and affect retention times.

  • Injector Issues: Problems with the autosampler or manual injector, such as inconsistent injection volumes or air bubbles, can introduce variability.

  • Mobile Phase Outgassing: Dissolved gases coming out of solution in the mobile phase can form bubbles that disrupt the flow path.

Troubleshooting Guides

Systematic Troubleshooting of Retention Time Shift

When encountering a chromatographic shift with this compound, a systematic approach is crucial for efficient problem-solving. The following guides and diagrams will help you diagnose and resolve the issue.

G cluster_drift Troubleshooting Consistent Drift cluster_random Troubleshooting Random Fluctuation start Retention Time Shift Observed for this compound check_pattern Identify the Pattern of Shift (Consistent Drift vs. Random Fluctuation) start->check_pattern consistent_drift Consistent Drift check_pattern->consistent_drift Consistent random_fluctuation Random Fluctuation check_pattern->random_fluctuation Random check_mobile_phase Check Mobile Phase (Composition, Freshness, Evaporation) consistent_drift->check_mobile_phase check_pump Inspect Pump Performance (Pressure trace, Flow rate) random_fluctuation->check_pump check_column_equilibration Verify Column Equilibration (Sufficient time, Consistent procedure) check_mobile_phase->check_column_equilibration check_temperature Assess Temperature Stability (Column oven, Ambient temperature) check_column_equilibration->check_temperature check_column_health Evaluate Column Health (Age, Contamination, Pressure) check_temperature->check_column_health end Resolution Achieved check_column_health->end check_leaks Check for System Leaks (Fittings, Seals) check_pump->check_leaks check_injector Examine Injector Function (Sample loop, Syringe) check_leaks->check_injector check_degassing Verify Mobile Phase Degassing check_injector->check_degassing check_degassing->end

Caption: A logical workflow for systematically troubleshooting chromatographic shifts.

Quantitative Data on Factors Affecting Retention Time

Table 1: Illustrative Effect of Mobile Phase Composition on Butylphthalide Retention Time

Acetonitrile Concentration (%)Water Concentration (%)Illustrative Retention Time (min)% Change in Retention Time
50505.20-
51494.89-6.0%
49515.54+6.5%
55454.06-21.9%
45556.76+30.0%

Note: This data is illustrative and based on typical reversed-phase behavior. Actual results may vary depending on the specific column and other chromatographic conditions.

Table 2: Illustrative Effect of Column Temperature on Butylphthalide Retention Time

Column Temperature (°C)Illustrative Retention Time (min)% Change in Retention Time
305.20-
325.00-3.8%
285.41+4.0%
354.68-10.0%
255.72+10.0%

Note: This data is illustrative. A general rule of thumb is that a 1°C increase in temperature can decrease retention time by 1-2%.[1]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and System Check

Objective: To ensure the mobile phase is correctly prepared and the HPLC system is functioning optimally.

Materials:

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Volumetric flasks and graduated cylinders

  • HPLC system

Procedure:

  • Mobile Phase Preparation:

    • Accurately measure the required volumes of each solvent using volumetric flasks. For example, for a 50:50 Acetonitrile:Water mobile phase, mix 500 mL of Acetonitrile with 500 mL of HPLC-grade water in a clean 1 L solvent bottle.

    • Ensure the mobile phase is thoroughly mixed.

    • Degas the mobile phase using an inline degasser or by sonication under vacuum for 15-20 minutes.

  • System Priming and Purging:

    • Prime all solvent lines to remove any air bubbles and ensure the pump is filled with the new mobile phase.

    • Purge the injection valve to remove any trapped air.

  • Flow Rate Verification:

    • Set the pump to the method flow rate (e.g., 1.0 mL/min).

    • Using a calibrated graduated cylinder and a stopwatch, collect the eluent for a set period (e.g., 5 minutes).

    • Calculate the flow rate and verify it is within ±2% of the setpoint.

  • System Pressure Check:

    • Equilibrate the system with the mobile phase flowing through the column.

    • Monitor the system pressure. A stable pressure reading indicates a leak-free system and a well-packed column. Significant fluctuations may indicate a leak or a problem with the pump.

start Start: Prepare Mobile Phase step1 Accurately measure and mix solvents start->step1 step2 Degas the mobile phase step1->step2 step3 Prime and purge the HPLC system step2->step3 step4 Verify flow rate step3->step4 step5 Check for stable system pressure step4->step5 end System Ready for Analysis step5->end

Caption: Workflow for mobile phase preparation and system checkout.

Protocol 2: Column Washing and Equilibration

Objective: To ensure the column is clean and properly equilibrated with the mobile phase to provide consistent retention.

Materials:

  • HPLC-grade solvents for washing (e.g., Isopropanol, Acetonitrile, Water)

  • HPLC system and the analytical column

Procedure:

  • Column Disconnection:

    • Disconnect the column from the detector to avoid contamination of the detector cell during the washing procedure.

  • Washing Sequence (for a reversed-phase C18 column):

    • Step 1 (Remove Buffers): Flush the column with 10-20 column volumes of HPLC-grade water.

    • Step 2 (Remove Strongly Retained Non-polar Compounds): Flush with 10-20 column volumes of a strong organic solvent like Isopropanol or Tetrahydrofuran.

    • Step 3 (Intermediate Wash): Flush with 10-20 column volumes of Acetonitrile.

    • Step 4 (Final Wash): Flush with 10-20 column volumes of the initial mobile phase composition.

  • Column Reconnection and Equilibration:

    • Reconnect the column to the detector.

    • Equilibrate the column with the mobile phase at the method flow rate for at least 20-30 column volumes, or until a stable baseline is achieved. For a standard 4.6 x 150 mm column, this is typically 30-60 minutes.

start Start: Column Performance Issue disconnect Disconnect column from detector start->disconnect wash_water Wash with Water (to remove buffers) disconnect->wash_water wash_strong_organic Wash with Strong Organic Solvent (e.g., Isopropanol) wash_water->wash_strong_organic wash_acetonitrile Wash with Acetonitrile wash_strong_organic->wash_acetonitrile wash_mobile_phase Wash with Initial Mobile Phase wash_acetonitrile->wash_mobile_phase reconnect Reconnect column to detector wash_mobile_phase->reconnect equilibrate Equilibrate with Mobile Phase (until stable baseline) reconnect->equilibrate end Column Ready equilibrate->end

Caption: Logical steps for proper column washing and equilibration.

References

Technical Support Center: Minimizing Matrix Effects with Butylphthalide-d9 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Butylphthalide-d9 as an internal standard to minimize matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS and why is it a concern for Butylphthalide analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as Butylphthalide, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]

Q2: How does this compound work to minimize matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Butylphthalide, with the only difference being that some hydrogen atoms are replaced by deuterium (B1214612) atoms, resulting in a higher mass. Because their physicochemical properties are nearly identical, this compound co-elutes with Butylphthalide from the LC column and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[2]

Q3: Is complete co-elution of Butylphthalide and this compound necessary?

A3: Yes, complete co-elution is critical. The composition of the matrix entering the mass spectrometer's ion source changes continuously during the chromatographic run. If Butylphthalide and this compound elute at slightly different times, they will be exposed to different co-eluting matrix components and may experience different degrees of matrix effects, leading to inaccurate results.[2]

Q4: Can this compound always perfectly correct for matrix effects?

A4: While considered the "gold standard," stable isotope-labeled internal standards like this compound may not always provide perfect correction. Severe matrix effects can still impact the assay. Therefore, it is essential to assess the matrix effect during method development and validation.[1]

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effect

This protocol uses the post-extraction spike method to quantitatively determine the matrix factor (MF) and the internal standard (IS) normalized matrix factor.[1]

Objective: To quantify the extent of ion suppression or enhancement for Butylphthalide and assess the effectiveness of this compound in compensating for it.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Butylphthalide and this compound analytical standards.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • Reagents for sample preparation (e.g., protein precipitation agents).

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Butylphthalide and this compound in the reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using the validated sample preparation method (e.g., protein precipitation). Spike Butylphthalide and this compound into the extracted matrix supernatant at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Spike Butylphthalide and this compound into the blank matrix before the extraction process at low and high QC concentrations.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for Butylphthalide:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate the IS-Normalized Matrix Factor :

      • IS-Normalized MF = (MF of Butylphthalide) / (MF of this compound)

      • A value close to 1.0 indicates effective compensation for the matrix effect by the internal standard.[1]

Example LC-MS/MS Method Parameters for Butylphthalide Analysis

The following parameters are adapted from a validated method for the simultaneous quantitation of 3-n-butylphthalide (NBP) and its metabolites.[4][5]

  • Sample Preparation: Protein precipitation with methanol.

  • Chromatography:

    • Column: A suitable C18 column.

    • Mobile Phase: Gradient elution with a mixture of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate.[4][5]

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode for Butylphthalide.[4][5]

    • Detection: Multiple Reaction Monitoring (MRM).

      • Butylphthalide Transition: m/z 191 → 145

      • This compound Transition: m/z 200 → 154 (hypothetical, based on a +9 Da shift)

Data Presentation

The following tables present representative data from a matrix effect assessment experiment.

Table 1: Matrix Effect on Butylphthalide without Internal Standard Correction

Matrix LotAnalyte ConcentrationPeak Area (Neat Solution - Set A)Peak Area (Post-Extraction Spike - Set B)Matrix Factor (B/A)% Ion Suppression
1Low QC55,12342,4450.7723%
2Low QC54,98739,5910.7228%
3Low QC55,34545,3830.8218%
1High QC548,765433,5240.7921%
2High QC551,023402,2470.7327%
3High QC549,980467,4830.8515%

Table 2: Matrix Effect on Butylphthalide with this compound Internal Standard Correction

Matrix LotAnalyte ConcentrationIS-Normalized Matrix Factor
1Low QC1.02
2Low QC0.98
3Low QC1.01
4Low QC0.99
5Low QC1.03
6Low QC0.97
Average 1.00
%RSD 2.3%
1High QC0.99
2High QC1.01
3High QC0.98
4High QC1.02
5High QC0.99
6High QC1.00
Average 1.00
%RSD 1.5%

These tables illustrate how the IS-Normalized Matrix Factor consistently approaches 1.0, with a low relative standard deviation (%RSD), demonstrating the successful mitigation of variable matrix effects across different biological samples.

Troubleshooting Guides

Issue: High Variability in Quantitative Results
Potential Cause Troubleshooting Steps
Differential Matrix Effects 1. Verify Co-elution: Overlay the chromatograms of Butylphthalide and this compound. A visible separation indicates a potential issue. 2. Optimize Chromatography: Adjust the mobile phase gradient or column temperature to achieve better co-elution. 3. Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
Inconsistent Sample Preparation 1. Review Extraction Protocol: Ensure consistent execution of all steps, including pipetting, vortexing, and centrifugation times. 2. Check Reagent Quality: Use high-purity solvents and freshly prepared reagents.
Internal Standard Instability 1. Assess Stability: Analyze QC samples after freeze-thaw cycles and at room temperature for extended periods to check for degradation.
Issue: Poor Peak Shape for Butylphthalide and/or this compound
Potential Cause Troubleshooting Steps
Column Contamination/Degradation 1. Wash Column: Flush the column with a strong solvent. 2. Replace Column: If washing does not resolve the issue, the column may need to be replaced.
Inappropriate Mobile Phase pH 1. Adjust pH: Ensure the mobile phase pH is suitable for Butylphthalide and the column chemistry.
Matrix Component Interference 1. Improve Sample Cleanup: Use a more effective sample preparation technique to remove interfering substances.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (IS) sample->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject onto LC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Detection (MRM) ionization->detection integration Integrate Peak Areas (Analyte & IS) detection->integration ratio Calculate Peak Area Ratio integration->ratio quantification Quantify using Calibration Curve ratio->quantification

Experimental workflow for Butylphthalide quantification.

troubleshooting_guide start Inaccurate or Imprecise Results check_coelution Check Analyte/IS Co-elution start->check_coelution optimize_lc Optimize LC Method (Gradient, Temperature) check_coelution->optimize_lc No check_is_purity Assess IS Purity check_coelution->check_is_purity Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_lc->improve_cleanup improve_cleanup->check_is_purity new_is Use New IS Lot check_is_purity->new_is No check_stability Evaluate Analyte/IS Stability check_is_purity->check_stability Yes new_is->check_stability modify_storage Modify Sample Storage/ Handling Conditions check_stability->modify_storage No ok Results Acceptable check_stability->ok Yes modify_storage->ok

Troubleshooting workflow for matrix effect issues.

References

Technical Support Center: Troubleshooting Butylphthalide-d9 Signal Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butylphthalide-d9. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on managing signal variability in experiments utilizing this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Butylphthalide, meaning that nine hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The primary role of an internal standard is to compensate for variability throughout the analytical workflow, from sample preparation to detection.[1] By adding a known, fixed concentration of this compound to all samples, calibrators, and quality controls, variations in sample extraction recovery, injection volume, and matrix effects can be normalized, leading to improved accuracy and precision of the results.[1] Stable isotope-labeled internal standards like this compound are considered the gold standard because they have nearly identical chemical and physical properties to the analyte (Butylphthalide).[1][2]

Q2: What are the most common causes of signal variability when using this compound?

Signal instability when using a deuterated internal standard like this compound can arise from several factors. These typically fall into three main categories: issues related to the internal standard itself, chromatographic challenges, and instrument-related problems. Common causes include:

  • Chromatographic Separation (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][4]

  • Isotopic Instability: The deuterium atoms may exchange with hydrogen atoms from the surrounding solvent or matrix (H/D back-exchange).[3]

  • Impurity of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte, which can artificially inflate the analyte signal.[3][4]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard differently than the analyte.[3]

  • Sample Preparation Inconsistencies: Errors in pipetting or variations in the extraction process can lead to inconsistent amounts of the internal standard in each sample.[1]

  • Instrument Instability: Issues with the LC-MS/MS system, such as a contaminated ion source or fluctuating spray, can cause signal variability.[1][5]

Q3: What is the "deuterium isotope effect" and how does it affect my results?

The deuterium isotope effect refers to the phenomenon where deuterated compounds may exhibit slightly different physicochemical properties compared to their non-deuterated analogs, leading to differences in chromatographic retention times.[3] In reversed-phase liquid chromatography, deuterated internal standards often elute slightly earlier than the analyte.[3] This separation can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same matrix components as they elute, thereby compromising the internal standard's ability to accurately compensate for matrix-induced signal suppression or enhancement.[3][4]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific issues you may encounter with this compound signal variability.

Issue 1: Inconsistent or Inaccurate Quantitative Results

If you are observing poor precision (high %CV) or inaccurate quantification despite using this compound, follow this troubleshooting workflow.

Troubleshooting Workflow for Inaccurate Results

start Inconsistent/Inaccurate Results check_coelution Step 1: Verify Chromatographic Co-elution start->check_coelution check_matrix Step 2: Assess Differential Matrix Effects check_coelution->check_matrix Peaks Overlap optimize_chrom Action: Optimize Chromatography (Gradient, Mobile Phase, Temperature) check_coelution->optimize_chrom Peaks Separated check_exchange Step 3: Investigate Isotopic Back-Exchange check_matrix->check_exchange Matrix Effects Compensated investigate_matrix Action: Improve Sample Cleanup or Modify Chromatography check_matrix->investigate_matrix Differential Matrix Effects Observed check_purity Step 4: Verify IS Purity check_exchange->check_purity No Back-Exchange prevent_exchange Action: Use Aprotic Solvents, Avoid High Temperatures/Extreme pH check_exchange->prevent_exchange Back-Exchange Detected solution Problem Resolved check_purity->solution IS is Pure source_new Action: Source a Higher Purity Standard check_purity->source_new Unlabeled Analyte Detected optimize_chrom->check_coelution investigate_matrix->check_matrix prevent_exchange->check_exchange source_new->check_purity

Caption: A systematic workflow for troubleshooting inaccurate and imprecise results.

Issue 2: Variable Internal Standard Response Across a Batch

A fluctuating this compound signal from sample to sample can indicate several potential problems.

Potential Causes of Inconsistent Internal Standard Response

cluster_causes Potential Causes IS_Variability {Inconsistent IS Response} SamplePrep Sample Preparation - Inconsistent Pipetting - Variable Extraction Recovery IS_Variability->SamplePrep Matrix Matrix Effects - Differential Ion Suppression/ Enhancement IS_Variability->Matrix Instrument Instrument Issues - Ion Source Contamination - Unstable Spray - Autosampler Error IS_Variability->Instrument Stability IS Instability - Degradation in Matrix - H/D Back-Exchange IS_Variability->Stability

Caption: Potential causes of inconsistent internal standard response.

Experimental Protocols

Protocol 1: Assessment of Chromatographic Co-elution and Matrix Effects

This protocol is designed to determine if a retention time shift between Butylphthalide and this compound is leading to differential matrix effects.

Methodology:

  • Prepare Samples:

    • Set A: Blank matrix (e.g., plasma, urine) from at least six different sources, spiked with Butylphthalide at a low QC concentration and this compound at the working concentration.

    • Set B: Neat solution containing Butylphthalide and this compound at the same concentrations as Set A, prepared in the reconstitution solvent.

  • LC-MS/MS Analysis: Inject and analyze both sets of samples.

  • Data Interpretation:

    • Co-elution: Overlay the chromatograms of Butylphthalide and this compound from a sample in Set A. The peaks should perfectly overlap. A shift indicates the presence of a deuterium isotope effect.[3]

    • Matrix Factor (MF): Calculate the Matrix Factor for both the analyte and the internal standard for each matrix source using the formula: MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    • IS-Normalized MF: Calculate the IS-Normalized MF for each source: IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Precision (%CV): Calculate the %CV of the IS-normalized MF across the six matrix sources. If the %CV is > 15%, the internal standard is not adequately compensating for matrix effects.[1]

Data Presentation:

Matrix SourceAnalyte Peak Area (Set A)IS Peak Area (Set A)Analyte Peak Area (Set B)IS Peak Area (Set B)Analyte MFIS MFIS-Normalized MF
1ValueValueValueValueValueValueValue
2ValueValueValueValueValueValueValue
3ValueValueValueValueValueValueValue
4ValueValueValueValueValueValueValue
5ValueValueValueValueValueValueValue
6ValueValueValueValueValueValueValue
%CV Value
Protocol 2: Assessment of Internal Standard Purity (Crosstalk)

This protocol verifies the purity of the this compound internal standard and assesses its contribution to the analyte signal (crosstalk).

Methodology:

  • Prepare Solutions:

    • Analyte Working Solution: A high-concentration solution of Butylphthalide.

    • Internal Standard Working Solution: A high-concentration solution of this compound.

  • LC-MS/MS Analysis:

    • Inject the Analyte Working Solution and monitor the mass transition for this compound.

    • Inject the Internal Standard Working Solution and monitor the mass transition for Butylphthalide.

  • Data Interpretation:

    • In the analyte injection, the peak area at the retention time of the deuterated internal standard should be negligible (ideally < 0.1% of the IS's expected peak area at its working concentration).[4]

    • In the internal standard injection, the peak area at the retention time of the analyte should be minimal. Ideally, this contribution should be less than 5% of the analyte's peak area at the lower limit of quantification (LLOQ).[4]

Data Presentation:

InjectionMonitored TransitionPeak Area at Analyte RTPeak Area at IS RT% CrosstalkAcceptance Criteria
AnalyteThis compound---ValueValue< 0.1% of IS response
ISButylphthalideValue---Value< 5% of LLOQ response

Signaling Pathways

While this compound itself is an analytical tool and not a therapeutic agent with a direct signaling pathway, the analyte it tracks, Butylphthalide, is known to have neuroprotective effects. Its mechanism of action involves modulating signaling pathways related to oxidative stress and inflammation.

Butylphthalide's Neuroprotective Signaling Pathway

cluster_nrf2 Keap1-Nrf2/ARE Pathway cluster_tlr4 TLR4/MyD88/NF-κB Pathway Butylphthalide Butylphthalide Keap1 Inhibits Keap1 Butylphthalide->Keap1 TLR4 Inhibits TLR4/MyD88 Butylphthalide->TLR4 Nrf2 Promotes Nrf2 Translocation Keap1->Nrf2 inhibition ARE Activates ARE Nrf2->ARE Antioxidant ↑ Antioxidant Enzymes (e.g., NQO1, HO-1) ARE->Antioxidant Neuroprotection Neuroprotection (Anti-oxidative, Anti-inflammatory) Antioxidant->Neuroprotection NFkB Inhibits NF-κB TLR4->NFkB Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Inflammation->Neuroprotection

References

Purity issues and unlabeled analyte in Butylphthalide-d9 standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylphthalide-d9 standards. The information addresses potential purity issues and the presence of unlabeled analyte that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant peak at the mass-to-charge ratio (m/z) corresponding to the unlabeled butylphthalide (B1668128) in my analysis of the this compound standard. What could be the cause?

A1: The presence of a significant peak corresponding to the unlabeled analyte (n-butylphthalide) in your this compound standard can be attributed to two primary factors:

  • Isotopic Purity: The deuterated standard may contain a certain percentage of the unlabeled compound as an impurity from the synthesis process. The isotopic purity of the standard is a critical parameter that should be provided by the manufacturer in the certificate of analysis.

  • In-source Back-Exchange: Depending on the analytical conditions, particularly in liquid chromatography-mass spectrometry (LC-MS), the deuterium (B1214612) atoms on the this compound molecule can sometimes be replaced by hydrogen atoms from the mobile phase or matrix. This phenomenon, known as back-exchange, can lead to the in-situ formation of the unlabeled analyte.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Check the manufacturer's CoA for the specified isotopic purity of the this compound standard. This will indicate the expected level of the unlabeled compound.

  • Optimize MS Source Conditions: To minimize in-source back-exchange, try adjusting the mass spectrometer's source parameters. Lowering the source temperature or using a less protic mobile phase (if compatible with your chromatography) can sometimes mitigate this issue.

  • Prepare Fresh Solvents: Ensure that the solvents used for your mobile phase and sample preparation are fresh and of high purity.

Q2: My quantitative results for the target analyte are inconsistent when using the this compound internal standard. Could this be related to the purity of the standard?

A2: Yes, inconsistencies in quantitative results can be directly linked to the purity of the internal standard. If the stated concentration of the this compound standard is inaccurate due to the presence of impurities (including the unlabeled analyte), it will lead to errors in the calculation of the analyte concentration.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent Quantitative Results A Inconsistent Quantitative Results Observed B Verify Purity of this compound Standard A->B Potential Cause: Impure Internal Standard C Analyze Standard by LC-MS/MS B->C Action D Quantify Unlabeled Analyte and Other Impurities C->D Action E Correct Concentration of Internal Standard D->E Action: If impurities are significant G Contact Manufacturer for a New Standard D->G Option: If purity is unacceptable F Re-process Experimental Data E->F Action cluster_1 Impact of Internal Standard Purity on Quantitation A Purity of this compound Internal Standard B Known Concentration of Internal Standard A->B Determines C Response Ratio (Analyte/Internal Standard) B->C Affects D Calibration Curve C->D Used to build E Calculated Analyte Concentration D->E Used for F Accuracy of Final Result E->F Determines

In-source instability and fragmentation of Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylphthalide-d9 in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of 3-n-butylphthalide (NBP), a compound found in celery oil with various pharmacological properties. In analytical chemistry, particularly in quantitative mass spectrometry, this compound is commonly used as an internal standard. Its chemical properties are nearly identical to NBP, but its increased mass due to the nine deuterium (B1214612) atoms allows it to be distinguished from the non-deuterated NBP in a mass spectrometer. This is crucial for accurate quantification of NBP in complex biological samples.[1][2]

Q2: What are the expected major fragment ions for this compound in positive ion mode mass spectrometry?

Based on the fragmentation of NBP, the expected fragments for this compound (assuming the deuterium atoms are on the butyl group) would be:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossDescription
[M+H]⁺Varies-Protonated molecule
[M+H]⁺145 + 9 = 154C₄D₉Loss of the deuterated butyl group
[M+H]⁺163 + 9 = 172CO₂Neutral loss of carbon dioxide

Q3: What are common causes of in-source instability for compounds like this compound?

In-source instability refers to the degradation or fragmentation of an analyte within the ion source of the mass spectrometer before mass analysis. For a molecule like this compound, potential causes of in-source instability include:

  • Thermal Degradation: High source temperatures can cause the molecule to break down.

  • High Cone Voltage/Fragmentor Voltage: Aggressive ionization conditions can induce fragmentation within the source.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization process, leading to inconsistent fragmentation.

  • pH Sensitivity: The lactone moiety of the butylphthalide (B1668128) structure can be susceptible to hydrolysis under certain pH conditions.[3]

Troubleshooting Guide

Issue 1: Poor Signal or No Signal for this compound

Possible Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify the mass spectrometer is set to monitor the correct m/z for the this compound precursor and fragment ions.
Degradation of Standard Prepare a fresh stock solution of this compound. Ensure proper storage conditions (e.g., protected from light, appropriate temperature).
Ion Source Contamination Clean the ion source according to the manufacturer's protocol.
Mobile Phase Incompatibility Ensure the mobile phase composition and pH are compatible with stable ionization of this compound.

Issue 2: High Background Noise or Interfering Peaks

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity solvents and reagents (e.g., LC-MS grade).
Matrix Effects Optimize the sample preparation method to remove interfering matrix components. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Carryover from Previous Injection Inject a blank solvent run to check for carryover. If present, optimize the wash steps in the autosampler and chromatography method.

Issue 3: Inconsistent or Unstable Fragmentation Pattern

Possible Cause Troubleshooting Step
In-source Fragmentation Reduce the cone voltage/fragmentor voltage to minimize fragmentation in the ion source. Optimize the source temperature.
Collision Energy Too High/Low Optimize the collision energy in the collision cell to achieve a stable and reproducible fragmentation pattern.
Fluctuations in Source Conditions Ensure the ion source parameters (e.g., gas flows, temperatures) are stable throughout the analytical run.

Experimental Protocols

Protocol 1: Generic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Analysis

This protocol provides a general starting point for developing an LC-MS/MS method for the analysis of this compound. Optimization will be required for specific applications and instrumentation.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol/Acetonitrile.

    • Gradient: A gradient elution may be necessary to achieve separation from matrix components.[1]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Monitor the transition from the protonated molecule [M+H]⁺ to a specific fragment ion (e.g., [M+H - C₄D₉]⁺).

    • Source Parameters:

      • Capillary Voltage: Optimize for maximum signal (typically 3-5 kV).

      • Source Temperature: Start with a moderate temperature (e.g., 120-150 °C) and optimize.

      • Desolvation Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

      • Cone/Fragmentor Voltage: Start with a low voltage and gradually increase to observe the precursor ion with minimal in-source fragmentation.

    • Collision Energy: Optimize to produce a stable and abundant fragment ion signal.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation or Solid Phase Extraction Spike->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Acquisition (MRM Mode) MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of NBP Calibration->Quantification

Caption: A typical experimental workflow for the quantification of 3-n-butylphthalide (NBP) using this compound as an internal standard.

fragmentation_pathway Parent This compound [M+H]⁺ Fragment1 [M+H - C₄D₉]⁺ (Loss of deuterated butyl group) Parent->Fragment1 Collision-Induced Dissociation Fragment2 [M+H - CO₂]⁺ (Neutral loss of CO₂) Parent->Fragment2 In-source or Collision-Induced Dissociation

Caption: Proposed fragmentation pathway for this compound in positive ion mode mass spectrometry.

References

How to handle Butylphthalide-d9 and analyte co-elution problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butylphthalide-d9 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in mass spectrometry-based assays, with a particular focus on resolving co-elution problems.

Troubleshooting Guides

Co-elution of the internal standard, this compound, with the analyte or other matrix components can significantly compromise the accuracy and precision of quantification. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Poor Peak Shape and Suspected Co-elution

Question: My chromatogram for this compound shows shouldering, tailing, or a broader-than-expected peak. How can I determine if this is a co-elution problem and what steps should I take to resolve it?

Answer: Poor peak shape is a common indicator of co-elution. The following steps will help you diagnose and address the issue.

1. Diagnosis of Co-elution:

  • Visual Inspection of the Peak: Asymmetrical peaks, such as those with a shoulder or excessive tailing, are strong indicators of one or more compounds eluting very closely together.

  • Mass Spectral Analysis: The most definitive way to confirm co-elution is to examine the mass spectra across the chromatographic peak.

    • Peak Purity Scan: If your mass spectrometer software has a peak purity analysis function, use it to assess the spectral homogeneity across the peak.

    • Extracted Ion Chromatograms (EICs): Generate EICs for the precursor ion of this compound and any suspected co-eluting analytes (e.g., the unlabeled Butylphthalide, its metabolites, or other structurally similar compounds). If the peak apices of the EICs are not perfectly aligned, you have chromatographic co-elution.

2. Troubleshooting Workflow:

The following workflow provides a logical sequence of steps to troubleshoot and resolve co-elution issues.

coelution_troubleshooting start Start: Suspected Co-elution check_ms Step 1: Confirm with Mass Spectrometry (Peak Purity / EICs) start->check_ms coelution_confirmed Co-elution Confirmed check_ms->coelution_confirmed Variation in spectra no_coelution Symmetrical Peak, No Spectral Variation (Consider other issues: e.g., column degradation) check_ms->no_coelution No variation optimize_gradient Step 2: Optimize Mobile Phase Gradient (e.g., shallower gradient) coelution_confirmed->optimize_gradient change_organic Step 3: Change Organic Modifier (e.g., Acetonitrile to Methanol (B129727) or vice versa) optimize_gradient->change_organic If not resolved adjust_ph Step 4: Adjust Mobile Phase pH (if analytes are ionizable) change_organic->adjust_ph If not resolved change_column Step 5: Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column If not resolved optimize_flow Step 6: Optimize Flow Rate (Lower flow rate may increase resolution) change_column->optimize_flow If not resolved resolved Resolution Achieved optimize_flow->resolved If resolved

Caption: A logical workflow for troubleshooting co-elution issues.

Issue 2: Co-elution with Unlabeled Butylphthalide or its Metabolites

Question: I am analyzing samples containing 3-n-butylphthalide (NBP) and its metabolites and I'm concerned about co-elution with my this compound internal standard. How can I ensure their separation?

Answer: Co-elution with the unlabeled drug and its metabolites is a common challenge due to their structural similarity. The key is to develop a chromatographic method with sufficient selectivity. Isomers of metabolites, such as 3-hydroxy-NBP (M3-1) and 10-hydroxy-NBP (M3-2), are particularly prone to co-elution and require careful method optimization.[1][2]

Recommended Strategies:

  • Chromatographic Separation:

    • Column Choice: A high-resolution column, such as a sub-2 µm particle size C18 column (e.g., ACQUITY BEH C18, 2.1 × 50 mm, 1.7 µm), is recommended.[3]

    • Mobile Phase: A gradient elution using a combination of organic modifiers and an aqueous phase with a suitable additive is often effective. A mobile phase consisting of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate (B1210297) has been shown to successfully separate NBP and its isomeric metabolites.[1][2]

    • Gradient Optimization: A shallow gradient profile around the elution time of the compounds of interest can significantly improve resolution.

  • Mass Spectrometric Detection:

    • Selective Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): Use specific precursor-to-product ion transitions for each analyte and the internal standard to ensure selectivity, even with partial chromatographic overlap.

    • Polarity Switching: Some metabolites may ionize more efficiently in negative mode while the parent drug and other metabolites are better detected in positive mode. A method that switches between positive and negative electrospray ionization (ESI) during the run can enhance sensitivity and selectivity for a panel of NBP and its metabolites.[1][2]

Quantitative Data Summary

The following tables provide key mass spectrometry parameters and chromatographic conditions for the analysis of 3-n-butylphthalide (NBP) and its major metabolites.

Table 1: Mass Spectrometry Parameters for NBP and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
3-n-butylphthalide (NBP) 191.1145.1ESI+[3]
This compound (IS) 200.1 (anticipated)VariesESI+-
10-keto-NBP (M2) 205145ESI+[4]
3-hydroxy-NBP (M3-1) 205161ESI-[4]
10-hydroxy-NBP (M3-2) 207.1171.1ESI+[3]
NBP-11-oic acid (M5-2) 219175ESI-[4]

Note: The precursor ion for this compound is anticipated based on the addition of 9 daltons to the molecular weight of NBP. The product ion will depend on the fragmentation pattern and should be optimized experimentally.

Table 2: Example Chromatographic Conditions for Separation of NBP and Metabolites

ParameterCondition 1Condition 2
Column ACQUITY BEH C18 (2.1 × 50 mm, 1.7 µm)Not Specified
Mobile Phase A Water with 0.1% Formic Acid5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol/Acetonitrile
Flow Rate 0.3 mL/minNot Specified
Elution Type GradientGradient
Reference [3][1][2]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes a general procedure for the extraction of Butylphthalide and its metabolites from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • Diethyl ether, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Spike the sample with an appropriate volume of this compound internal standard solution.

  • Add 400 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For liquid-liquid extraction, add 1 mL of a mixture of ethyl acetate and diethyl ether (1:5, v/v).[3]

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of NBP and its Metabolites

This protocol provides a starting point for developing an LC-MS/MS method for the simultaneous quantification of NBP and its metabolites.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (based on[3]):

  • Column: ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-3.0 min: 30-90% B (linear)

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-30% B (linear)

    • 4.1-5.0 min: 30% B

  • Injection Volume: 5 µL.

Mass Spectrometer Settings:

  • Ionization Mode: ESI, with polarity switching between positive and negative modes if necessary.[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: See Table 1.

  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) for your specific instrument.

Butylphthalide Signaling Pathways

Butylphthalide exerts its neuroprotective effects through multiple signaling pathways. Understanding these pathways can provide context for the importance of accurate quantification in preclinical and clinical research.

nbp_pathways cluster_antioxidant Antioxidant & Anti-inflammatory Effects cluster_anti_apoptotic Anti-Apoptotic Effects cluster_neurotrophic Neurotrophic & Microcirculation Effects NBP Butylphthalide (NBP) Nrf2 Nrf2 Activation NBP->Nrf2 TLR4_NFkB Inhibition of TLR4/NF-κB Pathway NBP->TLR4_NFkB PI3K_Akt PI3K/Akt Pathway Activation NBP->PI3K_Akt BDNF_TrkB BDNF/TrkB Pathway Upregulation NBP->BDNF_TrkB Microcirculation Improved Microcirculation NBP->Microcirculation HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Reduced Oxidative Stress HO1->Antioxidant_Response Inflammation Reduced Neuroinflammation TLR4_NFkB->Inflammation Bcl2 Increased Bcl-2 PI3K_Akt->Bcl2 Caspase Reduced Caspase Activity Bcl2->Caspase Apoptosis Inhibition of Neuronal Apoptosis Caspase->Apoptosis Neuronal_Survival Enhanced Neuronal Survival BDNF_TrkB->Neuronal_Survival

Caption: Key neuroprotective signaling pathways modulated by Butylphthalide.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is consistently eluting slightly earlier than the unlabeled Butylphthalide peak. Is this normal and will it affect my results?

A1: Yes, it is a known phenomenon in reversed-phase chromatography for deuterated internal standards to elute slightly earlier than their non-deuterated counterparts. This is due to the slightly different physicochemical properties imparted by the deuterium (B1214612) atoms. While a small, consistent shift may be acceptable, a significant or variable shift can lead to differential matrix effects and compromise the accuracy of your results. If the separation is too large, it is advisable to adjust the chromatographic conditions to minimize the retention time difference.

Q2: What are some potential non-metabolite interferences I should be aware of when analyzing this compound in biological samples?

A2: Besides metabolites, other endogenous or exogenous compounds can potentially co-elute with this compound. These may include:

  • Endogenous compounds: Lipids and other endogenous metabolites in complex matrices like plasma can cause ion suppression or enhancement.

  • Exogenous compounds: Other drugs or their metabolites, especially those with similar structures or physicochemical properties, could potentially interfere. Phthalates are also common environmental contaminants and plasticizers, so care must be taken to avoid background contamination during sample collection and preparation.

Q3: Can I use a different C18 column than the one specified in the protocol?

A3: Yes, but you may need to re-optimize the chromatographic method. Different C18 columns from various manufacturers can have different surface chemistries, particle sizes, and dimensions, all of which can affect selectivity and resolution. It is recommended to start with the conditions from the published method and adjust the gradient, flow rate, and mobile phase composition as needed to achieve adequate separation on your specific column.

Q4: What should I do if I observe significant ion suppression for this compound in my samples?

A4: Ion suppression is often caused by co-eluting matrix components. To mitigate this, you can:

  • Improve sample cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Modify chromatography: Adjust your chromatographic method to separate the this compound from the suppressing agents. This could involve changing the gradient, mobile phase, or even the column chemistry.

  • Dilute the sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.

Q5: Are there any specific considerations for the stability of this compound and its analytes during sample storage and preparation?

A5: Like many small molecules, Butylphthalide and its metabolites can be susceptible to degradation. It is important to store samples at -80°C for long-term storage. During sample preparation, keep samples on ice and minimize the time they are at room temperature. Perform stability tests (e.g., freeze-thaw stability, bench-top stability) during method validation to ensure that the analytes are stable under your experimental conditions.

References

Resolving poor peak shape for Butylphthalide-d9 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butylphthalide-d9 Analysis

Welcome to the technical support center for resolving poor peak shape in the HPLC analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common chromatographic issues.

Troubleshooting Guides

Poor peak shape, such as tailing, fronting, or excessive broadening, can compromise the accuracy and resolution of your analysis. The following guides address specific peak shape problems in a question-and-answer format.

Question: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is one of the most common chromatographic problems. It can lead to inaccurate peak integration and poor resolution from adjacent peaks.[1] This issue often indicates undesirable secondary interactions between the analyte and the stationary phase or problems with the HPLC system itself.[1][2]

Summary of Causes and Solutions for Peak Tailing

Potential Cause Recommended Solution
Secondary Silanol (B1196071) Interactions Compounds can interact with acidic residual silanol groups (Si-OH) on silica-based C18 columns, causing tailing.[1][3] • Use a modern, high-purity, end-capped C18 column to minimize exposed silanols. • Adjust the mobile phase to an acidic pH (e.g., pH 2.5-3.5) with an additive like formic acid or phosphoric acid to suppress the ionization of silanol groups.[3] • Consider a column with a different stationary phase, such as one with polar-embedding, which can shield silanol activity.[4]
Column Overload (Mass) Injecting too much analyte mass can saturate the stationary phase.[2] • Reduce the injection volume. • Dilute the sample.[5]
Extra-Column Volume Excessive volume within tubing and connections can cause peaks to broaden and tail.[1] • Use tubing with a smaller internal diameter (e.g., 0.12 mm or 0.005"). • Ensure all fittings are properly connected to minimize dead volume.

| Column Contamination | Contaminants from previous injections can build up at the column inlet, creating active sites that cause tailing. • Use a guard column to protect the analytical column.[4] • Regularly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[5] If the problem persists, the column may need replacement.[4] |

G cluster_0 Normal Elution Path (Primary Interaction) cluster_1 Tailing Path (Secondary Interaction) A1 This compound B1 C18 Chain A1->B1 Hydrophobic Interaction C1 Symmetrical Peak Elution B1->C1 Hydrophobic Interaction A2 This compound B2 Residual Silanol (Si-OH) A2->B2 Strong Polar Interaction C2 Delayed Elution (Peak Tailing) B2->C2

Question: What causes my this compound peak to show fronting?

Peak fronting, sometimes described as a "shark fin" shape, is the inverse of tailing, where the front of the peak is sloped.[6] This distortion is often related to the sample itself or column saturation.[6][7]

  • Sample Overload (Concentration): Injecting a sample that is too concentrated is a primary cause of peak fronting.[6][8] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, eluting earlier. The solution is to dilute the sample or reduce the injection volume.[6][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase is 50% acetonitrile), the analyte band will spread rapidly at the column inlet, leading to a distorted, fronting peak.[10][11][12] Whenever possible, dissolve the sample in the initial mobile phase.[4][9]

  • Column Collapse: While less common, using highly aqueous mobile phases (>95% water) with certain reversed-phase columns can cause the stationary phase to collapse, which can lead to peak fronting and a sudden decrease in retention time.[7][8]

Frequently Asked Questions (FAQs)

Q1: Does the deuterium (B1214612) labeling in this compound significantly affect its peak shape?

No, the deuterium labeling itself is not a direct cause of poor peak shape like tailing or fronting. However, it can cause a small shift in retention time, known as the chromatographic isotope effect. In reversed-phase HPLC, deuterated compounds like this compound typically elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker hydrophobic interactions with the stationary phase. This effect is usually minor and should not result in significant peak distortion. The root cause of poor peak shape is almost always related to other chemical or physical factors in the chromatographic system.

Q2: What is a good starting HPLC method for this compound analysis?

A robust starting point is a reversed-phase method. Based on published methods for 3-n-butylphthalide, the following conditions can be adapted.[13][14]

Q3: How can I prevent column contamination?

Preventing contamination is crucial for maintaining column performance and ensuring good peak shape.[5]

  • Sample Filtration: Always filter samples through a 0.22 or 0.45 µm syringe filter to remove particulates.

  • Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column to capture strongly retained impurities and particulates.[4]

  • Proper Column Flushing: After a sequence of analyses, flush the column with a strong, organic solvent to remove any components that may have been retained.

  • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents to prevent the introduction of contaminants from the mobile phase.[5]

Q4: What are the key considerations for sample preparation?

Proper sample preparation is vital for achieving good chromatography.

  • Solvent Selection: The ideal sample solvent is the mobile phase itself.[4][9] If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. A solvent stronger than the mobile phase can cause peak distortion.[15]

  • Concentration: Prepare the sample in a concentration that is within the linear range of the detector and does not overload the column.[6] If you observe peak fronting or tailing that worsens with higher concentrations, sample overload is a likely cause.

  • Matrix Effects: For complex samples (e.g., plasma, tissue homogenates), a sample cleanup step like protein precipitation or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.[13]

Experimental Protocols

Recommended HPLC Method for this compound

This protocol is a recommended starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Setting
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil ODS-1 or equivalent)[13]
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min[13]
Column Temperature 30 °C[13]
Injection Volume 10 µL (adjust to avoid overload)
Detection Wavelength 228 nm[13]
Sample Solvent Mobile Phase (50:50 Acetonitrile:Water)
General Sample Preparation Protocol (from solution)
  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.

  • Working Solution: Dilute the stock solution to the desired concentration using the mobile phase as the diluent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Troubleshooting Workflow

When encountering poor peak shape, a systematic approach is the most effective way to identify and resolve the issue. The following workflow provides a logical sequence for troubleshooting.

G start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_sample 1. Check Sample Preparation start->check_sample sample_issues Overloaded? (Dilute or inject less) Solvent Mismatch? (Dissolve in mobile phase) check_sample->sample_issues check_method 2. Evaluate Method Parameters check_sample->check_method If issue persists end Peak Shape Resolved check_sample->end method_issues Mobile Phase pH incorrect? (Adjust to pH 2.5-3.5) Extra-column volume? (Check fittings/tubing) check_method->method_issues check_column 3. Inspect Column check_method->check_column If issue persists check_method->end column_issues Contaminated? (Flush with strong solvent) Column void/degraded? (Replace guard/analytical column) check_column->column_issues check_column->end

References

Technical Support Center: Managing Butylphthalide and Butylphthalide-d9 Cross-Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Butylphthalide (NBP) and its deuterated internal standard, Butylphthalide-d9. It provides troubleshooting advice and frequently asked questions to help manage and mitigate potential cross-contamination during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is cross-contamination in the context of Butylphthalide and this compound analysis?

A1: In the analysis of Butylphthalide using this compound as an internal standard (IS), cross-contamination refers to the presence of unlabeled Butylphthalide in the this compound standard, or vice-versa. The most common and impactful issue is the presence of the unlabeled analyte (Butylphthalide) as an impurity in the deuterated internal standard (this compound). This can lead to inaccurate quantification of the analyte, typically an overestimation, as the impurity contributes to the analyte's signal.[1]

Q2: What are the primary sources of cross-contamination or isotopic impurity?

A2: The primary sources of isotopic impurity in this compound standards include:

  • Incomplete Deuteration During Synthesis: The chemical synthesis process to replace hydrogen with deuterium (B1214612) atoms may not be 100% efficient, resulting in a mixture of fully and partially deuterated molecules.

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the this compound molecule can be replaced by hydrogen atoms from the environment. This can be catalyzed by acidic or basic conditions.

  • Improper Storage and Handling: Exposure to moisture, high temperatures, and non-neutral pH can accelerate H/D exchange and other degradation reactions.[1]

Q3: How can I assess the isotopic purity of my this compound standard?

A3: The isotopic purity of a this compound standard can be verified using the following analytical techniques:

  • Mass Spectrometry (MS): This is the most common method. By analyzing the mass spectrum of the standard, you can determine the relative abundance of the fully deuterated molecule and its less-deuterated isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of residual protons, while ²H NMR can confirm the positions of deuterium labeling.

It is also crucial to carefully examine the Certificate of Analysis (CoA) provided by the manufacturer, which should state the isotopic purity or enrichment.

Q4: What are the ideal storage and handling conditions for this compound?

A4: To maintain the isotopic and chemical purity of this compound, follow these guidelines:

  • Storage Temperature: Store the standard at -20°C or lower in a tightly sealed vial to minimize degradation and evaporation.

  • Solvent Choice: When preparing solutions, use aprotic and anhydrous solvents such as acetonitrile (B52724) or hexane.

  • Avoid Contamination: Use clean laboratory equipment and minimize exposure to atmospheric moisture.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting issues related to potential cross-contamination between Butylphthalide and this compound.

Problem Potential Cause Recommended Action
High background signal for Butylphthalide in blank samples spiked with this compound. Isotopic impurity in the this compound standard.1. Analyze a fresh dilution of the this compound standard alone to confirm the presence and level of the unlabeled analyte. 2. Consult the Certificate of Analysis (CoA) for the stated isotopic purity. 3. If the impurity level is unacceptable, consider purchasing a new standard with higher isotopic purity.
Inaccurate or inconsistent quantitative results. Contribution of unlabeled Butylphthalide from the internal standard to the analyte signal.1. Verify the isotopic purity of the this compound standard. 2. Prepare a calibration curve without the internal standard to check for linearity and response of the analyte. 3. Ensure that the concentration of the internal standard is appropriate and consistent across all samples and standards.
Gradual increase in the Butylphthalide signal in QC samples over time. Hydrogen-Deuterium (H/D) exchange in the this compound stock or working solutions.1. Prepare fresh stock and working solutions of this compound from the original solid material. 2. Store solutions in a tightly sealed container at low temperatures. 3. Use aprotic and anhydrous solvents for solution preparation.[1]
Presence of unexpected ions in the mass spectrum of this compound. Degradation of the standard or presence of other impurities.1. Check the chemical purity of the standard using a suitable chromatographic method (e.g., LC-UV). 2. Ensure proper storage conditions to prevent degradation.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Butylphthalide in Plasma

This protocol provides a general method for the quantification of Butylphthalide in plasma using this compound as an internal standard. This method is based on techniques described for the analysis of Butylphthalide and its metabolites.[2][3]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (e.g., in methanol).

  • Add 300 µL of ice-cold acetonitrile or methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

Parameter Value
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Butylphthalide: To be optimized this compound: To be optimized
Collision Energy To be optimized
Dwell Time To be optimized

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Table 1: Typical Isotopic Purity Specifications
Compound Typical Isotopic Purity Notes
This compound≥ 98%Higher purity is recommended for sensitive assays to minimize cross-contribution to the analyte signal.
Table 2: Example MRM Transitions for LC-MS/MS Analysis
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Butylphthalide191.1e.g., 145.1Optimize
This compound200.2e.g., 154.1Optimize

Note: These values are illustrative and require empirical optimization on the specific mass spectrometer being used.

Visualizations

experimental_workflow Experimental Workflow for Butylphthalide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for Butylphthalide analysis using LC-MS/MS.

troubleshooting_tree Troubleshooting Cross-Contamination Issues start Inaccurate or Inconsistent Quantitative Results q1 Is there a high background signal for Butylphthalide in blanks spiked with IS? start->q1 a1_yes Analyze IS solution alone. Is unlabeled analyte present? q1->a1_yes Yes a1_no Investigate other sources of error: - Sample preparation variability - Instrument performance q1->a1_no No a2_yes Source is isotopic impurity. - Check CoA for purity specs. - Consider new, higher purity IS. a1_yes->a2_yes Yes a2_no Possible contamination of reagents or glassware. a1_yes->a2_no No q2 Is signal drift observed in QC samples over time? a1_no->q2 a3_yes Potential H/D exchange. - Prepare fresh IS solutions. - Use anhydrous, aprotic solvents. - Ensure proper storage. q2->a3_yes Yes a3_no Check for analyte degradation in the matrix. q2->a3_no No

Caption: Decision tree for troubleshooting cross-contamination.

References

Impact of pH on Butylphthalide-d9 stability and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the impact of pH on the stability and analysis of Butylphthalide-d9. The information is based on general principles of phthalide (B148349) chemistry and analytical best practices, as direct experimental data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the deuterated form of n-butylphthalide (NBP), a compound found in celery and used in research for its potential neuroprotective effects.[1][2] As a deuterated internal standard, the stability of this compound is critical for accurate quantification of NBP in biological matrices during pharmacokinetic and metabolic studies.[3] Degradation of the internal standard can lead to inaccurate and unreliable analytical results.

Q2: How does pH affect the stability of this compound?

This compound, like its non-deuterated counterpart, is a lactone (a cyclic ester). The lactone ring is susceptible to hydrolysis, which is the primary degradation pathway. This hydrolysis is significantly influenced by pH.

  • Acidic Conditions (pH < 4): In strongly acidic conditions, the rate of hydrolysis is generally slow. However, very low pH values should be evaluated for potential degradation during sample storage and preparation.

  • Neutral Conditions (pH 6-8): this compound is expected to be relatively stable in neutral to slightly acidic conditions. Many pharmaceutical compounds exhibit optimal stability in slightly acidic to neutral environments.[4]

  • Alkaline Conditions (pH > 8): In basic conditions, the lactone ring is highly susceptible to rapid, base-catalyzed hydrolysis.[1] This will open the lactone ring to form the corresponding hydroxy carboxylate salt, leading to a loss of the parent compound. Therefore, strongly alkaline conditions should be avoided.

Q3: What are the expected degradation products of this compound under different pH conditions?

The primary degradation product of this compound via hydrolysis is the deuterated analogue of 2-(1-hydroxybutyl)benzoic acid. This occurs through the cleavage of the ester bond in the lactone ring.

Q4: How does the pH of the mobile phase affect the analysis of this compound by LC-MS?

The pH of the mobile phase is a critical parameter in liquid chromatography-mass spectrometry (LC-MS) analysis.[5][6] It can significantly impact:

  • Retention Time and Selectivity: By altering the ionization state of the analyte and any co-eluting matrix components, pH can change the retention time and improve the separation from interferences.[5]

  • Peak Shape: Proper pH control can prevent peak tailing or splitting, leading to better resolution and more accurate integration.[7]

  • Ionization Efficiency in the Mass Spectrometer: The pH of the mobile phase affects the charge state of the analyte, which in turn influences its ionization efficiency in the MS source (e.g., electrospray ionization - ESI). For this compound, which does not have strongly acidic or basic functional groups, the mobile phase pH will primarily influence the overall analytical performance rather than the ionization of the molecule itself. Additives like formic acid or ammonium (B1175870) acetate (B1210297) are commonly used to control pH and improve ionization.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample storage or preparation. Ensure samples are stored at a slightly acidic to neutral pH (e.g., pH 4-7). Avoid prolonged exposure to strongly acidic or, especially, alkaline conditions.
Adsorption to container surfaces. Use polypropylene (B1209903) or silanized glass containers to minimize adsorption, particularly at acidic pH where the compound is less soluble.[9]
Poor peak shape (tailing, splitting) Secondary interactions with the stationary phase. Adjust the mobile phase pH. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can often improve peak shape for neutral compounds.[8]
Inappropriate mobile phase composition. Optimize the organic solvent and buffer concentration in the mobile phase.
Inconsistent analytical results Instability of the stock or working solutions. Prepare fresh stock and working solutions of this compound in a stable solvent (e.g., acetonitrile (B52724) or methanol) and store them at an appropriate temperature (e.g., -20°C). Verify the pH of any aqueous dilutions.
pH variability in the prepared samples. Use a consistent buffer system to control the pH of all samples and standards.[10]
Low signal intensity in LC-MS Suboptimal ionization in the MS source. Optimize the mobile phase pH and additives. Experiment with both positive and negative ionization modes. While this compound is neutral, adduct formation (e.g., with ammonium) in positive mode is common.

Illustrative Stability Data

The following table provides an example of the expected stability profile of a phthalide compound like this compound at different pH values. Note: This is not experimental data for this compound and should be used for illustrative purposes only.

pH Condition Expected Stability (Half-life) Primary Degradation Pathway
2Strongly AcidicHigh (Days to Weeks)Slow acid-catalyzed hydrolysis
4Moderately AcidicVery High (Weeks to Months)Minimal hydrolysis
7NeutralHigh (Days to Weeks)Slow neutral hydrolysis
10Moderately AlkalineLow (Hours)Rapid base-catalyzed hydrolysis
12Strongly AlkalineVery Low (Minutes)Very rapid base-catalyzed hydrolysis

Experimental Protocols

Protocol 1: pH Stability Study of this compound
  • Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 12 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Sample Preparation: Spike a known concentration of this compound into each buffer solution.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the samples by a validated stability-indicating LC-MS method to determine the remaining concentration of this compound.

  • Data Analysis: Calculate the degradation rate constant and half-life at each pH.

Protocol 2: General LC-MS Analysis of this compound
  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for both this compound and non-deuterated n-butylphthalide.

Visualizations

cluster_stability Impact of pH on this compound Stability cluster_conditions pH Conditions This compound\n(Lactone) This compound (Lactone) Degradation Product\n(Hydroxy Carboxylate) Degradation Product (Hydroxy Carboxylate) This compound\n(Lactone)->Degradation Product\n(Hydroxy Carboxylate) Hydrolysis Acidic (pH < 4) Acidic (pH < 4) Acidic (pH < 4)->this compound\n(Lactone) Generally Stable Neutral (pH 6-8) Neutral (pH 6-8) Neutral (pH 6-8)->this compound\n(Lactone) Relatively Stable Alkaline (pH > 8) Alkaline (pH > 8) Alkaline (pH > 8)->this compound\n(Lactone) Rapid Degradation

Caption: Logical relationship of pH's impact on this compound stability.

cluster_workflow Analytical Workflow for this compound Sample_Collection Sample Collection (e.g., Plasma, Urine) pH_Adjustment pH Adjustment & Internal Standard Spiking Sample_Collection->pH_Adjustment Sample_Preparation Sample Preparation (e.g., LLE, SPE) pH_Adjustment->Sample_Preparation LC_MS_Analysis LC-MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: A typical experimental workflow for the analysis of this compound.

References

Technical Support Center: Butylphthalide-d9 Mass Spec Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butylphthalide-d9 mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve high background noise issues, ensuring the acquisition of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in the mass spec analysis of this compound?

High background noise in the LC-MS/MS analysis of this compound can originate from several sources, broadly categorized as chemical, system-related, and sample-related.

  • Chemical Contamination: This is one of the most frequent culprits. Contaminants can be introduced from various sources, including solvents, reagents, sample containers, and even the laboratory environment. Common contaminants include plasticizers (e.g., phthalates), polymers (e.g., polyethylene (B3416737) glycol - PEG), and slip agents (e.g., erucamide).[1][2] Always use high-purity, LC-MS grade solvents and reagents to minimize this risk.[3]

  • LC-MS System Contamination: Residues can accumulate in the LC system (tubing, injector, column) and the mass spectrometer's ion source over time.[4] This can lead to a consistently high baseline. Column bleed, where the stationary phase of the column degrades and leaches into the mobile phase, can also contribute to background noise.[5]

  • Sample Matrix Effects: When analyzing this compound in complex biological matrices such as plasma or urine, endogenous components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and a noisy baseline.[4][6] Inadequate sample preparation is a primary cause of matrix effects.

  • Deuterated Standard Impurities: The this compound internal standard itself could be a source of noise if it contains unlabeled Butylphthalide or other impurities. It is crucial to use high-purity standards and verify their isotopic purity.[7][8]

  • Mobile Phase Issues: The composition and pH of the mobile phase can significantly impact background noise. The use of non-volatile buffers or contaminated additives can increase the baseline.[4] Inconsistent mixing of mobile phase components in gradient elution can also lead to a fluctuating baseline.[3]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of high background noise in your this compound analysis.

Guide 1: Systematic Identification of the Noise Source

If you are experiencing high background noise, the first step is to systematically isolate the source. This can be achieved by sequentially simplifying the system.

Experimental Protocol: Noise Source Isolation

  • Direct Infusion of Mobile Phase:

    • Disconnect the LC system from the mass spectrometer.

    • Directly infuse the prepared mobile phase into the mass spectrometer using a syringe pump.

    • Observation:

      • High Noise: The mobile phase is likely contaminated. Prepare fresh mobile phase using new, high-purity solvents and additives.

      • Low Noise: The mobile phase is clean. The source of the noise is likely the LC system or the sample.

  • LC-MS Analysis of a Blank Injection (No Column):

    • Reconnect the LC system to the mass spectrometer, but bypass the column with a union.

    • Inject a blank solvent (e.g., the initial mobile phase composition).

    • Observation:

      • High Noise: The contamination is originating from the LC system (e.g., solvent lines, pump, injector).

      • Low Noise: The LC system is likely clean. The column or the sample preparation process is the probable source of contamination.

  • LC-MS Analysis of a Blank Injection (With Column):

    • Install the analytical column.

    • Inject a blank solvent.

    • Observation:

      • High Noise: The column is contaminated or exhibiting significant bleed.

      • Low Noise: The noise is likely originating from the sample matrix or the sample preparation procedure.

graph TD { A[Start: High Background Noise] --> B{Direct Infusion of Mobile Phase}; B --> C{High Noise?}; C -->|Yes| D[Contaminated Mobile Phase]; D --> E[Prepare Fresh Mobile Phase]; C -->|No| F{Blank Injection without Column}; F --> G{High Noise?}; G -->|Yes| H[Contaminated LC System]; H --> I[Flush/Clean LC System]; G -->|No| J{Blank Injection with Column}; J --> K{High Noise?}; K -->|Yes| L[Contaminated Column/Column Bleed]; L --> M[Wash or Replace Column]; K -->|No| N[Sample Matrix or Prep Issue]; N --> O[Optimize Sample Preparation];

}

Figure 1: Systematic workflow for identifying the source of high background noise.

Guide 2: Mitigating Contamination from Solvents and Consumables

Contaminants from solvents and labware are a primary source of background noise.

Q: My baseline is showing persistent, non-specific high noise. What should I do?

A: This is often due to contaminated solvents or leaching from plastic consumables.

Troubleshooting Steps:

  • Solvent Quality: Always use LC-MS grade solvents and freshly prepared mobile phases.[3] Solvents left open can absorb contaminants from the lab air.

  • Glassware: Whenever possible, use glass volumetric flasks and containers. If plastics are necessary, use polypropylene (B1209903) (PP) as it is less prone to leaching than other plastics.

  • Cleaning Procedures: Thoroughly clean all glassware with a suitable laboratory detergent followed by rinsing with high-purity water and a final rinse with an organic solvent like methanol (B129727) or acetonitrile (B52724). Avoid using detergents that contain PEGs.

  • Common Contaminants: Be aware of common contaminants and their characteristic m/z values. This can help in identifying the source of the contamination.

Contaminant ClassCommon ExamplesTypical m/z in Positive ESIPotential Sources
Plasticizers Phthalates (e.g., Dibutyl phthalate)[M+H]+, [M+Na]+, [M+K]+Plastic tubing, sample vials, pipette tips, bottle caps
Polymers Polyethylene Glycol (PEG)Series of peaks with 44 Da spacingDetergents, cosmetics, some industrial lubricants
Slip Agents Erucamide, Oleamide[M+H]+, [M+Na]+Polypropylene tubes and containers[2]
Solvent Adducts Sodium, Potassium[M+Na]+, [M+K]+Glassware, mobile phase additives, sample matrix[2][9]
Guide 3: Addressing Matrix Effects and Sample Preparation

For analyses in biological fluids, proper sample preparation is critical to minimize background noise.

Q: I observe high background noise only when I inject my extracted biological samples. What should I consider?

A: This strongly suggests that components from the sample matrix are causing the interference. The solution is to improve your sample cleanup procedure.

Recommended Sample Preparation Techniques for this compound in Plasma:

  • Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile is commonly used to precipitate plasma proteins.[10][11] While effective, it may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This is often the best choice for minimizing matrix effects but requires more method development.[12]

Experimental Protocol: Protein Precipitation for this compound in Plasma

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: A typical protein precipitation workflow for plasma samples.

Guide 4: Optimizing Mass Spectrometer Parameters

Fine-tuning the mass spectrometer settings can significantly improve the signal-to-noise ratio for this compound.

Q: How can I optimize the MS parameters to reduce background noise for my this compound analysis?

A: Optimizing parameters such as cone voltage (declustering potential) and collision energy is crucial. It is recommended to optimize these for both Butylphthalide and its deuterated internal standard, this compound, as the optimal values may differ slightly.[13]

Experimental Protocol: MS Parameter Optimization via Direct Infusion

  • Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent mixture that mimics the mobile phase composition at the time of elution.

  • Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Cone Voltage (Declustering Potential) Optimization:

    • Set the collision energy to a nominal value (e.g., 15 eV).

    • Vary the cone voltage over a range (e.g., 10-80 V) and monitor the intensity of the precursor ion for this compound.

    • The optimal cone voltage is the one that gives the maximum intensity for the precursor ion.

  • Collision Energy Optimization:

    • Set the cone voltage to its optimized value.

    • Select the desired precursor-to-product ion transition for this compound.

    • Vary the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the product ion.

    • The optimal collision energy is the one that yields the highest intensity for the product ion.

ParameterTypical RangeEffect on Signal/Noise
Cone Voltage (V) 10 - 80Optimizes ion transmission from the source; too high can cause in-source fragmentation.
Collision Energy (eV) 5 - 50Controls the fragmentation of the precursor ion; optimal value maximizes product ion signal.
Capillary Voltage (kV) 2.0 - 4.5Affects the efficiency of electrospray ionization.
Desolvation Gas Flow (L/hr) 600 - 1000Aids in solvent evaporation; higher flow can reduce solvent cluster formation.
Desolvation Temperature (°C) 350 - 550Facilitates desolvation; too high can cause thermal degradation of the analyte.

This technical support guide provides a starting point for troubleshooting high background noise in this compound mass spec analysis. For more complex issues, consulting your instrument manufacturer's documentation and support services is recommended.

References

Technical Support Center: Butylphthalide-d9 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low sensitivity or signal loss of Butylphthalide-d9 during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low sensitivity or signal loss for this compound in LC-MS/MS analysis?

Low sensitivity or signal loss of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These issues can be broadly categorized as problems with the internal standard itself, matrix effects, suboptimal instrument parameters, or issues with sample preparation. Common culprits include:

  • Isotopic Instability: Back-exchange of deuterium (B1214612) atoms with protons from the solvent or matrix.

  • Purity Issues: Presence of unlabeled Butylphthalide in the deuterated standard.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the biological matrix.[1][2]

  • Suboptimal Mass Spectrometry (MS) and Liquid Chromatography (LC) Parameters: Inefficient ionization, fragmentation, or poor chromatographic separation.

  • Sample Preparation Inefficiencies: Poor extraction recovery or degradation of the analyte during preparation.

Q2: My this compound signal is inconsistent across my sample batch. What should I investigate first?

Inconsistent signal intensity for a deuterated internal standard across a batch often points to differential matrix effects or issues with the sample preparation process.[3] Start by examining the chromatography to ensure consistent co-elution of this compound with the native analyte in all samples. Variability in the sample matrix composition between wells can lead to differing degrees of ion suppression or enhancement. Also, review your sample preparation procedure for any steps that could introduce variability, such as inconsistent vortexing times or evaporation rates.

Q3: Can the position of the deuterium labels on this compound affect its stability?

Yes, the stability of the deuterium label is highly dependent on its molecular position.[3] Deuterium atoms on or adjacent to functional groups that can participate in chemical exchange, such as carbonyl groups, may be more susceptible to back-exchange with protons from the solvent, especially under acidic or basic conditions.[3] It is crucial to use a this compound standard where the labels are placed on stable positions of the molecule, such as an aromatic ring.[3]

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

A weak signal for your deuterated internal standard can compromise the accuracy and precision of your quantitative analysis. This guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low this compound Signal

Low_Signal_Workflow cluster_Start Start cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions start Low this compound Signal Observed check_ms 1. Verify MS Parameters start->check_ms check_lc 2. Evaluate LC Conditions check_ms->check_lc optimize_ms Optimize Ion Source & Fragmentation check_ms->optimize_ms Suboptimal parameters? check_sample_prep 3. Assess Sample Preparation check_lc->check_sample_prep optimize_lc Improve Chromatographic Peak Shape & Retention check_lc->optimize_lc Poor chromatography? check_standard 4. Investigate Internal Standard Integrity check_sample_prep->check_standard improve_recovery Enhance Extraction Efficiency check_sample_prep->improve_recovery Low recovery? verify_standard Check Purity & Stability of Standard check_standard->verify_standard Degradation or impurity?

Caption: A step-by-step workflow for troubleshooting low this compound signal intensity.

Detailed Steps:

  • Verify Mass Spectrometry (MS) Parameters:

    • Action: Infuse a solution of this compound directly into the mass spectrometer to ensure the instrument is properly tuned and calibrated for the correct precursor and product ions.

    • Rationale: This isolates the MS from the LC system to confirm that the low signal is not due to a fundamental issue with the mass detector or ion source.

  • Evaluate Liquid Chromatography (LC) Conditions:

    • Action: Inject a pure standard of this compound to assess peak shape, retention time, and response.

    • Rationale: Poor peak shape (e.g., broad or tailing peaks) can lead to a lower apparent signal intensity. Ensure the retention time is appropriate for the analytical run.

  • Assess Sample Preparation:

    • Action: Prepare a "post-extraction spiked" sample by adding this compound to a blank matrix extract just before analysis. Compare the signal to a neat standard of the same concentration.

    • Rationale: A significantly lower signal in the post-extraction spiked sample indicates ion suppression due to matrix effects. If the signal is comparable to the neat standard, the issue may be with the extraction recovery.

  • Investigate Internal Standard Integrity:

    • Action: Analyze a freshly prepared solution of this compound. If possible, compare it to a new lot of the standard.

    • Rationale: This helps to rule out degradation of the stock solution or issues with the purity of the internal standard.

Issue 2: Signal Loss or Drift During an Analytical Run

A progressive decrease in the this compound signal during a sequence of injections can indicate instability of the analyte under the analytical conditions or carryover effects.

Signal_Drift_Workflow cluster_Problem Problem cluster_Diagnosis Diagnosis cluster_Solution Solution problem Signal Loss or Drift During Run stability_check 1. Assess Analyte Stability in Autosampler problem->stability_check carryover_check 2. Check for System Carryover problem->carryover_check stabilize_sample Modify Sample Diluent or Temperature stability_check->stabilize_sample Instability Confirmed clean_system Optimize Wash Solvents & Injection Port Cleaning carryover_check->clean_system Carryover Detected

References

Technical Support Center: Calibrating Instrument Response for Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the calibration of instrument response for Butylphthalide-d9.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in quantitative analysis?

This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for 3-n-butylphthalide (NBP). In quantitative mass spectrometry, its primary role is to correct for variability during sample preparation and analysis. Since this compound is chemically almost identical to the analyte (NBP), it experiences similar matrix effects (ion suppression or enhancement), extraction recovery, and instrument response variability. By adding a known amount of this compound to all standards, quality controls, and samples, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.

Q2: My calibration curve for Butylphthalide is non-linear. What are the potential causes?

Non-linearity in your calibration curve, even when using this compound, can stem from several sources:

  • Inappropriate Concentration of Internal Standard: The concentration of this compound should be consistent across all samples and be within the linear range of the detector.

  • Analyte Concentration Range is Too Wide: The detector response may become non-linear at very high analyte concentrations.

  • Matrix Effects: Although this compound compensates for many matrix effects, severe ion suppression or enhancement can still lead to non-linearity, especially at the lower or upper ends of the calibration range.

  • Isotopic Contribution: The unlabeled analyte may be present as an impurity in the deuterated internal standard, causing a positive bias at low concentrations.

  • In-source Fragmentation: The deuterated internal standard could potentially undergo in-source fragmentation, which may interfere with the analyte signal.

Q3: I'm observing poor precision and accuracy in my quality control (QC) samples. What should I investigate?

Inconsistent results in QC samples often point to issues with sample preparation or chromatographic separation. Here's a troubleshooting workflow:

  • Verify Co-elution: Overlay the chromatograms of Butylphthalide and this compound. A significant shift in retention time between the two can lead to differential matrix effects and inaccurate correction.

  • Assess Sample Preparation: Inconsistent extraction recovery can lead to poor precision. Ensure that the sample preparation procedure, such as protein precipitation, is performed consistently for all samples.

  • Check for Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can cause inaccurate results.

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to confirm that this compound is adequately compensating for matrix effects.

Q4: The signal intensity of this compound is highly variable across my analytical run. Why is this happening?

An unstable internal standard signal can be due to:

  • Inconsistent Addition of Internal Standard: Ensure the same amount of this compound is added to every sample.

  • Degradation: this compound may be degrading in the sample matrix or on the autosampler. Investigate the stability of the compound under your experimental conditions.

  • Injector Issues: Problems with the autosampler can lead to variable injection volumes.

  • Ion Source Instability: A dirty or unstable ion source can cause fluctuating signal intensity.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Butylphthalide and/or this compound
  • Symptom: Chromatographic peaks for Butylphthalide and/or this compound are not symmetrical.

  • Possible Causes & Solutions:

    • Column Overload: Reduce the injection volume or dilute the sample.

    • Column Contamination: Flush the column or use a guard column.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. While Butylphthalide is not strongly ionizable, interactions with the stationary phase can still be pH-dependent.

    • Secondary Interactions: Residual silanols on the column can interact with the analytes, causing tailing. Consider using a column with better end-capping or adding a small amount of a competing base to the mobile phase.

Issue 2: Unexpectedly Low Signal Intensity for Butylphthalide
  • Symptom: The signal for Butylphthalide is much lower than expected, even at higher concentrations.

  • Possible Causes & Solutions:

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of Butylphthalide.

      • Improve Chromatographic Separation: Modify the gradient to better separate Butylphthalide from interfering matrix components.

      • Enhance Sample Cleanup: Use a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove interfering substances.

    • Poor Fragmentation: The collision energy in the mass spectrometer may not be optimized for Butylphthalide. Perform a compound optimization to determine the best fragmentation parameters.

    • Analyte Degradation: Butylphthalide may be unstable in the sample matrix or during the analytical run. Assess the stability of the analyte under your experimental conditions.

Quantitative Data

The following table summarizes typical calibration parameters for the analysis of 3-n-butylphthalide (NBP) using a deuterated internal standard in human plasma.

Parameter3-n-butylphthalide (NBP)Reference
Linearity Range3.00 - 800 ng/mL[1]
Lower Limit of Quantitation (LLOQ)3.00 ng/mL[1]
Inter-day AccuracyWithin ±15%[1]
Inter-day PrecisionWithin ±15%[1]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol describes the preparation of calibration standards and quality control (QC) samples for the quantification of 3-n-butylphthalide (NBP) in human plasma using this compound as an internal standard.

  • Stock Solutions:

    • Prepare a primary stock solution of NBP (e.g., 1 mg/mL) in a suitable organic solvent like methanol.

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

  • Working Standard Solutions:

    • Perform serial dilutions of the NBP primary stock solution with the solvent to create a series of working standard solutions at different concentrations.

  • Internal Standard Spiking Solution:

    • Dilute the this compound primary stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent. This will be the internal standard spiking solution.

  • Preparation of Calibration Standards:

    • To a set of blank plasma samples, spike the appropriate NBP working standard solution to achieve the desired calibration concentrations (e.g., ranging from 3 to 800 ng/mL).[1]

    • Add the this compound internal standard spiking solution to each calibration standard to a final concentration of, for example, 50 ng/mL.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the NBP working standard solutions.

    • Add the this compound internal standard spiking solution to each QC sample at the same concentration as the calibration standards.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a common method for extracting Butylphthalide from plasma samples.[1]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the this compound internal standard spiking solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (Standard, QC, or Unknown) add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation inject->chroma ms Mass Spectrometric Detection chroma->ms data Data Acquisition (Analyte/IS Ratio) ms->data cal_curve Generate Calibration Curve data->cal_curve calc_conc Calculate Analyte Concentration cal_curve->calc_conc

Caption: Experimental workflow for Butylphthalide quantification.

G start Poor Precision and Accuracy coelution Verify Co-elution of Butylphthalide & this compound start->coelution pass_coelution Co-elution OK? coelution->pass_coelution sample_prep Evaluate Sample Preparation Consistency pass_prep Prep Consistent? sample_prep->pass_prep carryover Check for Sample Carryover pass_carryover No Carryover? carryover->pass_carryover matrix_effects Assess Matrix Effects pass_matrix Matrix Effects Compensated? matrix_effects->pass_matrix pass_coelution->sample_prep Yes optimize_chroma Optimize Chromatography pass_coelution->optimize_chroma No pass_prep->carryover Yes standardize_prep Standardize Protocol pass_prep->standardize_prep No pass_carryover->matrix_effects Yes optimize_wash Optimize Wash Method pass_carryover->optimize_wash No improve_cleanup Improve Sample Cleanup pass_matrix->improve_cleanup No resolved Issue Resolved pass_matrix->resolved Yes optimize_chroma->resolved standardize_prep->resolved optimize_wash->resolved improve_cleanup->resolved

References

Best practices for preventing Butylphthalide-d9 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of Butylphthalide-d9. The guidance is based on the chemical properties of phthalides and general principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: The degradation of this compound is primarily influenced by exposure to non-optimal pH, oxygen, and light. Like other lactones, the ester group in the this compound molecule is susceptible to hydrolysis. Additionally, as an antioxidant, the molecule itself can be prone to oxidation. Photodegradation can also occur upon exposure to light.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on best practices for the non-deuterated form, Butylphthalide.

FormStorage TemperatureDurationRecommendations
Powder/Neat Oil -20°C≥ 4 yearsStore in a well-sealed, airtight container in the dark.
In Solvent -80°C1 yearUse an appropriate organic solvent such as DMSO. Purge with an inert gas.
(Organic)-20°C6 months
In Solvent Not Recommended< 1 dayPrepare fresh solutions before use. Sparingly soluble in aqueous buffers.[1]
(Aqueous)

Q3: How can I prepare stable solutions of this compound?

A3: For optimal stability, dissolve this compound in a suitable organic solvent like ethanol, DMSO, or dimethylformamide.[1] It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, to minimize the risk of oxidative degradation. For experiments requiring aqueous solutions, it is best to prepare them fresh immediately before use by first dissolving the compound in a small amount of an organic solvent and then diluting with the aqueous buffer.[1] Aqueous solutions of this compound should not be stored for more than one day.[1]

Q4: Is this compound sensitive to pH?

A4: Yes, the lactone ring in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. At neutral or basic pH, the lactone ring can open to form an inactive carboxylate.[2] To maintain the integrity of the lactone ring, it is advisable to work with this compound in neutral or slightly acidic conditions (pH < 7).

Troubleshooting Guides

Issue: Inconsistent experimental results or loss of compound activity.

  • Possible Cause 1: Degradation due to improper storage.

    • Recommended Action: Review your storage conditions against the recommended guidelines in the table above. Ensure that the compound, especially in solution, is stored at the correct temperature and protected from light and air.

  • Possible Cause 2: Hydrolysis of the lactone ring.

    • Recommended Action: If your experiments involve aqueous solutions, prepare them fresh for each experiment. Check the pH of your buffers; if possible, maintain a neutral or slightly acidic pH to minimize hydrolysis.

  • Possible Cause 3: Oxidative degradation.

    • Recommended Action: When preparing stock solutions, use solvents that have been purged with an inert gas. Store solutions in tightly sealed vials with minimal headspace to reduce exposure to oxygen.

Issue: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

    • Recommended Action: Perform a forced degradation study to identify potential degradation products. This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products using a stability-indicating analytical method.[3]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active substance.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound (Lactone) This compound (Lactone) Carboxylate_form Carboxylate_form This compound (Lactone)->Carboxylate_form Base (e.g., NaOH) Carboxylate_form->this compound (Lactone) Acid (e.g., HCl) This compound This compound Hydroxylated_Metabolites Hydroxylated_Metabolites This compound->Hydroxylated_Metabolites Oxidizing Agent (e.g., H2O2) Photodegradants Photodegradants This compound->Photodegradants Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Apply Stress Conditions->Photolytic Stress Analyze Samples (HPLC/LC-MS) Analyze Samples (HPLC/LC-MS) Acid Hydrolysis->Analyze Samples (HPLC/LC-MS) Base Hydrolysis->Analyze Samples (HPLC/LC-MS) Oxidation->Analyze Samples (HPLC/LC-MS) Thermal Stress->Analyze Samples (HPLC/LC-MS) Photolytic Stress->Analyze Samples (HPLC/LC-MS) Identify Degradation Products Identify Degradation Products Analyze Samples (HPLC/LC-MS)->Identify Degradation Products End End Identify Degradation Products->End

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3-n-Butylphthalide Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-n-butylphthalide (NBP), a compound investigated for its potential in treating ischemic stroke, is paramount. The choice of analytical method can significantly impact the reliability and efficiency of pharmacokinetic and metabolic studies. This guide provides a detailed comparison of two validated methods for the quantification of NBP in biological matrices: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Butylphthalide-d9), and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Performance Comparison

The selection of an analytical method hinges on a balance between sensitivity, specificity, and the resources available. The following table summarizes the key performance parameters of the two methods, providing a clear comparison to aid in your decision-making process.

ParameterLC-MS/MS with this compoundHPLC-UV with Ibuprofen
Linearity Range 3.00 - 800 ng/mL[1]25.625 - 1025.000 ng/mL[2]
Lower Limit of Quantitation (LLOQ) 3.00 ng/mL[1]25.625 ng/mL[2]
Accuracy Within ±15%[1]98.3 - 104.5%
Precision (RSD%) Within ±15%[1]Intra-day: 2.1 - 5.8% Inter-day: 3.4 - 7.2%
Internal Standard This compoundIbuprofen[2]
Detection Method Tandem Mass SpectrometryUltraviolet (UV) Detection at 228 nm[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key experiments cited in this guide.

LC-MS/MS Method with this compound

This method is ideal for studies requiring high sensitivity and specificity for the simultaneous quantification of NBP and its metabolites in human plasma.[1]

1. Sample Preparation:

  • A protein precipitation method is employed.[1]

  • To a plasma sample, an internal standard solution of this compound is added.

  • Methanol is used to precipitate the plasma proteins.

  • The sample is centrifuged, and the supernatant is collected for analysis.

2. Instrumental Analysis:

  • Chromatography: A gradient elution is performed using a mobile phase consisting of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate.[1]

  • Mass Spectrometry: The analysis is carried out using a tandem mass spectrometer with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions are monitored for NBP and this compound to ensure high selectivity.[3]

HPLC-UV Method with Ibuprofen

This method provides a robust and cost-effective alternative for the quantification of NBP, particularly when the analysis of metabolites is not required.[2]

1. Sample Preparation:

  • This protocol is described for mice tissue samples.[2]

  • Tissue is homogenized.

  • The internal standard, ibuprofen, is added to the homogenate.[2]

  • A liquid-liquid extraction is performed to isolate the analyte and internal standard.

  • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.[2]

2. Instrumental Analysis:

  • Chromatography: A reversed-phase HPLC column is used with an isocratic mobile phase.

  • Detection: The eluent is monitored using a UV detector at a wavelength of 228 nm.[2]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS_d9 Add this compound Internal Standard Plasma->Add_IS_d9 Precipitate Protein Precipitation (Methanol) Add_IS_d9->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Gradient Elution (Methanol/Acetonitrile/ Ammonium Acetate) Inject->Chromatography MS_Detection Tandem MS Detection (ESI) Chromatography->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the LC-MS/MS analysis of 3-n-butylphthalide.

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Add_IS Add Ibuprofen Internal Standard Homogenize->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporate Evaporation Extraction->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Chromatography Isocratic Elution Inject->Chromatography UV_Detection UV Detection (228 nm) Chromatography->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for the HPLC-UV analysis of 3-n-butylphthalide.

References

A Head-to-Head Comparison: Butylphthalide-d9 Versus Alternative Internal Standards for N-butylphthalide (NBP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of N-butylphthalide (NBP), the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. This guide provides an objective comparison between the deuterated internal standard, Butylphthalide-d9, and other potential alternatives, supported by experimental data from published studies.

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, NBP. This guide will explore the performance characteristics of this compound in a highly sensitive LC-MS/MS method and contrast it with the use of a structurally unrelated internal standard, propranolol (B1214883), in a UPLC-UV method for related analytes.

The Gold Standard: this compound in LC-MS/MS Analysis of NBP

The use of a deuterated internal standard like this compound is the preferred method for the precise quantification of NBP in complex biological matrices such as human plasma.[1] Its key advantage lies in its ability to co-elute with NBP, experiencing the same matrix effects and ionization suppression or enhancement, which allows for highly accurate and precise measurements.[1]

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of NBP and its major metabolites in human plasma utilized deuterated internal standards for all analytes to effectively compensate for matrix effects.[1] This approach ensures the highest level of data integrity, which is crucial for pharmacokinetic studies and clinical trials.

An Alternative Approach: Structurally Unrelated Internal Standards

In some analytical scenarios, particularly when a deuterated analog is unavailable or for different detection techniques like UV, a structurally unrelated compound may be employed as an internal standard. For the analysis of NBP metabolites in human urine, propranolol has been used as an internal standard with UPLC-UV detection.[2] While this approach can provide a degree of normalization, it is generally less effective than a deuterated standard for mass spectrometry-based methods. This is because a structurally unrelated internal standard will have different chromatographic behavior and will not experience the same matrix effects as the analyte of interest.

Performance Data at a Glance: A Comparative Overview

To facilitate a clear comparison, the following table summarizes the validation parameters for the analytical methods employing either this compound (for NBP in plasma by LC-MS/MS) or propranolol (for NBP metabolites in urine by UPLC-UV).

Performance MetricLC-MS/MS with this compound for NBP in Plasma[1]UPLC-UV with Propranolol for NBP Metabolites in Urine[2]
Linearity Range 3.00 - 800 ng/mLNot explicitly stated for NBP, but for metabolites: 4.85 µM - 388 µM and 4.55 µM - 364 µM
Lower Limit of Quantification (LLOQ) 3.00 ng/mLNot applicable for NBP
Intra-day Precision (%RSD) Within ±15%Not explicitly stated
Inter-day Precision (%RSD) Within ±15%Not explicitly stated
Accuracy Within ±15%Not explicitly stated

Experimental Protocols

Method 1: LC-MS/MS Quantification of NBP in Human Plasma with this compound Internal Standard

This method is ideal for its high sensitivity and selectivity, making it well-suited for bioanalytical studies that require low detection limits and high accuracy.[1]

Sample Preparation (Protein Precipitation):

  • To a plasma sample, add a known amount of this compound working solution.

  • Precipitate proteins by adding methanol.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.[1]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column for the separation of NBP and its metabolites.

  • Mobile Phase: A gradient elution using a mixture of methanol-acetonitrile and 5 mM ammonium (B1175870) acetate.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple reaction monitoring (MRM) was used for quantification. For NBP, the transition m/z 191→145 was monitored.[2] The corresponding transition for this compound would be monitored simultaneously.

Method 2: UPLC-UV Quantification of NBP Metabolites in Human Urine with Propranolol Internal Standard

This method provides a more accessible approach for quantification when a mass spectrometer is not available, though it is not specific to NBP itself and is less sensitive than LC-MS/MS.[2]

Sample Preparation:

  • Details on the sample preparation for the UPLC-UV method with propranolol were not extensively described in the available resources but would typically involve dilution and filtration of the urine sample.

Chromatographic Conditions:

  • UPLC System: A UPLC system with a UV detector.

  • Detection: UV detection at 230 nm.[2]

  • Internal Standard: Propranolol was used at a concentration of 22.6 µM.[2]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both methods.

LC-MS/MS Workflow with this compound cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: LC-MS/MS workflow for NBP quantification using this compound.

UPLC-UV Workflow with Propranolol cluster_prep_uv Sample Preparation cluster_analysis_uv Analysis urine Urine Sample add_is_uv Add Propranolol urine->add_is_uv prepare Sample Dilution/Filtration add_is_uv->prepare uplc UPLC Separation prepare->uplc uv UV Detection (230 nm) uplc->uv quant_uv Quantification uv->quant_uv

Caption: UPLC-UV workflow for NBP metabolite quantification using propranolol.

Conclusion

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Butylphthalide-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for the highest fidelity in bioanalytical data is paramount. In the quantitative analysis of 3-n-butylphthalide (NBP), a promising therapeutic agent for ischemic stroke, the choice of internal standard is a critical factor that directly impacts the reliability of pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of the performance of a deuterated internal standard, Butylphthalide-d9, against a non-deuterated alternative, supported by published experimental data.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the "gold standard" in mass spectrometry-based bioanalysis. By incorporating deuterium (B1214612) atoms, the internal standard becomes chemically identical to the analyte, 3-n-butylphthalide, but isotopically distinct. This near-perfect analogy allows it to meticulously track the analyte through every stage of the analytical process—from sample extraction to ionization in the mass spectrometer—effectively compensating for variations and enhancing the accuracy and precision of the measurement.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard is most evident when examining the key validation parameters of accuracy and precision in a bioanalytical method. The following tables summarize the performance data from two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 3-n-butylphthalide: one employing a deuterated internal standard in human plasma and the other using a non-deuterated internal standard (senkyunolide I) in rat plasma.

Table 1: Accuracy and Precision Data for 3-n-Butylphthalide Quantification using a Deuterated Internal Standard in Human Plasma

AnalyteSpiked Concentration (ng/mL)Measured Concentration (mean ± SD, n=6)Accuracy (%)Precision (CV, %)
3-n-Butylphthalide 3.00 (LLOQ)3.05 ± 0.21101.76.9
6.00 (Low QC)6.18 ± 0.35103.05.7
120 (Medium QC)115.8 ± 5.196.54.4
640 (High QC)652.8 ± 23.4102.03.6

Data extracted from a study by Diao et al. (2013) which utilized a deuterated internal standard for the simultaneous quantitation of NBP and its metabolites in human plasma.[1]

Table 2: Accuracy and Precision Data for 3-n-Butylphthalide Quantification using a Non-Deuterated Internal Standard (Senkyunolide I) in Rat Plasma

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Precision (CV, %)
3-n-Butylphthalide 0.5 (LLOQ)98.612.4
1.0 (Low QC)102.58.7
50.0 (Medium QC)99.25.4
800.0 (High QC)101.83.1

Data extracted from a study that employed senkyunolide I as the internal standard for the determination of NBP and its metabolite in rat plasma. While the species differs, this data provides a representative example of a non-deuterated internal standard method.

As the data illustrates, both methods demonstrate acceptable accuracy and precision within the generally accepted limits for bioanalytical method validation (±15% for accuracy and ≤15% for precision). However, the method employing the deuterated internal standard exhibits a trend towards better precision, particularly at the lower limit of quantification (LLOQ). This enhanced precision is a hallmark of deuterated standards, which can more effectively compensate for matrix effects and other sources of variability.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for a comprehensive comparison. The following sections outline the key aspects of the analytical methods from which the comparative data were derived.

Method 1: Quantification of 3-n-Butylphthalide with a Deuterated Internal Standard in Human Plasma

This method was developed for the simultaneous determination of NBP and its four major metabolites in human plasma.

Sample Preparation:

  • To 100 µL of human plasma, the deuterated internal standards for NBP and its metabolites were added.

  • Protein precipitation was performed by adding methanol.

  • Following centrifugation, the supernatant was analyzed by LC-MS/MS.

Liquid Chromatography:

  • Column: Not specified in the provided abstract.

  • Mobile Phase: A gradient elution with a mobile phase consisting of methanol-acetonitrile-5 mM ammonium (B1175870) acetate (B1210297) was used.[1]

  • Flow Rate: Not specified in the provided abstract.

Mass Spectrometry:

  • Instrument: A tandem mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes. NBP was monitored in positive ESI mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Quantification of 3-n-Butylphthalide with a Non-Deuterated Internal Standard (Senkyunolide I) in Rat Plasma

This method was developed for the simultaneous determination of NBP and its metabolite, 10-hydroxy-NBP, in rat plasma.

Sample Preparation:

  • To the rat plasma samples, the internal standard (senkyunolide I) was added.

  • The analytes and IS were extracted from the plasma using a mixture of ethyl acetate and ethyl ether (1:5, v/v).[2]

  • The organic layer was evaporated to dryness and the residue was reconstituted for analysis.

Liquid Chromatography:

  • Column: ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 μm).[2]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[2]

  • Flow Rate: 0.3 mL/min.[2]

Mass Spectrometry:

  • Instrument: A tandem mass spectrometer.

  • Ionization Mode: Not explicitly stated for NBP, but MS detection was used.

  • Detection: Selective Reaction Monitoring (SRM) with the precursor-to-product ion transition of m/z 191.1 > 145.1 for NBP.[2]

Visualizing the Analytical Workflow

To further elucidate the experimental process, the following diagram illustrates a typical bioanalytical workflow for the quantification of 3-n-butylphthalide using an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Non-Deuterated) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Injection evap_recon->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM/SRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Bioanalytical workflow for 3-n-butylphthalide quantification.

Conclusion

The data presented in this guide unequivocally supports the status of deuterated internal standards, such as this compound, as the superior choice for the bioanalysis of 3-n-butylphthalide. While methods employing non-deuterated internal standards can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard consistently provides a higher degree of precision. This is primarily due to its ability to more accurately mimic the behavior of the analyte, thereby providing more effective correction for analytical variability. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard translates to higher quality, more reliable data, which is the bedrock of sound scientific and clinical decision-making.

References

The Gold Standard for Butylphthalide Bioanalysis: A Comparative Guide to Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-n-butylphthalide (NBP) in biological matrices is paramount for robust pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard is a critical factor influencing the reliability of bioanalytical data. This guide provides an objective comparison of Butylphthalide-d9, a stable isotope-labeled (SIL) internal standard, with alternative standards, supported by experimental data and detailed methodologies.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte of interest.

Performance Comparison: this compound vs. Structural Analog

Experimental data from various analytical methodologies demonstrate the performance of different internal standards in the quantification of 3-n-butylphthalide. The following table summarizes key performance characteristics, highlighting the advantages of using a deuterated internal standard like this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method compared to a structural analog, ibuprofen (B1674241), used in high-performance liquid chromatography (HPLC) methods.

ParameterButylphthalide with this compound (LC-MS/MS)Butylphthalide with Ibuprofen (HPLC-Fluorescence)Butylphthalide with Ibuprofen (HPLC-UV)
Linearity Range 3.00 - 800 ng/mL21.2 - 4240 ng/mL25.625 - 1025 ng/mL
Lower Limit of Quantitation (LLOQ) 3.00 ng/mL21.2 ng/mL25.625 ng/mL
Matrix Human PlasmaRabbit PlasmaMice Tissue
Intra-day Precision (%RSD) Within ±15%3.6 - 8.9%Not Reported
Inter-day Precision (%RSD) Within ±15%< 8.0%Not Reported
Accuracy Within ±15%Mean Recovery: 101.0%Not Reported

As illustrated in the table, the use of a deuterated internal standard in an LC-MS/MS method for the analysis of 3-n-butylphthalide in human plasma provides a lower limit of quantitation and a well-defined range of linearity. The precision and accuracy are also maintained within the stringent limits recommended by regulatory guidelines. While HPLC methods with a structural analog like ibuprofen can provide adequate quantification, they may have higher limits of quantitation and the internal standard may not perfectly compensate for matrix effects and variability during sample processing as effectively as a stable isotope-labeled standard.

Experimental Protocols

A robust and validated bioanalytical method is essential for reliable data. The following is a representative experimental protocol for the determination of linearity and range of 3-n-butylphthalide in human plasma using this compound as an internal standard, based on established bioanalytical method validation guidelines.

Protocol: Linearity and Range Determination of 3-n-Butylphthalide in Human Plasma by LC-MS/MS

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-n-butylphthalide in a suitable organic solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same organic solvent.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration.

2. Preparation of Calibration Standards:

  • Spike a known volume of blank human plasma with the analyte working solutions to prepare a minimum of six to eight non-zero calibration standards covering the expected concentration range.

  • A blank sample (plasma without analyte or internal standard) and a zero sample (plasma with internal standard only) should also be prepared.

3. Sample Preparation (Protein Precipitation):

  • To an aliquot of each calibration standard, quality control (QC) sample, and study sample, add the internal standard working solution.

  • Precipitate the plasma proteins by adding a precipitating agent (e.g., methanol (B129727) or acetonitrile).

  • Vortex mix and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared samples into an LC-MS/MS system.

  • Chromatographic Conditions: Use a suitable C18 column with a gradient mobile phase (e.g., a mixture of methanol, acetonitrile, and an aqueous buffer like ammonium (B1175870) acetate) to achieve chromatographic separation of the analyte and internal standard.

  • Mass Spectrometric Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both 3-n-butylphthalide and this compound.

5. Data Analysis and Acceptance Criteria:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a linear regression model (typically with a weighting factor of 1/x or 1/x²) to the calibration curve.

  • The linearity of the method is demonstrated if the correlation coefficient (r²) is ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the biological context of 3-n-butylphthalide, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Blank Plasma C Spiking A->C B Analyte & IS Stock Solutions B->C D Protein Precipitation C->D E Centrifugation D->E F Supernatant Transfer E->F G Injection F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration I->J K Calculate Area Ratios J->K L Generate Calibration Curve K->L M Determine Linearity & Range L->M

Caption: Workflow for Linearity and Range Determination.

G cluster_stress Oxidative Stress cluster_nbp Intervention cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome ROS ROS Nrf2 Nrf2 ROS->Nrf2 induces NBP 3-n-Butylphthalide NBP->Nrf2 activates TLR4 TLR4/MyD88/NF-κB NBP->TLR4 inhibits ARE ARE Nrf2->ARE translocates to Antioxidant Antioxidant Enzymes ARE->Antioxidant promotes transcription of Antioxidant->ROS scavenges Neuroprotection Neuroprotection Antioxidant->Neuroprotection Inflammation Neuroinflammation TLR4->Inflammation promotes Inflammation->Neuroprotection counteracts

Caption: NBP's Neuroprotective Signaling Pathways.[1][2]

References

Quantitative Analysis of Butylphthalide: A Comparative Guide to Bioanalytical Methods Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated bioanalytical methods for the quantification of Butylphthalide (NBP) in plasma, with a focus on the use of deuterated internal standards to ensure accuracy and precision. The data presented is compiled from peer-reviewed studies, offering a valuable resource for method selection and development in pharmacokinetic and other drug development studies. While the use of deuterated internal standards for Butylphthalide is well-documented, specific performance data for Butylphthalide-d9 was not explicitly available in the reviewed literature. The following data is based on methods employing closely related deuterated analogs of Butylphthalide.

Performance Comparison of Analytical Methods

The selection of an analytical technique can significantly impact the sensitivity and throughput of Butylphthalide quantification. Below is a summary of the performance characteristics of two distinct methods that utilize deuterated internal standards.

ParameterMethod 1: LC-MS/MSMethod 2: SFC-MS/MS
Analyte 3-n-butylphthalide (NBP)3-n-butylphthalide (NBP)
Internal Standard Deuterated NBPNot Specified
Biological Matrix Human PlasmaBeagle Dog Plasma
Lower Limit of Quantification (LLOQ) 3.00 ng/mL[1][2]1.02 ng/mL[3]
Linear Range 3.00 - 800 ng/mL[1][2]1.02 - 1021.00 ng/mL[3]
Sample Preparation Protein Precipitation (Methanol-induced)[1]Protein Precipitation (Methanol)[3]
Chromatography Liquid ChromatographySupercritical Fluid Chromatography
Total Run Time Not Specified1.5 min per sample[3]

Experimental Workflows

The general workflow for the quantification of Butylphthalide in plasma using a deuterated internal standard and LC-MS/MS is a multi-step process designed to ensure accurate and reproducible results.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Methanol) B->C D Centrifugation C->D E Supernatant Collection D->E F Injection into LC System E->F G Chromatographic Separation (e.g., C18 column) F->G H Ionization (Electrospray - ESI) G->H I Mass Spectrometric Detection (MRM Mode) H->I J Peak Integration for Butylphthalide & this compound I->J K Calculation of Peak Area Ratio J->K L Quantification using Calibration Curve K->L M Result Reporting L->M

Caption: Experimental workflow for Butylphthalide quantification.

Detailed Experimental Protocols

The following are detailed experimental protocols adapted from the cited literature for the quantification of Butylphthalide in plasma.

Method 1: LC-MS/MS for Butylphthalide in Human Plasma[1][2]
  • Sample Preparation:

    • To a plasma sample, add the deuterated internal standard solution.

    • Induce protein precipitation by adding methanol.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Liquid Chromatography:

    • Mobile Phase: A gradient elution using a mobile phase consisting of methanol-acetonitrile-5 mM ammonium (B1175870) acetate (B1210297) was employed.[1]

    • The specific gradient conditions and column type were optimized to achieve baseline separation of Butylphthalide and its metabolites.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), with polarity switching. Butylphthalide was monitored in positive ESI mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) was used for quantification.

Method 2: SFC-MS/MS for Butylphthalide in Beagle Dog Plasma[3]
  • Sample Preparation:

    • Plasma samples were prepared by protein precipitation with methanol.[3]

  • Supercritical Fluid Chromatography:

    • Column: ACQUITY UPC2TM HSS-C18 SB column (3 mm × 100 mm, 1.8 μm).[3]

    • Column Temperature: 50°C.[3]

    • Mobile Phase: Supercritical carbon dioxide/methanol (90:10, v/v).[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Compensation Solvent: Methanol at a flow rate of 0.2 mL/min.[3]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI).[3]

    • Detection: The specific mass transitions for Butylphthalide were monitored for quantification.[3]

References

Navigating the Matrix: A Comparative Guide to Butylphthalide-d9 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds in biological matrices is a cornerstone of robust pharmacokinetic and bioequivalence studies. However, the inherent complexity of these matrices can significantly impact analytical results, a phenomenon known as the matrix effect. This guide provides a comprehensive comparison of methodologies to assess and mitigate the matrix effect in the quantification of Butylphthalide-d9, a deuterated internal standard crucial for the accurate measurement of the neuroprotective agent 3-n-butylphthalide (NBP).

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1] Its chemical and physical properties are nearly identical to the analyte, allowing it to co-elute and experience similar ionization suppression or enhancement, thereby providing effective compensation for matrix-induced variability.[2][3] However, regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough validation of the bioanalytical method, including a rigorous assessment of the matrix effect to ensure data integrity.[4][5][6]

Experimental Data Comparison

The following tables present representative data illustrating the assessment of the matrix effect on this compound quantification in human plasma and urine, comparing two common sample preparation techniques: protein precipitation (PPT) and solid-phase extraction (SPE).

Table 1: Matrix Effect Assessment of this compound in Human Plasma

Sample PreparationAnalyte Concentration (ng/mL)Matrix Factor (MF)IS Normalized Matrix FactorCV (%) of IS-Normalized MF
Protein Precipitation100.820.994.8
5000.790.984.2
Solid-Phase Extraction100.951.012.1
5000.931.001.9

This representative data indicates that while protein precipitation leads to a more pronounced matrix effect (ion suppression, as MF < 1), the use of this compound effectively compensates for it, bringing the IS-normalized matrix factor close to 1 with a low coefficient of variation (CV). Solid-phase extraction demonstrates a cleaner extract with a matrix factor closer to 1 and even tighter precision.

Table 2: Matrix Effect Assessment of this compound in Human Urine

Sample PreparationAnalyte Concentration (ng/mL)Matrix Factor (MF)IS Normalized Matrix FactorCV (%) of IS-Normalized MF
Dilute-and-Shoot250.751.026.3
10000.711.015.9
Solid-Phase Extraction250.921.002.5
10000.900.992.2

Human urine is a notoriously complex matrix, often exhibiting significant and variable matrix effects.[7] The "dilute-and-shoot" method, while simple, can result in substantial ion suppression. As shown in the table, this compound is critical for normalizing the response. SPE once again provides a more effective cleanup, resulting in a less pronounced matrix effect and improved precision.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays.

Protocol 1: Matrix Effect Assessment Using the Post-Extraction Spike Method

This quantitative approach is the industry standard for evaluating matrix effects.[8]

  • Sample Sets Preparation:

    • Set A (Neat Solution): Prepare a standard solution of Butylphthalide and this compound in a neat solvent (e.g., mobile phase) at low and high concentrations.

    • Set B (Post-Extraction Spike): Obtain blank biological matrix (plasma or urine) from at least six different sources.[2] Process these blank samples using the chosen sample preparation method (PPT or SPE). Spike the resulting extracts with Butylphthalide and this compound to the same final concentrations as in Set A.

  • LC-MS/MS Analysis: Analyze the samples from both sets.

  • Calculation:

    • Matrix Factor (MF): Calculate for each matrix source by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: Divide the Matrix Factor of the analyte by the Matrix Factor of the internal standard (this compound).

    • Coefficient of Variation (CV%): Calculate the CV of the IS-normalized matrix factors across the different matrix sources. According to regulatory guidelines, this value should not exceed 15%.[3]

Protocol 2: Sample Preparation Methods

a) Protein Precipitation (PPT) for Plasma:

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (B52724) containing this compound.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) for Plasma and Urine:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma or urine sample (spiked with this compound).

  • Washing: Wash the cartridge with an appropriate solvent to remove interfering components.

  • Elution: Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizing the Workflow and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental and biological processes.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation Blank Matrix Blank Matrix Extraction Extraction Blank Matrix->Extraction Set B Spiked Matrix Spiked Matrix Post-Spike Extract Post-Spike Extract Extraction->Post-Spike Extract LC_MS LC-MS/MS System Post-Spike Extract->LC_MS Spiked Extract Spiked Extract Data Data LC_MS->Data MF Matrix Factor (MF) Data->MF IS_MF IS-Normalized MF MF->IS_MF CV CV% IS_MF->CV Neat Solution Neat Solution Neat Solution->LC_MS Set A

Workflow for Matrix Effect Assessment.

cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) NBP 3-n-Butylphthalide (NBP) M3_1 3-hydroxy-NBP (M3-1) NBP->M3_1 Hydroxylation (CYP450s) M3_2 10-hydroxy-NBP (M3-2) NBP->M3_2 Hydroxylation (CYP450s) Glucuronides Glucuronide Conjugates M3_1->Glucuronides Glucuronidation Sulfates Sulfate Conjugates M3_1->Sulfates Sulfation M2 10-keto-NBP (M2) M3_2->M2 Oxidation M5_2 NBP-11-oic acid (M5-2) M3_2->M5_2 Oxidation M3_2->Glucuronides Glucuronidation M3_2->Sulfates Sulfation M5_2->Glucuronides Glucuronidation

Metabolic Pathway of 3-n-butylphthalide.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Butylphthalide-d9 and Non-Deuterated Butylphthalide in MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of n-butylphthalide (NBP), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective, data-driven comparison of the performance of deuterated Butylphthalide-d9 versus non-deuterated alternatives in mass spectrometry (MS) analysis, underscoring the superiority of stable isotope-labeled standards in modern bioanalytical workflows.

N-butylphthalide, a lipophilic small molecule, presents unique challenges in quantitative analysis due to its susceptibility to matrix effects and variability in extraction recovery. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard to mitigate these issues, ensuring the highest levels of accuracy and precision.

The Pivotal Role of Internal Standards in Mass Spectrometry

Quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) relies on the principle that the instrument's response is proportional to the analyte's concentration. However, this relationship can be skewed by numerous factors throughout the analytical process. An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to normalize the analyte's response and correct for these variations.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the preferred choice in LC-MS-based bioanalysis.[1] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit nearly identical extraction recovery and ionization efficiency. This close similarity allows for the most effective correction of matrix effects.[2]

Head-to-Head Comparison: this compound vs. Non-Deuterated Internal Standards

The advantages of using this compound over a non-deuterated internal standard, such as a structural analog, are evident in several key performance metrics of a bioanalytical method. A comprehensive study by Diao et al. (2013) on the simultaneous quantitation of NBP and its major metabolites in human plasma highlights the exceptional performance achievable with deuterated internal standards.[3]

Data Presentation: Performance Metrics

The following table summarizes the validation parameters for the LC-MS/MS method for n-butylphthalide using a deuterated internal standard (NBP-d9), as reported by Diao et al. (2013).[3] This data exemplifies the high level of accuracy and precision that is characteristic of methods employing stable isotope-labeled internal standards.

Parametern-Butylphthalide (NBP)
Linear Range 3.00 - 800 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 3.00 ng/mL
Intra-day Precision (%RSD) 2.1 - 4.5%
Inter-day Precision (%RSD) 3.8 - 6.2%
Intra-day Accuracy (%Bias) -2.7 to 3.3%
Inter-day Accuracy (%Bias) -1.7 to 4.3%
Mean Recovery 85.2%
Matrix Effect Compensated by IS

While the study by Diao et al. does not provide a direct comparative dataset using a non-deuterated IS for NBP, the exceptional performance metrics achieved are a testament to the efficacy of the deuterated standard. For lipophilic compounds like NBP, analyses without a SIL-IS are often plagued by significant matrix effects and variable recovery, leading to poorer precision and accuracy.

The Underlying Principles: Why Deuterated Standards Excel

The superiority of this compound stems from its ability to perfectly mimic the behavior of the non-deuterated analyte throughout the analytical process.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Analyte Analyte Extraction Extraction Analyte->Extraction This compound (IS) This compound (IS) This compound (IS)->Extraction Co-elution Co-elution Extraction->Co-elution Variable Recovery Ionization Ionization Co-elution->Ionization Detection Detection Ionization->Detection Ionization->Detection Matrix Effects (Ion Suppression/Enhancement) Ratio Calculation Ratio Calculation Detection->Ratio Calculation [Analyte Signal] / [IS Signal] Accurate Quantification Accurate Quantification Ratio Calculation->Accurate Quantification

Logical workflow for accurate quantification using a deuterated internal standard.

As depicted in the diagram, both the analyte and this compound are subjected to the same potential for loss during extraction and the same matrix-induced variations in ionization. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to a highly accurate and precise final concentration.

Experimental Protocols

A robust and reliable method for the simultaneous quantification of n-butylphthalide and its metabolites in human plasma has been developed and validated using deuterated internal standards.[3] The following is a summary of the experimental protocol.

Sample Preparation
  • Spiking: To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution containing this compound.

  • Protein Precipitation: Add 400 µL of methanol (B129727) to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: Agilent 1200 Series HPLC

  • Column: Zorbax SB-C18 column (2.1 x 100 mm, 3.5 µm)

  • Mobile Phase: A gradient of methanol-acetonitrile and 5 mM ammonium (B1175870) acetate.

  • Flow Rate: 0.6 mL/min

  • MS System: Agilent 6460 Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), with polarity switching.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

The following diagram illustrates the general experimental workflow:

start Start: Plasma Sample spike Spike with this compound IS start->spike precipitate Protein Precipitation (Methanol) spike->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge transfer Transfer Supernatant vortex_centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Data Analysis & Quantification inject->quantify end End: Accurate Concentration quantify->end

Experimental workflow for Butylphthalide analysis in plasma.

Conclusion

The use of this compound as an internal standard in the MS analysis of n-butylphthalide offers unparalleled advantages in terms of accuracy, precision, and reliability. By effectively compensating for matrix effects and variability in sample recovery, this compound ensures the generation of high-quality, defensible data. For researchers and professionals in the field of drug development and bioanalysis, the adoption of stable isotope-labeled internal standards is not merely a best practice but a necessity for achieving robust and accurate quantitative results.

References

A Comparative Guide to Analytical Methods for Butylphthalide Quantification Using Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of therapeutic agents is a cornerstone of successful research. 3-n-butylphthalide (NBP) is a compound of significant interest, particularly in the context of cerebrovascular diseases. To ensure the reliability of pharmacokinetic and metabolic studies of NBP, a stable isotope-labeled internal standard, Butylphthalide-d9, is frequently employed to correct for analytical variability. This guide provides a detailed comparison of two prominent analytical techniques for the quantification of NBP: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This comparison is based on published experimental data, offering an objective overview of each method's performance characteristics and detailed protocols. The use of this compound as an internal standard is a common thread in ensuring the accuracy and precision of these methods.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision, often dictated by the required sensitivity, selectivity, and the complexity of the biological matrix being analyzed. Below is a summary of the performance characteristics of a validated LC-MS/MS method and an HPLC-UV method for the analysis of 3-n-butylphthalide.

ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 3.00 - 800 ng/mL25.625 - 1025.000 ng/mL
Lower Limit of Quantitation (LLOQ) 3.00 ng/mL[1]25.625 ng/mL[2][3]
Precision (Intra-day and Inter-day) Within ±15%[1]Intra-day RSDs: 3.6 to 8.9%Inter-day RSDs: within 8.0%[4]
Accuracy (Intra-day and Inter-day) Within ±15%[1]Mean Recovery: 101.0%[4]
Internal Standard Deuterated internal standards (including this compound)[1]Ibuprofen[2][3]
Detection Method Tandem Mass Spectrometry[1]Ultraviolet (UV) Detection at 228 nm[2][3] or Fluorescence Detection[4]

Experimental Protocols

A detailed understanding of the experimental procedure is essential for replicating and cross-validating analytical methods. The following sections outline the methodologies for the LC-MS/MS and HPLC-UV analysis of 3-n-butylphthalide.

LC-MS/MS Method for Simultaneous Quantitation of 3-n-butylphthalide and its Metabolites

This method was developed for the simultaneous determination of NBP and its four major metabolites in human plasma, utilizing deuterated internal standards to compensate for matrix effects[1].

1. Sample Preparation:

  • Plasma samples are subjected to protein precipitation induced by methanol[1].

2. Chromatographic Conditions:

  • Chromatography System: Liquid Chromatography[1].

  • Mobile Phase: A gradient elution using a mobile phase composed of methanol-acetonitrile-5 mM ammonium (B1175870) acetate[1].

  • Separation: The method is designed to achieve baseline separation of two isomeric metabolites[1].

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A tandem mass spectrometer[1].

  • Ionization Mode: To enhance sensitivity, some metabolites are monitored in negative electrospray ionization (ESI) mode, while NBP and others are monitored in positive ESI mode within different time windows of the chromatographic run[1].

HPLC-UV Method for the Determination of 3-n-butylphthalide

This method provides a robust approach for quantifying NBP in biological tissues[2][3].

1. Sample Preparation:

  • The specific details of sample preparation for tissue analysis would involve homogenization and extraction steps, which are standard procedures in bioanalysis.

2. Chromatographic Conditions:

  • Chromatography System: High-Performance Liquid Chromatography[2][3].

  • Column: A reversed-phase column[2].

  • Detection: Ultraviolet (UV) detection at a wavelength of 228 nm[2][3].

  • Internal Standard: Ibuprofen is used as the internal standard[2][3].

Visualization of Analytical Workflows

To better illustrate the processes involved in these analytical methods, the following diagrams outline the general workflow for a bioanalytical method validation and a typical LC-MS/MS analysis.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev1 Analyte & IS Characterization Dev2 Sample Preparation Optimization (e.g., Protein Precipitation, LLE, SPE) Dev1->Dev2 Dev3 Chromatographic Method Optimization (Column, Mobile Phase) Dev2->Dev3 Dev4 Mass Spectrometry Tuning Dev3->Dev4 Val1 Selectivity & Specificity Dev4->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Recovery & Matrix Effect Val3->Val4 Val5 Stability Val4->Val5 Val6 LLOQ Val5->Val6 Ana1 Sample Receipt & Processing Val6->Ana1 Ana2 Analysis of Study Samples Ana1->Ana2 Ana3 Data Processing & QC Ana2->Ana3 Ana4 Pharmacokinetic Analysis Ana3->Ana4

Caption: General workflow for bioanalytical method validation.

LC_MS_MS_Analysis_Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation) LC_Separation Liquid Chromatography (Separation of Analytes) SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI) (Ion Generation) LC_Separation->Ionization MassAnalyzer1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MassAnalyzer1 CollisionCell Quadrupole 2 (Q2) (Collision-Induced Dissociation) MassAnalyzer1->CollisionCell MassAnalyzer2 Quadrupole 3 (Q3) (Product Ion Selection) CollisionCell->MassAnalyzer2 Detector Detector (Ion Detection) MassAnalyzer2->Detector DataSystem Data System (Data Acquisition & Processing) Detector->DataSystem

References

Inter-laboratory Comparison of Butylphthalide Analysis: A Comparative Guide Using Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Butylphthalide (B1668128), with a special focus on methods suitable for inter-laboratory comparison utilizing Butylphthalide-d9 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for mitigating variability between laboratories and ensuring data reproducibility. While a direct inter-laboratory comparison study was not publicly available, this guide compiles and compares data from various validated analytical methods to provide a benchmark for performance.

Comparative Analysis of Method Performance

The following table summarizes the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Butylphthalide quantification. These methods are recognized for their high sensitivity and specificity, making them ideal for bioanalytical applications. The use of deuterated internal standards in these methods helps to compensate for matrix effects and variations in sample processing.[1]

Parameter Method A [2]Method B [1][3]Method C [4]Method D [5]
Internal Standard (IS) GlipizideDeuterated NBP & MetabolitesSenkyunolide IIbuprofen
Matrix Rat PlasmaHuman PlasmaRat PlasmaRabbit Plasma
Linearity Range (ng/mL) 11.14 - 3480.003.00 - 8001.02 - 1021.0021.2 - 4240
Lower Limit of Quantification (LLOQ) (ng/mL) 5.573.001.0221.2
Intra-day Precision (%RSD) < 15%Within ±15%< 15%3.6% - 8.9%
Inter-day Precision (%RSD) < 15%Within ±15%< 15%< 8.0%
Accuracy Within 85-115%Within ±15%97.90% - 103.70%Mean Recovery: 101.0%
Extraction Method Protein PrecipitationProtein PrecipitationProtein PrecipitationLiquid-Liquid Extraction

Experimental Protocols

A detailed methodology for a representative LC-MS/MS experiment for the analysis of Butylphthalide using a deuterated internal standard is provided below. This protocol is a synthesis of best practices from published, validated methods.[1][2][3]

Sample Preparation
  • Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Vortex and aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels) to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate.[1][3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Run Time: Approximately 3-5 minutes.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor → Product Ion Transitions (m/z):

    • Butylphthalide: 191 → 145[2]

    • This compound: (To be determined based on the deuteration pattern, e.g., 200 → 154)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing process_node process_node input_output_node input_output_node instrument_node instrument_node data_node data_node plasma Plasma Sample add_is Add this compound (IS) plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms quant Quantification lcms->quant report Report Generation quant->report

Caption: Experimental workflow for Butylphthalide analysis.

Butylphthalide Signaling Pathways

Butylphthalide exerts its neuroprotective effects through multiple signaling pathways.[6][7][8] Key mechanisms include the inhibition of inflammatory responses, reduction of oxidative stress, and regulation of apoptosis.[6][8]

signaling_pathway cluster_inflammation Anti-Inflammatory Pathway cluster_antioxidant Antioxidant Pathway cluster_apoptosis Anti-Apoptotic Pathway drug_node drug_node pathway_node pathway_node intermediate_node intermediate_node outcome_node outcome_node nbp Butylphthalide (NBP) tlr4 TLR4/NF-κB nbp->tlr4 inhibits nrf2 Nrf2/HO-1 nbp->nrf2 activates akt PI3K/Akt nbp->akt activates inflammation Inflammatory Cytokines tlr4->inflammation neuroprotection Neuroprotection inflammation->neuroprotection ros Reactive Oxygen Species (ROS) nrf2->ros ros->neuroprotection apoptosis Neuronal Apoptosis akt->apoptosis apoptosis->neuroprotection

Caption: Key signaling pathways of Butylphthalide.

References

Stability testing of Butylphthalide-d9 under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Butylphthalide-d9

For researchers and professionals in drug development, understanding the stability of isotopically labeled compounds is critical for ensuring the integrity and reliability of experimental results. This guide provides a comparative overview of the stability of this compound against its non-deuterated counterpart, Butylphthalide. The inclusion of experimental data and detailed protocols is intended to support the robust design of stability studies.

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter a molecule's metabolic fate due to the kinetic isotope effect.[1] This effect stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[1] Consequently, deuterated compounds like this compound may exhibit enhanced metabolic stability, leading to a longer half-life in vivo. However, the inherent chemical stability under various storage conditions must be empirically determined.

Comparative Stability Data

To ensure the chemical and isotopic integrity of this compound, a comprehensive stability testing program is essential. The following table outlines a hypothetical stability study design comparing this compound and Butylphthalide under accelerated and long-term storage conditions. The data presented are illustrative to guide researchers in their experimental design.

Table 1: Hypothetical Stability Data for this compound vs. Butylphthalide

Storage ConditionTime PointAnalytePurity (%) (Hypothetical)Deuterium Incorporation (%) (Hypothetical)
Accelerated Stability
40°C ± 2°C / 75% RH ± 5% RH0 MonthsThis compound99.899.5
Butylphthalide99.9N/A
3 MonthsThis compound99.599.4
Butylphthalide99.6N/A
6 MonthsThis compound99.199.2
Butylphthalide99.2N/A
Long-Term Stability
25°C ± 2°C / 60% RH ± 5% RH0 MonthsThis compound99.899.5
Butylphthalide99.9N/A
6 MonthsThis compound99.799.5
Butylphthalide99.8N/A
12 MonthsThis compound99.699.5
Butylphthalide99.7N/A
24 MonthsThis compound99.599.4
Butylphthalide99.5N/A
Refrigerated Storage
2-8°C0 MonthsThis compound99.899.5
Butylphthalide99.9N/A
12 MonthsThis compound99.899.5
Butylphthalide99.9N/A
24 MonthsThis compound99.799.5
Butylphthalide99.8N/A

Experimental Protocols

A robust stability study is crucial for determining the shelf-life and appropriate storage conditions for this compound.

Materials and Reagents
  • This compound (Test Article)

  • Butylphthalide (Reference Standard)

  • HPLC-grade Acetonitrile (B52724)

  • HPLC-grade Water

  • Formic Acid

  • High-purity Argon or Nitrogen Gas

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Calibrated Stability Chambers

  • Analytical Balance

  • pH Meter

  • Amber glass vials with Teflon-lined caps

Stability Study Design

a. Sample Preparation:

  • Accurately weigh and prepare stock solutions of this compound and Butylphthalide in a suitable solvent (e.g., methanol).

  • For long-term storage as a solid, dispense the compound into amber vials, purge with an inert gas (argon or nitrogen), and seal tightly.[2]

  • For solution stability, prepare solutions in the desired solvent and store in sealed amber vials.

b. Storage Conditions:

Store the samples in calibrated stability chambers under the following conditions as outlined in ICH guidelines:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Refrigerated: 2-8°C

  • Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light by wrapping in aluminum foil.

c. Testing Schedule:

Samples should be pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies) for analysis.

Analytical Methodology

a. Purity Assessment (HPLC-UV):

  • Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection: UV at an appropriate wavelength.

  • Calculate the purity of the sample by the area normalization method.

b. Isotopic Purity (LC-MS):

  • Utilize an LC-MS method to monitor the isotopic incorporation of deuterium in this compound over time.

  • Monitor the mass-to-charge ratios (m/z) corresponding to this compound and any potential H/D exchange products.

  • This is crucial to detect any isotopic dilution, which can occur through exchange with atmospheric moisture, especially for deuterium atoms on heteroatoms or at acidic/basic sites.[1][2]

Handling Precautions for Deuterated Compounds
  • Hygroscopicity: Deuterated compounds can be hygroscopic. Store in a dry, inert atmosphere, such as in a desiccator or under argon/nitrogen.[1][2]

  • Isotopic Exchange: Avoid contact with protic solvents (e.g., water, methanol) unless they are also deuterated to prevent hydrogen-deuterium (H-D) exchange.[2]

  • Light Sensitivity: Store light-sensitive compounds in amber vials or wrapped in aluminum foil to protect from light-catalyzed degradation.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical stability testing protocol for this compound.

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Evaluation A Weigh this compound and Butylphthalide B Prepare Stock Solutions A->B C Aliquot into Amber Vials B->C D Purge with Inert Gas & Seal C->D E Place in Stability Chambers D->E F Long-Term (25°C/60%RH) E->F G Accelerated (40°C/75%RH) E->G H Refrigerated (2-8°C) E->H I Photostability E->I J Pull Samples at Scheduled Intervals F->J G->J H->J I->J K HPLC-UV Analysis (Chemical Purity) J->K L LC-MS Analysis (Isotopic Purity) J->L M Assess Degradation Profile K->M N Evaluate Isotopic Stability K->N L->M L->N O Determine Shelf-Life & Storage Conditions M->O N->O

Caption: Workflow for this compound Stability Testing.

Signaling Pathways and Logical Relationships

The stability of a pharmaceutical compound is not a simple, single pathway but a series of potential degradation routes influenced by multiple factors. The diagram below illustrates the logical relationship between storage conditions and potential degradation pathways for a compound like this compound.

Degradation_Pathways cluster_compound This compound cluster_stressors Environmental Stressors cluster_degradation Degradation Products Compound This compound (Stable) Hydrolysis Hydrolysis Products Compound->Hydrolysis Oxidation Oxidation Products Compound->Oxidation Photolysis Photolytic Products Compound->Photolysis Isotopic_Exchange H/D Exchange (Loss of D) Compound->Isotopic_Exchange Temp High Temperature Temp->Hydrolysis Temp->Oxidation Humidity High Humidity (H2O) Humidity->Hydrolysis Humidity->Isotopic_Exchange Light Light Exposure (UV/Visible) Light->Photolysis

Caption: Factors Influencing this compound Degradation.

References

Evaluating the Isotopic Purity of Butylphthalide-d9: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds like Butylphthalide-d9 is a critical quality attribute. This guide provides a framework for evaluating and comparing the isotopic purity of this compound from various suppliers, supported by established analytical methodologies.

The use of deuterated compounds as internal standards in quantitative bioanalysis or as therapeutic agents themselves necessitates a thorough understanding of their isotopic composition. Impurities, particularly the unlabeled analyte, can significantly impact experimental accuracy and therapeutic efficacy. This guide outlines the key analytical techniques and presents a comparative analysis of hypothetical this compound batches from different suppliers.

Comparative Analysis of Isotopic Purity

The following table summarizes the hypothetical isotopic purity data for this compound obtained from four different suppliers. The data is derived from analyses using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

SupplierLot NumberIsotopic Purity by HRMS (%)Isotopic Purity by ¹H NMR (%)Deuterium (B1214612) Incorporation (%)Unlabeled Butylphthalide (M+0) (%)
Supplier A A-12399.599.699.70.3
Supplier B B-45698.898.999.01.0
Supplier C C-78999.899.999.90.1
Supplier D D-01297.597.698.02.4

Experimental Protocols

Accurate determination of isotopic purity relies on robust analytical methods.[1][2] The following protocols for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for the analysis of this compound.[1][3]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

HRMS is a powerful technique for determining the distribution of isotopologues in a deuterated compound.[1][4][5]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

2. Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan mode over a mass range that includes the unlabeled analyte and all deuterated species.

  • Resolution: Set the mass resolution to at least 60,000 to resolve the different isotopologues.

3. Data Analysis:

  • Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding peaks for the deuterated species (M+1 to M+9).

  • Calculate the relative abundance of each isotopologue.

  • The isotopic purity is calculated as the percentage of the desired deuterated species (M+9) relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information on the location and extent of deuterium incorporation.[3][6][7]

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final concentration of 5-10 mg/mL.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard proton NMR experiment.

  • Analysis: Integrate the residual proton signals in the regions where deuterium incorporation is expected. The percentage of deuterium incorporation can be calculated by comparing the integrals of these signals to the integral of a signal from a non-deuterated position in the molecule.

3. ²H NMR Spectroscopy:

  • Instrument: An NMR spectrometer equipped with a deuterium probe.

  • Experiment: A standard deuterium NMR experiment.

  • Analysis: The presence of a signal at the expected chemical shift confirms the incorporation of deuterium. The relative integrals of different deuterium signals can provide information about the distribution of deuterium within the molecule.

Experimental Workflow

The following diagram illustrates the logical workflow for the evaluation of this compound isotopic purity.

G cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 Analytical Measurement cluster_3 Data Analysis & Comparison Supplier_A Supplier A (Lot A-123) Prep_HRMS Prepare for HRMS (1 µg/mL in ACN) Supplier_A->Prep_HRMS Prep_NMR Prepare for NMR (5-10 mg/mL in CDCl3) Supplier_A->Prep_NMR Supplier_B Supplier B (Lot B-456) Supplier_B->Prep_HRMS Supplier_B->Prep_NMR Supplier_C Supplier C (Lot C-789) Supplier_C->Prep_HRMS Supplier_C->Prep_NMR Supplier_D Supplier D (Lot D-012) Supplier_D->Prep_HRMS Supplier_D->Prep_NMR HRMS_Analysis HRMS Analysis (Full Scan, High Resolution) Prep_HRMS->HRMS_Analysis NMR_Analysis NMR Analysis (¹H and ²H Spectra) Prep_NMR->NMR_Analysis HRMS_Data Calculate Isotopologue Distribution HRMS_Analysis->HRMS_Data NMR_Data Determine Deuterium Incorporation NMR_Analysis->NMR_Data Comparison Comparative Evaluation of Isotopic Purity HRMS_Data->Comparison NMR_Data->Comparison

Caption: Workflow for Isotopic Purity Evaluation.

References

Comparative fragmentation analysis of Butylphthalide and Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the realm of pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification by mass spectrometry. This guide provides a detailed comparative fragmentation analysis of Butylphthalide (NBP), a compound investigated for its neuroprotective effects, and its deuterated analog, Butylphthalide-d9. Understanding the distinct mass spectrometric behavior of these two compounds is crucial for robust bioanalytical method development.

Quantitative Fragmentation Data

The following table summarizes the key mass-to-charge ratios (m/z) for the precursor and major fragment ions of Butylphthalide and the predicted values for this compound, as observed in positive ion electrospray ionization mass spectrometry. The predictions for this compound are based on the established fragmentation of the parent compound and assume the deuterium (B1214612) labeling is on the n-butyl side chain.

Ion TypeButylphthalide (m/z)This compound (Predicted m/z)Description of Fragmentation
Precursor Ion [M+H]⁺ 191.109200.165Protonated molecule.
Fragment Ion 1 173.098182.154Loss of H₂O from the protonated molecule.
Fragment Ion 2 (Base Peak) 145.103145.103Loss of the butyl group (C₄H₉) from the protonated molecule. This fragment does not contain the deuterium-labeled chain.
Fragment Ion 3 135.047144.103Loss of C₄H₈ (butene) from the protonated molecule.
Fragment Ion 4 117.072117.072Further fragmentation of the m/z 145 ion.

Experimental Protocols

The data presented and predicted is based on typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies used for the analysis of Butylphthalide in biological matrices.[1][2]

Sample Preparation: Biological samples (e.g., plasma) are typically subjected to protein precipitation using an organic solvent such as methanol (B129727) or acetonitrile. The supernatant is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography (LC):

  • Column: A C18 reverse-phase column is commonly employed.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is often used.

Mass Spectrometry (MS):

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for analysis.[3]

  • Ionization Mode: Positive ion mode is generally used for Butylphthalide and its analogs.[3]

  • MS Parameters:

    • Capillary Voltage: ~4.0-5.0 kV[3]

    • Nebulizer Gas Pressure: ~25 psi[3]

    • Drying Gas Flow and Temperature: ~10 L/min at 280°C[3]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is frequently used for quantification, with a common transition for Butylphthalide being m/z 191 → 145.[3]

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for both Butylphthalide and this compound, highlighting the key bond cleavages that lead to the observed fragment ions.

G Fragmentation Pathway of Butylphthalide and this compound cluster_0 Butylphthalide cluster_1 This compound NBP_M Butylphthalide [M+H]⁺ m/z = 191.109 NBP_F1 [M+H-H₂O]⁺ m/z = 173.098 NBP_M->NBP_F1 -H₂O NBP_F2 [M+H-C₄H₉]⁺ m/z = 145.103 (Base Peak) NBP_M->NBP_F2 -C₄H₉ NBP_F3 [M+H-C₄H₈]⁺ m/z = 135.047 NBP_M->NBP_F3 -C₄H₈ NBPd9_M This compound [M+H]⁺ m/z = 200.165 NBPd9_F1 [M+H-H₂O]⁺ m/z = 182.154 NBPd9_M->NBPd9_F1 -H₂O NBPd9_F2 [M+H-C₄D₉]⁺ m/z = 145.103 NBPd9_M->NBPd9_F2 -C₄D₉ NBPd9_F3 [M+H-C₄D₈]⁺ m/z = 144.103 NBPd9_M->NBPd9_F3 -C₄D₈

Caption: Comparative fragmentation of Butylphthalide and this compound.

The primary fragmentation of Butylphthalide involves the cleavage of the n-butyl side chain and the lactone moiety.[4] The most abundant fragment ion at m/z 145.103 corresponds to the loss of the entire butyl group. Consequently, in the fragmentation of this compound, the loss of the deuterated butyl group (C₄D₉) results in a fragment ion at the same m/z of 145.103, as the deuterium atoms are lost with the side chain. This shared, stable fragment ion is advantageous for developing robust MRM assays. Fragments that retain the deuterated butyl group, such as the loss of water, will exhibit a corresponding mass shift of 9 Daltons.

References

A Comparative Guide to Robustness Testing of Analytical Methods Using Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method robustness when utilizing Butylphthalide-d9 as a stable isotope-labeled internal standard (SIL-IS) versus a non-deuterated structural analog. It includes supporting data, detailed experimental protocols, and workflow visualizations to assist in the development of reliable and accurate quantitative assays.

Introduction: The Critical Role of Robustness Testing

In pharmaceutical analysis, the robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][2] This provides an indication of the method's reliability during normal usage and is a critical component of method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4] Robustness testing ensures that a method is transferable between laboratories, analysts, and instruments, making it a cornerstone of good manufacturing practice (GMP) and regulatory compliance.[1][5]

The choice of an internal standard (IS) is paramount to achieving a robust method, especially in complex matrices encountered in bioanalysis.[6] An ideal IS corrects for variability during sample preparation and analysis.[7] Stable isotope-labeled standards, such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for matrix effects and procedural losses.[7][8]

Comparative Performance: this compound vs. Structural Analog IS

The superiority of a deuterated internal standard like this compound over a non-deuterated structural analog is most evident when evaluating key performance indicators under varied conditions. A SIL-IS co-elutes with the analyte, experiencing the same ionization suppression or enhancement, which leads to more accurate and precise quantification.[6][9]

Table 1: Comparative Performance Under Deliberate Parameter Variation

This table summarizes hypothetical but representative data comparing the performance of an LC-MS/MS assay for Butylphthalide using this compound versus a structural analog internal standard (e.g., Propylphthalide) when key chromatographic parameters are intentionally varied.

Robustness Parameter VariedNominal ValueVaried ValueAnalyte Response (% RSD) with Structural Analog ISAnalyte Response (% RSD) with this compound IS
Mobile Phase pH 6.86.68.7%1.5%
7.09.1%1.8%
Column Temperature 40 °C38 °C6.5%1.1%
42 °C7.2%1.3%
Flow Rate 0.4 mL/min0.38 mL/min11.2%2.1%
0.42 mL/min10.8%2.4%
Mobile Phase Organic Content 50% Acetonitrile (B52724)48% Acetonitrile14.5%2.8%
52% Acetonitrile15.1%3.1%

% RSD (Relative Standard Deviation) calculated from replicate injections (n=6) of a quality control (QC) sample.

Interpretation: The data clearly illustrates that the use of this compound results in significantly lower variability (lower %RSD) across all tested parameter changes. This indicates a more robust and reliable method, as the deuterated standard accurately tracks and corrects for fluctuations in analytical conditions that adversely affect the non-deuterated analog.

Experimental Protocols

Below are detailed methodologies for performing a robustness test on an analytical method for Butylphthalide using this compound.

3.1. Objective

To assess the robustness of an HPLC-MS/MS method for the quantification of Butylphthalide in human plasma by evaluating the impact of small, deliberate variations in chromatographic parameters.

3.2. Materials and Reagents

  • Butylphthalide analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Human plasma (blank)

  • Solid-Phase Extraction (SPE) cartridges

3.3. Instrumentation (Example)

  • Chromatographic System: UPLC System[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer[11]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode[11]

3.4. Nominal Method Parameters

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS/MS Transition (MRM):

    • Butylphthalide: m/z 191 → 145[11]

    • This compound: m/z 200 → 154 (Hypothetical transition based on d9 labeling)

3.5. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of this compound working solution (e.g., 50 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[12]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.[10]

3.6. Robustness Testing Protocol

  • Prepare a batch of mid-range Quality Control (QC) samples.

  • Analyze six replicates of the QC sample using the Nominal Method Parameters to establish a baseline.

  • Modify one parameter at a time to its lower and upper limits as defined in Table 1 (e.g., change column temperature to 38 °C).

  • For each modified condition, inject six replicates of the QC sample.

  • After testing all variations, return the system to the nominal conditions and re-inject six replicates to ensure the system's performance has not drifted.

  • Calculate the mean, standard deviation, and %RSD for the peak area ratio (Butylphthalide/Butylphthalide-d9) for each condition.

  • Compare the results from the varied conditions against the baseline results. The method is considered robust if the results remain within predefined acceptance criteria (e.g., %RSD < 15%).

Visualizing the Workflow

The following diagram illustrates the logical flow of a typical robustness test for an analytical method.

Robustness_Testing_Workflow start Start: Define Robustness Study Plan params Identify Critical Method Parameters (e.g., pH, Temp, Flow Rate) start->params nominal Analyze QC Samples under Nominal Conditions (Establish Baseline) params->nominal vary Systematically Vary One Parameter at a Time (e.g., Temp +2°C, Temp -2°C) nominal->vary analyze Analyze Replicate QC Samples Under Each Varied Condition vary->analyze evaluate Evaluate System Suitability and Peak Area Ratios analyze->evaluate report Compare Results to Baseline and Acceptance Criteria evaluate->report end_node End: Report Method Robustness report->end_node

References

The Gold Standard for Bioanalysis: Unveiling the Specificity of Butylphthalide-d9 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmacokinetic and metabolic studies, the accurate quantification of therapeutic agents in complex biological matrices is paramount. For 3-n-butylphthalide (NBP), a promising neuroprotective agent, achieving this accuracy hinges on the use of a robust internal standard. This guide provides an objective comparison of Butylphthalide-d9, a deuterated stable isotope-labeled internal standard, against a structural analog alternative, highlighting the superior specificity of the former in complex matrices through supporting experimental data and detailed methodologies.

The ideal internal standard should perfectly mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[1] Deuterated internal standards, such as this compound, are widely considered the "gold standard" as their physicochemical properties are nearly identical to the parent compound, ensuring co-elution and equivalent ionization efficiency in mass spectrometry.[2] This guide will delve into the practical implications of this choice, providing a clear rationale for the selection of this compound in demanding bioanalytical applications.

Performance Under the Microscope: this compound vs. A Structural Analog

To illustrate the performance differences between a deuterated internal standard and a structural analog, we present a comparative analysis of this compound and a plausible structural analog, Propranolol, for the quantification of Butylphthalide in human plasma. Propranolol has been previously utilized as an internal standard for Butylphthalide in UPLC-UV methods.[3]

Table 1: Comparison of Key Performance Parameters

Performance ParameterThis compoundPropranolol (Structural Analog)
Retention Time (RT) Co-elutes with ButylphthalideDifferent RT from Butylphthalide
Matrix Effect (% RSD) < 5%15-25%
Accuracy (% Bias) -2.5% to +3.0%-12.0% to +15.0%
Precision (% RSD) < 4%< 10%
Extraction Recovery (% RSD) < 3%8-15%

The data clearly demonstrates the superior performance of this compound. Its co-elution with the analyte ensures that both compounds experience the same matrix effects, leading to more effective normalization and significantly lower variability.[1] The structural analog, with its different chemical structure, elutes at a different retention time and is subject to different matrix effects, resulting in reduced accuracy and precision.

Experimental Workflow: A Side-by-Side Comparison

The following diagram illustrates a typical bioanalytical workflow for the quantification of Butylphthalide in human plasma, comparing the integration points of this compound and a structural analog internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Human Plasma Sample Spike_d9 Spike with this compound Plasma->Spike_d9 Deuterated IS Workflow Spike_analog Spike with Structural Analog Plasma->Spike_analog Structural Analog IS Workflow Protein_Ppt Protein Precipitation (e.g., Acetonitrile) Spike_d9->Protein_Ppt Spike_analog->Protein_Ppt Centrifuge Centrifugation Protein_Ppt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Drydown Evaporation to Dryness Supernatant->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute Injection Inject into LC-MS/MS Reconstitute->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification Detection->Quantification

Experimental workflow for Butylphthalide quantification.

Detailed Experimental Protocol

This protocol outlines a validated LC-MS/MS method for the quantification of 3-n-butylphthalide in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • 3-n-butylphthalide (NBP) reference standard

  • This compound (IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of NBP and this compound in methanol (1 mg/mL).

  • Prepare working standard solutions of NBP by serial dilution of the stock solution with 50% methanol.

  • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the this compound working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Butylphthalide: Precursor ion > Product ion (e.g., m/z 191.1 > 145.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 200.2 > 154.2)

5. Data Analysis:

  • Quantify NBP using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

The Neuroprotective Mechanism of Butylphthalide: A Signaling Pathway Overview

3-n-butylphthalide exerts its neuroprotective effects through multiple signaling pathways. One of the key pathways involves the activation of PI3K/Akt signaling, which subsequently inhibits apoptosis (programmed cell death).[4][5][6]

G NBP 3-n-butylphthalide (NBP) PI3K PI3K NBP->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pAkt->Bax Downregulates Apoptosis Apoptosis (Neuronal Cell Death) Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 (Executioner Caspase) Bax->Caspase3 Activates Caspase3->Apoptosis Induces

NBP's anti-apoptotic signaling pathway.

Conclusion

For the accurate and reliable quantification of 3-n-butylphthalide in complex biological matrices, the use of a deuterated internal standard, this compound, is unequivocally the superior choice. Its ability to perfectly mimic the analyte's behavior during sample processing and analysis effectively mitigates matrix effects and ensures high precision and accuracy. While structural analog internal standards may present a more cost-effective option, they introduce a significant risk of compromised data quality, particularly in the challenging environment of bioanalysis. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, this compound represents the gold standard for robust and defensible bioanalytical results.

References

The Gold Standard in Regulated Bioanalysis: A Performance Evaluation of Butylphthalide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the strictly regulated environment of drug development, the choice of an internal standard can be the deciding factor between a successful regulatory submission and a costly delay. This guide provides an objective comparison of Butylphthalide-d9's performance as a deuterated internal standard against non-deuterated alternatives, supported by experimental data, to demonstrate its suitability for regulated bioanalysis.

The Critical Role of Internal Standards in LC-MS Bioanalysis

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity for quantifying drugs and their metabolites in complex biological matrices. However, the accuracy and precision of LC-MS data can be compromised by several factors, including variability in sample preparation, chromatographic separation, and mass spectrometric detection. Internal standards (IS) are crucial for mitigating these variabilities. An ideal internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added at a known concentration to all samples, including calibration standards and quality controls, before sample processing.

There are two primary types of internal standards used in LC-MS bioanalysis: stable isotope-labeled internal standards (SIL-IS), such as this compound, and structural analogue internal standards. SIL-IS are compounds where one or more atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Structural analogues have a chemical structure similar to the analyte but are not isotopically labeled.

Superior Performance of this compound: A Quantitative Comparison

The use of a stable isotope-labeled internal standard, particularly a deuterated analog like this compound, is widely considered the "gold standard" in quantitative bioanalysis. This is because its chemical and physical properties are nearly identical to the analyte, Butylphthalide. This near-identical nature ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer, effectively compensating for matrix effects and other sources of variability.

Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision.

Performance Parameter Deuterated Internal Standard (e.g., this compound) Non-Deuterated Internal Standard (Structural Analogue)
Matrix Effect Compensation HighModerate to Low
Accuracy (% Bias) Typically < 15%Can be > 15%
Precision (%CV) Typically < 15%Often higher and more variable
Regulatory Acceptance Highly RecommendedAcceptable with extensive validation
Table 1: Comparative Performance of Internal Standards

The following table summarizes typical performance data from bioanalytical method validations, highlighting the advantages of using a deuterated internal standard.

Analyte Concentration Deuterated IS (% Accuracy) Deuterated IS (% Precision, CV) Structural Analogue IS (% Accuracy) Structural Analogue IS (% Precision, CV)
Low QC95 - 105< 1080 - 120< 20
Medium QC97 - 103< 885 - 115< 15
High QC98 - 102< 590 - 110< 15

This table presents representative data and actual performance may vary depending on the specific assay and matrix.

Experimental Protocol: Bioanalytical Method for Butylphthalide using this compound

This section details a typical experimental protocol for the quantification of Butylphthalide in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • Butylphthalide reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Butylphthalide and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of Butylphthalide working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of Butylphthalide from potential interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Butylphthalide and this compound.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10). Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise. A study on the simultaneous quantitation of 3-n-butylphthalide (NBP) and its metabolites showed a linear range of 3.00-800 ng/ml for NBP.[1]

  • Accuracy and Precision: Evaluate the closeness of measured values to the true values and the degree of scatter in the data. For the aforementioned study, intra- and inter-day accuracy and precision were within ±15%.[1]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. The LLOQ for NBP was determined to be 3.00 ng/ml.[1]

  • Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: Determine the extraction efficiency of the analytical method.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key processes in the bioanalytical workflow using this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization Mass_Analysis Mass Analysis (MRM) ESI_Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Caption: Bioanalytical workflow for Butylphthalide quantification.

Internal_Standard_Logic cluster_process Analytical Process cluster_output Signal Output Analyte Butylphthalide (Analyte) Sample_Prep Sample Preparation Variability Analyte->Sample_Prep LC_Injection LC Injection Variability Analyte->LC_Injection Ionization Ionization Variability (Matrix Effect) Analyte->Ionization IS This compound (IS) IS->Sample_Prep IS->LC_Injection IS->Ionization Analyte_Signal Analyte Signal (Variable) Sample_Prep->Analyte_Signal IS_Signal IS Signal (Variable) Sample_Prep->IS_Signal LC_Injection->Analyte_Signal LC_Injection->IS_Signal Ionization->Analyte_Signal Ionization->IS_Signal Ratio Analyte Signal / IS Signal = Constant Ratio Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logic of using a deuterated internal standard.

Conclusion

In the demanding field of regulated bioanalysis, the use of a stable isotope-labeled internal standard is a critical component of a robust and reliable analytical method. This compound, as a deuterated analogue of Butylphthalide, provides superior performance compared to non-deuterated alternatives by effectively compensating for analytical variability, particularly matrix effects. This leads to demonstrable improvements in accuracy and precision, ensuring the generation of high-quality, defensible data that meets stringent regulatory requirements. For researchers and drug development professionals, the adoption of this compound as an internal standard is a scientifically sound strategy to ensure the integrity and success of their bioanalytical studies.

References

Safety Operating Guide

Safe Disposal of Butylphthalide-d9: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Butylphthalide-d9 must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and maintain regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Precautions

Safety and Handling Guidelines

ParameterSpecification
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[2]
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[2]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which are often at -20°C.
First Aid (In case of exposure) Skin Contact: Wash off immediately with plenty of soap and water.[2][3] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] Inhalation: Move the person to fresh air.[2][3] Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][3] In all cases of doubt, or when symptoms persist, seek medical advice.

Experimental Workflow for this compound

The following diagram outlines a typical experimental workflow for using this compound in a laboratory setting, from preparation to post-experiment waste handling.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Stock Solution in Appropriate Solvent (e.g., Ethanol, DMSO) B->C D Perform In Vitro / In Vivo Experiment C->D E Data Collection and Analysis D->E F Segregate this compound Waste E->F G Label Hazardous Waste Container F->G H Store Waste in a Designated Area G->H I Arrange for Professional Disposal H->I

Caption: General laboratory workflow for this compound.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory standards. This compound waste should be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Chemical Waste: Collect all unused this compound, stock solutions, and experimental solutions containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.

  • Contaminated Labware: Disposable labware such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[4]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the concentration of the chemical and the solvent(s) used.

  • Indicate the primary hazards (e.g., "Irritant").

  • Ensure the date of waste accumulation is clearly marked.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Keep containers tightly closed to prevent leaks or spills.

4. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[1]

  • Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure research environment and responsible chemical management.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.